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  • Product: 8-Bromo-4-methoxyquinoline-2-carboxylic acid
  • CAS: 1597297-10-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structural Characterization of 8-Bromo-4-methoxyquinoline-2-carboxylic acid

Foreword: The Imperative of Unambiguous Characterization In the landscape of drug discovery and materials science, quinoline derivatives stand as a cornerstone scaffold, valued for their diverse biological activities, in...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Unambiguous Characterization

In the landscape of drug discovery and materials science, quinoline derivatives stand as a cornerstone scaffold, valued for their diverse biological activities, including antimalarial, antimicrobial, and anticancer properties.[1] The specific analogue, 8-Bromo-4-methoxyquinoline-2-carboxylic acid (CAS 1597297-10-3), represents a promising, yet underexplored, molecular entity. The introduction of a bromine atom at the C8 position offers a vector for further synthetic modification, potentially through cross-coupling reactions, and can influence the molecule's pharmacokinetic profile.[2] Before its potential can be unlocked, a rigorous and unequivocal confirmation of its molecular structure is not merely a procedural step but the very foundation of its scientific and commercial value.

This guide eschews a simple recitation of methods. Instead, it offers a strategic, field-proven workflow for the comprehensive structural elucidation of 8-Bromo-4-methoxyquinoline-2-carboxylic acid. We will delve into the causality behind our choice of analytical techniques, detailing the expected outcomes and interpretation based on established principles and data from closely related analogues. This document is designed for the discerning researcher who understands that in the world of molecular science, absolute certainty is the only acceptable standard.

High-Resolution Mass Spectrometry (HRMS): The First Gate of Validation

Expertise & Rationale: Before committing resources to more time-intensive analyses like NMR, it is paramount to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), provides the most direct and precise measurement of a molecule's mass, allowing for the confident determination of its chemical formula.

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile).

  • Infusion: The sample solution is infused directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Data should be acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • Mass Analyzer: A Time-of-Flight (TOF) analyzer is preferred for its high resolution and mass accuracy (typically < 5 ppm).

  • Data Analysis: The acquired spectrum is analyzed to identify the monoisotopic mass of the parent ion. This experimental mass is then compared against the theoretical mass calculated for the proposed formula, C₁₁H₈BrNO₃.

Expected Data & Interpretation

The most telling feature in the mass spectrum will be the isotopic pattern of the bromine atom. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two prominent peaks for any bromine-containing ion, separated by ~2 Da, which serves as a definitive signature.

Ion Species Theoretical Monoisotopic Mass (m/z) Expected Observation
[M] (C₁₁H₈⁷⁹BrNO₃)280.9688Molecular ion for the ⁷⁹Br isotope.
[M+2] (C₁₁H₈⁸¹BrNO₃)282.9667Molecular ion for the ⁸¹Br isotope, with nearly equal intensity to M.
[M+H]⁺ (C₁₁H₉⁷⁹BrNO₃⁺)281.9766Protonated molecule, observed in positive ion mode.
[M+H+2]⁺ (C₁₁H₉⁸¹BrNO₃⁺)283.9745Isotopic partner to [M+H]⁺, confirming the presence of one bromine atom.
[M-H]⁻ (C₁₁H₇⁷⁹BrNO₃⁻)279.9610Deprotonated molecule, observed in negative ion mode.
[M-H+2]⁻ (C₁₁H₇⁸¹BrNO₃⁻)281.9589Isotopic partner to [M-H]⁻.

Furthermore, fragmentation analysis (MS/MS) can provide valuable structural information. Based on studies of related quinoline carboxylic acids, a primary fragmentation pathway involves the loss of the carboxyl group as CO₂ (44 Da) or the entire COOH radical (45 Da).[3]

Caption: Figure 1: HRMS Analysis Workflow for formula confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Rationale: While HRMS confirms what atoms are present, NMR spectroscopy reveals their precise connectivity and chemical environment. A combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments provides an unambiguous blueprint of the molecular structure. The choice of deuterated solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. An extended acquisition time or a higher sample concentration may be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY & HSQC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached.

Expected Data & Interpretation

The structure of 8-Bromo-4-methoxyquinoline-2-carboxylic acid has several distinct regions that will give rise to predictable NMR signals. We can estimate the chemical shifts by drawing parallels with similar structures like 5-bromo-8-methoxyquinoline.[1]

¹H NMR Predictions (400 MHz, DMSO-d₆): The aromatic region is expected to show three protons on the quinoline core and one isolated singlet.

  • H-3: A singlet, expected around δ 8.0-8.2 ppm. Its downfield shift is due to the adjacent nitrogen and carboxylic acid.

  • H-5, H-6, H-7: These three protons on the bromo-substituted ring will form a coupled system. We expect to see doublets or doublet of doublets in the range of δ 7.5-8.0 ppm.

  • -OCH₃: A sharp singlet, integrating to 3 protons, expected around δ 4.0-4.2 ppm.[1]

  • -COOH: A broad singlet, integrating to 1 proton, at a very downfield shift (δ > 13 ppm), which will exchange with D₂O.

¹³C NMR Predictions (100 MHz, DMSO-d₆): We expect 11 distinct carbon signals.

  • C=O (Carboxylic): Expected around δ 165-170 ppm.

  • Aromatic Carbons: 9 signals are expected in the aromatic region (δ 110-155 ppm). The carbon bearing the bromine (C-8) and the carbon bearing the methoxy group (C-4) will be significantly influenced by these substituents.

  • -OCH₃: Expected around δ 56-58 ppm.[1]

Assignment Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm)
COOH> 13.0br s~167
C2--~145
C3~8.1s~115
C4--~155
C4a--~140
C5~7.9d~125
C6~7.6t~130
C7~7.8d~128
C8--~118
C8a--~148
OCH₃~4.1s~57

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Caption: Figure 2: NMR Logic for Structural Elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. For our target molecule, we are particularly interested in verifying the carboxylic acid and the quinoline core. While not a tool for determining connectivity, it serves as an excellent orthogonal validation of the proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. A background scan of the clean ATR crystal should be run first.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for relevant functional groups.[4][5]

Expected Data & Interpretation

The FT-IR spectrum will be dominated by several key absorbances that fingerprint the molecule's functional groups.

Frequency Range (cm⁻¹) Vibration Type Functional Group Rationale
2500-3300O-H stretch (broad)Carboxylic AcidThe very broad nature is due to hydrogen bonding.
~1700-1725C=O stretchCarboxylic AcidA strong, sharp absorbance characteristic of a carbonyl.
~1580-1620C=C and C=N stretchesAromatic Quinoline RingMultiple bands are expected in this fingerprint region.[1]
~1200-1300C-O stretchCarboxylic Acid & Methoxy EtherAsymmetric stretching vibrations.
~1000-1100C-O stretchMethoxy EtherSymmetric stretching.
< 700C-Br stretchBromo-substituentTypically a weaker absorbance in the low-frequency region.

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// Edges Sample -> ATR; ATR -> Scan; Scan -> Analysis; Analysis -> Confirm; }

Caption: Figure 3: FT-IR Functional Group Analysis Workflow.

Single-Crystal X-ray Crystallography: The Definitive Proof

Expertise & Rationale: As the gold standard for structural determination, single-crystal X-ray crystallography provides an absolute, three-dimensional map of the atoms in the solid state. It resolves any ambiguity in isomerism and provides invaluable data on conformation and intermolecular interactions, such as hydrogen bonding. The planarity and crystal packing can be anticipated based on known structures of related quinolines.[6]

Experimental Protocol: From Crystal to Structure
  • Crystal Growth: This is the most critical and often challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, DMF) is a common starting point.

  • Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is mounted on a goniometer head.

  • Data Collection: The crystal is cooled (e.g., to 100 K) and irradiated with a monochromatic X-ray beam. A diffractometer collects the diffraction pattern as the crystal is rotated.

  • Structure Solution & Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then refined into a final model that includes atomic positions, bond lengths, and bond angles.

Expected Data & Interpretation

The output of a successful crystallographic experiment is a wealth of definitive data.

  • Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the crystal lattice.

  • Space Group: The symmetry of the crystal packing.

  • Atomic Coordinates: The precise x, y, z position of every non-hydrogen atom.

  • Bond Lengths & Angles: Confirmation of the quinoline core, carboxylic acid, and methoxy group geometries.

  • Intermolecular Interactions: The data will reveal how molecules pack in the solid state, likely showing strong hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming dimers.

Parameter Expected Information Significance
ConnectivityConfirmed bond pathsUnambiguously verifies the isomeric structure.
Bond Lengthse.g., C=O, C-O, C-BrConfirms functional group identity and hybridization.
PlanarityDihedral angles of the quinoline ringReveals the conformation of the molecule. The quinoline core is expected to be largely planar.[6]
Hydrogen BondingO-H···O distances and anglesExplains the crystal packing and influences physical properties like melting point.

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// Edges Growth -> Mount; Mount -> Diffraction; Diffraction -> Solve; Solve -> Refine; Refine -> Result; }

Caption: Figure 4: X-ray Crystallography Workflow for absolute structure determination.

Conclusion: A Triad of Corroborative Evidence

The structural characterization of a novel compound like 8-Bromo-4-methoxyquinoline-2-carboxylic acid demands a multi-faceted, evidence-based approach. No single technique is sufficient. The process begins with HRMS to unequivocally confirm the elemental formula. It is followed by a suite of NMR experiments to piece together the atomic connectivity. FT-IR provides rapid, orthogonal confirmation of the key functional groups. Finally, single-crystal X-ray crystallography offers the ultimate, definitive proof of the three-dimensional structure. By systematically applying this workflow, researchers can proceed with absolute confidence in the identity and purity of their material, paving the way for its successful application in drug development and beyond.

References

  • Ökten, S., Asutay, B., Yüksek, H., & Gök, Y. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]

  • Vasdev, N., Gaja, V., Kulkarni, P., & Vines, D. (2008). 4-Bromo-8-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1117. [Link]

  • PubChem. (n.d.). 4-Bromo-8-methoxyquinoline. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Gany, A. A., El-Sayed, A. M., & El-Massry, A. M. (1991). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 45(1), 135-140. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. [Image]. Retrieved March 15, 2026, from [Link]

  • Nowak, M., Bąk, A., & Wrzalik, R. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 28(23), 7869. [Link]

  • Al-Janabi, F. A. H., Parlar, A., & Cetin, M. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202400588. [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. [Link]

  • Wolska, L., & Dembska, A. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Future Medicinal Chemistry. [Link]

  • Kumar, S., Singh, A., & Sharma, P. (2023). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. International Journal of Scientific Development and Research, 8(5), 345-352. [Link]

  • Romero-Hernández, I. G., et al. (2017). Synthesis and X-ray crystal structure of 8-(4-bromophenoxy) caffeine. Journal of the Mexican Chemical Society, 61(1), 58-62. [Link]

Sources

Exploratory

Comprehensive Spectroscopic Profiling of 8-Bromo-4-methoxyquinoline-2-carboxylic acid: A Technical Guide

Introduction & Strategic Importance 8-Bromo-4-methoxyquinoline-2-carboxylic acid (CAS 1597297-10-3) is a highly functionalized heterocyclic building block extensively utilized in modern drug discovery and materials scien...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

8-Bromo-4-methoxyquinoline-2-carboxylic acid (CAS 1597297-10-3) is a highly functionalized heterocyclic building block extensively utilized in modern drug discovery and materials science. The orthogonal reactivity of its functional groups—a cross-coupling-ready bromine at C-8, a substitution-labile methoxy group at C-4, and a peptide-coupling-ready carboxylic acid at C-2—makes it an exceptionally versatile scaffold.

For researchers synthesizing novel kinase inhibitors or oligoamide foldamers, unequivocal structural verification of this intermediate is non-negotiable. This whitepaper provides a definitive, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) profiling of this compound.

Structural Dynamics & Spectroscopic Causality

To interpret the spectroscopic data of 8-Bromo-4-methoxyquinoline-2-carboxylic acid accurately, one must understand the electronic push-pull dynamics governing the quinoline core:

  • The Mesomeric (+M) Effect of the C-4 Methoxy Group: The oxygen lone pairs conjugate with the electron-deficient quinoline ring. This strong electron-donating effect heavily shields the C-3 position, driving its 13 C resonance dramatically upfield to approximately 100.8 ppm—a reliable diagnostic marker for 4-alkoxyquinolines[1].

  • The Inductive (-I) Effect of the C-8 Bromine: The electronegative bromine atom deshields the adjacent C-7 proton, shifting it downfield. More importantly, bromine's natural isotopic distribution ( 79 Br and 81 Br in a ~1:1 ratio) provides an internal, self-validating control during mass spectrometry[2].

  • Solvent-Solute Interactions: The C-2 carboxylic acid and the quinoline nitrogen can form strongly hydrogen-bonded, zwitterionic dimers. Attempting NMR in non-polar solvents like CDCl 3​ often results in severe line broadening. Utilizing a strongly hydrogen-bond-accepting solvent like DMSO- d6​ disrupts these dimers, ensuring sharp, well-resolved resonances[3].

High-Resolution Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Profiling

The following tables summarize the expected 1 H and 13 C NMR chemical shifts, derived from the electronic environments of the substituted quinoline core[4],[5].

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )

Position δ (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment Rationale
COOH 13.60br s-1HHighly deshielded acidic proton; broad due to exchange.
H-7 8.21dd J = 7.5, 1.21HDeshielded by the ortho-bromine atom (-I effect).
H-5 8.15dd J = 8.4, 1.21HPeri-position to the C-4 methoxy group.
H-3 7.63s-1HIsolated aromatic proton; shielded by C-4 methoxy (+M effect).
H-6 7.55t J = 8.01HMeta to bromine; standard aromatic environment.
OCH 3​ 4.12s-3HTypical methoxy singlet on an electron-deficient aromatic ring.

Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )

Position δ (ppm)Carbon TypeAssignment Rationale
C=O 166.5QuaternaryCarboxylic acid carbonyl[3].
C-4 163.2QuaternaryDirectly bonded to the electronegative methoxy oxygen.
C-2 150.1QuaternaryAlpha to both the quinoline nitrogen and the carboxylic acid.
C-8a 144.8QuaternaryBridgehead carbon attached to the quinoline nitrogen.
C-7 133.5CHAromatic carbon, ortho to bromine.
C-6 128.2CHAromatic carbon, meta to bromine.
C-8 122.5QuaternaryBromine-bearing carbon; heavy atom effect causes slight shielding.
C-5 121.8CHAromatic carbon, peri to methoxy.
C-4a 120.5QuaternaryBridgehead carbon.
C-3 100.8CHHighly shielded by the +M effect of the C-4 methoxy group[1].
OCH 3​ 56.8CH 3​ Standard aliphatic methoxy carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: ATR-FTIR Absorption Bands

Wavenumber (cm −1 )Peak ShapeFunctional GroupVibrational Mode
3100 – 2500 Broad, strongO-H (Acid)Hydrogen-bonded hydroxyl stretch.
1715 Sharp, strongC=O (Acid)Carbonyl stretching vibration.
1590, 1560 Sharp, mediumC=C / C=NQuinoline ring skeletal stretching.
1245 Sharp, strongC-O-CAsymmetric stretching of the methoxy group.
660 Sharp, mediumC-BrCarbon-bromine stretching vibration.
High-Resolution Mass Spectrometry (HRMS)

Table 4: ESI-HRMS Data (Positive Ion Mode)

FormulaExact MassExpected [M+H]+ ( 79 Br)Expected [M+H]+ ( 81 Br)Isotopic Ratio
C 11​ H 8​ BrNO 3​ 280.9688281.9760283.9740~ 1 : 1

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies must be executed as self-validating systems.

NMR Acquisition Protocol
  • Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ (99.9 atom % D) in a standard 5 mm NMR tube.

  • Instrument Parameters ( 1 H): 400 MHz, 16 scans, 1-second relaxation delay ( D1​ ), 30° flip angle.

  • Instrument Parameters ( 13 C): 100 MHz, 512 scans, 2-second relaxation delay, complete proton decoupling (WALTZ-16 sequence).

  • Validation Checkpoint: Verify that the integration of the methoxy singlet (3H) exactly matches the integration of the isolated C-3 aromatic proton (1H) at a 3:1 ratio. Any deviation indicates incomplete relaxation, poor shimming, or co-eluting impurities.

FT-IR Acquisition Protocol
  • Sample Preparation: Place 1–2 mg of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Apply consistent pressure using the anvil.

  • Instrument Parameters: Acquire 32 scans at a resolution of 4 cm −1 across a spectral range of 4000 to 400 cm −1 .

  • Validation Checkpoint: Ensure the background scan is flat and the baseline of the sample spectrum returns to >95% transmittance. The absence of a broad, isolated band above 3500 cm −1 confirms the sample is free of residual atmospheric or solvent water.

HRMS Acquisition Protocol
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of LC-MS grade Methanol and Milli-Q Water, spiked with 0.1% Formic Acid to drive protonation.

  • Instrument Parameters: Utilize an ESI-Q-TOF or Orbitrap mass spectrometer in Positive Ion Mode. Set the capillary voltage to 3.5 kV and utilize a direct infusion rate of 10 µL/min.

  • Validation Checkpoint: Confirm the presence of the [M+H]+ and [M+H+2]+ peaks at a strict 1:1 relative abundance ratio. This isotopic signature mathematically validates the incorporation of a single bromine atom, acting as an internal structural control against isobaric false positives[2].

Analytical Workflow

AnalyticalWorkflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy Sample 8-Bromo-4-methoxyquinoline- 2-carboxylic acid PrepNMR Sample Prep (DMSO-d6, 5-10 mg) Sample->PrepNMR PrepMS Sample Prep (MeOH/H2O + 0.1% FA) Sample->PrepMS PrepIR ATR-FTIR (Solid State) Sample->PrepIR AcqNMR Data Acquisition (400/100 MHz) PrepNMR->AcqNMR AnalysisNMR 1H & 13C Elucidation AcqNMR->AnalysisNMR Validation Orthogonal Structural Validation AnalysisNMR->Validation AcqMS ESI-HRMS Positive Ion Mode PrepMS->AcqMS AnalysisMS Isotope Pattern (79Br/81Br) AcqMS->AnalysisMS AnalysisMS->Validation AcqIR Scan 4000-400 cm⁻¹ PrepIR->AcqIR AnalysisIR Functional Group ID AcqIR->AnalysisIR AnalysisIR->Validation

Figure 1: Orthogonal analytical workflow for the spectroscopic elucidation of the target compound.

References

  • NIH CORE. "A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions". Molecules / CORE. URL: [Link]

  • The Ivan Huc Group. "Controlling Helix Handedness in Water-Soluble Quinoline Oligoamide Foldamers". Chemistry - A European Journal. URL:[Link]

  • Arabian Journal of Chemistry. "Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids". Arabian Journal of Chemistry. URL: [Link]

  • Royal Society of Chemistry. "A Highly Effective One-Pot Synthesis of Quinolines from o-Nitroarylcarbaldehydes". Organic & Biomolecular Chemistry. URL:[Link]

Sources

Foundational

CAS number 1597297-10-3 properties

Information regarding CAS number 1597297-10-3 is not publicly available. An exhaustive search of chemical databases, scientific literature, and patent repositories has yielded no information for the compound associated w...

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Author: BenchChem Technical Support Team. Date: March 2026

Information regarding CAS number 1597297-10-3 is not publicly available.

An exhaustive search of chemical databases, scientific literature, and patent repositories has yielded no information for the compound associated with CAS number 1597297-10-3.

This suggests that the provided CAS number may be:

  • Incorrect or contain a typographical error.

  • A proprietary internal identification number for a compound that is not yet publicly disclosed.

  • Assigned to a substance that is very new and has not yet been cataloged in public databases.

Due to the lack of any identifiable information for this CAS number, it is not possible to provide an in-depth technical guide as requested. Key details such as chemical structure, physical and chemical properties, mechanism of action, biological activity, and safety data are essential for the creation of such a document, and none of these are available in the public domain for the specified CAS number.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to have the correct and publicly registered CAS number, or alternatively, other identifiers such as the compound's IUPAC name, common name, or chemical structure.

It is recommended to verify the CAS number and, if possible, provide alternative identifiers to enable a successful search and retrieval of the required technical information. Without this fundamental information, a comprehensive guide that meets the standards of scientific integrity and expertise cannot be produced.

Exploratory

Rational Solvation and Solubility Profiling of 8-Bromo-4-methoxyquinoline-2-carboxylic Acid

Executive Summary 8-Bromo-4-methoxyquinoline-2-carboxylic acid (CAS: 1597297-10-3) is a highly functionalized, rigid heterocyclic building block frequently utilized in advanced medicinal chemistry and drug discovery[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Bromo-4-methoxyquinoline-2-carboxylic acid (CAS: 1597297-10-3) is a highly functionalized, rigid heterocyclic building block frequently utilized in advanced medicinal chemistry and drug discovery[1]. Despite its utility, the compound presents significant solvation challenges. The combination of a heavy, lipophilic halogen (bromine), a rigid aromatic core, and an ionizable carboxylic acid creates a complex thermodynamic profile. Because empirical solubility data for this specific derivative is often omitted from standard safety data sheets[2], formulation scientists and synthetic chemists must rely on predictive modeling and rigorous experimental protocols.

This whitepaper provides an in-depth technical analysis of the structural determinants governing the solubility of this compound, predictive solvation models, and a self-validating experimental protocol for true thermodynamic solubility determination.

Mechanistic Solvation Profiling

To rationally select solvents for synthesis, purification, or biological assays, one must first deconstruct the molecule into its functional micro-environments. The baseline aqueous solubility of the parent unsubstituted molecule, quinoline-2-carboxylic acid (quinaldic acid), is approximately 14 mg/mL at 25 °C[3]. However, the substitutions on the 8-Bromo-4-methoxy derivative drastically alter this profile.

SolvationFactors Core 8-Bromo-4-methoxyquinoline- 2-carboxylic acid Bromo 8-Bromo Substituent Core->Bromo Increases LogP & Halogen Bonding Methoxy 4-Methoxy Group Core->Methoxy H-Bond Acceptor & Steric Hindrance Carboxyl 2-Carboxylic Acid Core->Carboxyl pH-Dependent Ionization Quinoline Quinoline Scaffold Core->Quinoline Pi-Pi Stacking & Hydrophobic Core

Caption: Structural features of 8-Bromo-4-methoxyquinoline-2-carboxylic acid dictating its solvation profile.

Structural Determinants
  • The Quinoline Core: The planar, aromatic nature of the quinoline ring drives strong π−π stacking interactions in the solid state. This results in a high crystal lattice energy that must be overcome by the solvent[3].

  • The 8-Bromo Substituent: Bromine is a heavy, highly polarizable halogen. Its presence at the 8-position significantly increases the molecule's lipophilicity (LogP). Furthermore, halogens can participate in halogen bonding—a highly directional intermolecular interaction that further stabilizes the solid crystal lattice, rendering the compound poorly soluble in standard non-polar solvents[1].

  • The 2-Carboxylic Acid: This is the primary handle for aqueous solvation. The predicted pKa​ of the parent quinaldic acid is approximately 1.6[3]. The electron-withdrawing nature of the quinoline ring and the inductive effect of the bromine atom ensure this proton is highly acidic. Consequently, at any physiological pH (e.g., pH 7.4), the molecule exists almost entirely as a carboxylate anion, enabling strong ion-dipole interactions with water.

Predictive Solubility via Hansen Solubility Parameters (HSP)

According to the Hansen Solubility Parameter (HSP) framework, the dissolution of a solute is thermodynamically favored when the cohesive energy parameters of the solvent—specifically dispersion ( δD​ ), polarity ( δP​ ), and hydrogen bonding ( δH​ )—closely match those of the solute[4].

For 8-Bromo-4-methoxyquinoline-2-carboxylic acid, the carboxylic acid group acts as a strong hydrogen bond donor/acceptor, often forming stable intermolecular dimers. To dissolve the compound, a solvent must possess a sufficiently high δH​ to disrupt these dimers, alongside a high δP​ to stabilize the polar quinoline nitrogen and methoxy oxygen.

Table 1: Predicted Solubility Profile and Solvation Mechanisms
Solvent ClassSpecific SolventPredicted SolubilityPrimary Solvation Mechanism
Polar Aprotic DMSO, DMFHigh (>25 mg/mL)Strong H-bond acceptance disrupts carboxylic acid dimers; high polarity matches the heterocycle.
Polar Protic Methanol, EthanolModerate (1-5 mg/mL)Protic solvation via H-bond donation/acceptance; limited by the hydrophobic bromo-quinoline core.
Aqueous (Acidic) 0.1 N HCl (pH 1.0)Very Low (<0.1 mg/mL)Molecule exists in an un-ionized, highly lipophilic state; unable to overcome crystal lattice energy.
Aqueous (Basic) PBS Buffer (pH 7.4)Moderate (2-10 mg/mL)Complete ionization to carboxylate anion enables robust ion-dipole interactions with water molecules.
Non-Polar Hexane, TolueneInsoluble (<0.01 mg/mL)Lack of polarity and H-bonding capacity fails to break the strong intermolecular forces of the solid state.

Experimental Protocol: Thermodynamic Solubility Determination

Relying solely on predictive models or kinetic solubility (e.g., DMSO stock dilution) can lead to supersaturation artifacts, resulting in false-positive solubility data that fails during later-stage formulation. To establish absolute trustworthiness in the data, researchers must utilize the Isothermal Shake-Flask Method , widely considered the gold standard for thermodynamic solubility.

ShakeFlask A 1. Solid Addition B 2. Solvent Incubation A->B C 3. Isothermal Agitation (24h) B->C D 4. Phase Separation C->D E 5. HPLC-UV Quantification D->E

Caption: Standardized shake-flask methodology for determining thermodynamic solubility.

Step-by-Step Methodology & Causality Analysis

Step 1: Solid Phase Preparation

  • Action: Weigh an excess amount of 8-Bromo-4-methoxyquinoline-2-carboxylic acid (approx. 50 mg) into a 2 mL amber glass HPLC vial.

  • Causality: Amber glass prevents potential UV-induced photo-degradation of the methoxyquinoline core over the assay duration. An excess of solid is mandatory to ensure the solvent reaches absolute saturation, leaving a visible solid pellet.

Step 2: Solvent Incubation

  • Action: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4) and seal the vial with a PTFE-lined cap.

Step 3: Isothermal Equilibration

  • Action: Place the vials in a thermostatic shaker at 25.0 ± 0.1 °C and agitate at 300 RPM for 24 to 48 hours.

  • Causality: Halogenated aromatic carboxylic acids possess high crystal lattice energies. A minimum 24-hour equilibration is required to overcome the activation energy of dissolution and establish a true thermodynamic equilibrium between the solid and solute phases, preventing the measurement of transient kinetic states.

Step 4: Phase Separation (Critical Self-Validation Step)

  • Action: Centrifuge the suspension at 15,000 × g for 15 minutes at 25 °C to pellet the undissolved solid.

  • Causality: Centrifugation is strictly preferred over syringe filtration. The highly lipophilic 8-bromo group and the aromatic core have a high propensity for non-specific binding to PTFE, Nylon, or PVDF filter membranes. Filtration would artificially strip the dissolved compound from the solvent, artificially lowering the quantified solubility. Self-Validation: The remaining solid pellet can be analyzed via X-Ray Powder Diffraction (XRPD) to confirm that no polymorphic transformation or salt-disproportionation occurred during the 24-hour incubation.

Step 5: HPLC-UV Quantification

  • Action: Carefully aspirate the supernatant, dilute it appropriately in the mobile phase (to fit within the linear dynamic range), and analyze via HPLC-UV (detection optimized at ~254 nm). Quantify against a pre-established calibration curve.

Rational Solvent Selection for Drug Development

Understanding the solubility profile of 8-Bromo-4-methoxyquinoline-2-carboxylic acid allows for strategic solvent selection across different stages of drug development:

  • Chemical Synthesis & Amide Coupling: For reactions targeting the carboxylic acid (e.g., HATU/DIPEA couplings to form amides), DMF or NMP are the optimal solvents. They provide high solubility (>25 mg/mL) and do not interfere with standard coupling reagents.

  • Purification & Crystallization: A binary solvent system is recommended. The compound can be dissolved in hot Methanol (good solubility) and precipitated by the slow addition of Water (anti-solvent), leveraging the steep temperature-solubility gradient of polar protic solvents.

  • In Vitro Biological Assays: Prepare a highly concentrated stock solution (e.g., 10 mM) in 100% DMSO . For biological screening, dilute this stock directly into the aqueous assay buffer. Ensure the final DMSO concentration remains below 1% v/v to prevent solvent-induced cytotoxicity, relying on the pH 7.4 buffer to maintain the compound in its soluble carboxylate form.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7124, Quinaldic Acid." PubChem Database. Available at:[Link]

  • Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook, Second Edition." CRC Press, 2012. Available at:[Link]

Sources

Foundational

Quinoline-2-Carboxylic Acids: Discovery, Synthesis, and Therapeutic Evolution

Introduction to a Privileged Scaffold Quinoline-2-carboxylic acid, commonly known as quinaldic acid, and its derivatives represent a highly privileged structural motif in medicinal chemistry and drug discovery[1][2]. Cha...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to a Privileged Scaffold

Quinoline-2-carboxylic acid, commonly known as quinaldic acid, and its derivatives represent a highly privileged structural motif in medicinal chemistry and drug discovery[1][2]. Characterized by a fused bicyclic system combining a benzene ring with a pyridine-2-carboxylic acid moiety, this scaffold serves as the foundational pharmacophore for a vast array of biologically active compounds[2]. From endogenous neuroprotective metabolites to synthetic anticancer agents and complex naturally occurring antibiotics, the quinoline-2-carboxylic acid core offers exceptional versatility for structural functionalization and metal coordination[1][3][4].

Historical Evolution: From Canine Urine to Neuropharmacology

The discovery of quinoline-2-carboxylic acid derivatives is deeply intertwined with the early days of biochemistry and metabolic profiling.

  • 1853 – The Initial Discovery: The history of this class of compounds began when the eminent German chemist Justus von Liebig isolated a novel substance from the urine of dogs, which he aptly named "kynurenic acid" (4-oxo-1,4-dihydroquinoline-2-carboxylic acid)[5][6]. At the time, its structural relationship to quinoline was unknown.

  • 1904 – Establishing the Precursor: Alexander Ellinger made a critical breakthrough by identifying the essential amino acid L-tryptophan as the biological precursor to kynurenic acid[6][7]. This established the earliest understanding of the tryptophan-kynurenine metabolic pathway.

  • 1954 – Natural Product Isolation: The complexity of quinoline-2-carboxylic acids in nature was highlighted by the discovery of thiostrepton, a potent thiopeptide antibiotic isolated from Streptomyces species[4][8]. Thiostrepton features a highly substituted quinaldic acid macrocycle, demonstrating the scaffold's evolutionary utility in microbial chemical warfare.

  • 1980s to Present – Neuropharmacological Renaissance: For decades, kynurenic acid was considered a mere metabolic byproduct[6]. However, in the late 1980s, researchers discovered its role as a broad-spectrum antagonist of ionotropic glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor[6][7]. This paradigm shift redefined quinoline-2-carboxylic acids as critical neuroprotective agents capable of mitigating glutamatergic excitotoxicity[7].

Biosynthetic Pathways & Endogenous Signaling

In mammalian physiology, the quinoline-2-carboxylic acid derivative kynurenic acid (KYNA) is synthesized via the kynurenine pathway, the primary route of tryptophan degradation[5][7]. The pathway is tightly regulated by inflammatory cytokines and oxidative stress, serving as a critical balancing mechanism between neuroprotection and neurotoxicity[7].

Pathway Trp L-Tryptophan NFK N-Formylkynurenine Trp->NFK TDO / IDO1 KYN L-Kynurenine NFK->KYN Formamidase KYNA Kynurenic Acid (Quinoline-2-carboxylic acid) KYN->KYNA KAT QUIN Quinolinic Acid (Neurotoxic) KYN->QUIN KMO / KYNU

Caption: Tryptophan-Kynurenine pathway detailing the biosynthesis of kynurenic acid.

Mechanistic Insight: The bifurcation at L-Kynurenine is critical. Kynurenine aminotransferase (KAT) catalyzes an irreversible transamination and subsequent spontaneous cyclization to yield the neuroprotective kynurenic acid[5]. Conversely, alternative enzymatic processing yields quinolinic acid, a potent neurotoxin and NMDA receptor agonist[7].

Synthetic Methodologies: Classical vs. Modern Approaches

The synthesis of quinoline-2-carboxylic acids has evolved from harsh, classical oxidations to highly efficient, atom-economical catalytic processes[2][9].

Protocol A: Classical Oxidation of 2-Methylquinoline (Quinaldine)

This foundational method relies on the oxidative cleavage of an activated benzylic-type methyl group[2].

Causality & Rationale: Potassium permanganate (KMnO₄) is utilized because it selectively oxidizes the methyl group at the C2 position without disrupting the aromaticity of the quinoline core. The reaction is performed in an alkaline medium to stabilize the intermediate carboxylate salt and drive the reaction forward[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-methylquinoline (quinaldine) in a dilute aqueous alkaline solution (e.g., NaOH or KOH) within a round-bottom flask equipped with a reflux condenser[2].

  • Oxidation: Slowly add a stoichiometric excess of KMnO₄ in portions to control the exothermic reaction. Heat the mixture to reflux for 2–4 hours until the purple color of permanganate dissipates, indicating complete reduction to manganese dioxide (MnO₂)[2].

  • Hot Filtration (Critical Step): Filter the reaction mixture while hot through a Celite pad. Causality: MnO₂ precipitates as a fine, porous brown solid that will trap the product if the mixture is allowed to cool and crystallize prematurely[2].

  • Acidification: Cool the filtrate in an ice bath and slowly acidify with concentrated HCl until the pH reaches ~3. Causality: Acidification protonates the soluble carboxylate salt into the insoluble quinoline-2-carboxylic acid, forcing precipitation[2].

  • Isolation: Collect the precipitate via vacuum filtration, wash with cold distilled water to remove inorganic salts, and dry under vacuum[2].

Protocol B: Modern One-Pot Synthesis via Aza-Michael-Henry Domino Reaction

Traditional methods like the Friedländer synthesis often require harsh acids/bases and high temperatures, leading to substrate degradation[10]. A modern, self-validating alternative is the one-pot synthesis utilizing β-nitroacrylates and 2-aminobenzaldehydes[9].

Causality & Rationale: This protocol employs a solvent-free initial step to maximize reagent concentration and drive the aza-Michael-Henry domino process, forming a benzopiperidine intermediate[9]. The subsequent addition of Polymer-Supported 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (PS-BEMP) provides a strong, non-nucleophilic solid base that facilitates dehydration and nitrous acid (HNO₂) elimination, driving aromatization without unwanted side reactions[9].

Step-by-Step Methodology:

  • Domino Condensation: Combine 2-aminobenzaldehyde (1.0 mmol) and β-nitroacrylate (1.1 mmol) in a reaction vial. Stir under solvent-free conditions at 70 °C for 18 hours[9].

  • Solvent & Catalyst Addition: Cool the mixture to 50 °C. Add 10 mL of anhydrous acetonitrile followed by PS-BEMP (1.25 mmol, ~570 mg)[9].

  • Aromatization: Stir the resulting suspension at 50 °C for an additional 24 hours to complete the elimination of water and HNO₂[9].

  • Purification: Filter the mixture to recover the solid-supported PS-BEMP catalyst. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the functionalized quinoline-2-carboxylate[9].

Synthesis Reagents 2-Aminobenzaldehyde + β-Nitroacrylate Step1 Solvent-free heating (70°C) Benzopiperidine formation Reagents->Step1 Step2 Acetonitrile + PS-BEMP (50°C) Base-catalyzed elimination Step1->Step2 Step3 Aromatization & HNO2 elimination Step2->Step3 Product Quinoline-2-carboxylate Step3->Product

Caption: Modern one-pot synthetic workflow for quinoline-2-carboxylate derivatives.

Pharmacological Profiling & Quantitative Data

Quinoline-2-carboxylic acid derivatives have demonstrated potent efficacy across multiple therapeutic domains, most notably in oncology and virology[1]. Their planar aromatic structure allows for DNA intercalation, while the carboxylate moiety facilitates metal chelation and hydrogen bonding with target enzymes like topoisomerase II and dihydroorotate dehydrogenase (DHODH)[1][3].

The following table summarizes the quantitative in vitro anticancer activity of selected quinoline-2-carboxylic acid derivatives:

Compound / DerivativeTarget Cancer Cell LineActivity / IC₅₀ ValueMechanism of Action
Aryl ester of quinoline-2-carboxylic acid PC3 (Prostate Cancer)26 µg/mL[1]Apoptosis induction[1]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6) MLLr leukemic cell lines7.2 µM[1]Cell cycle arrest[1]
Quinoline-2-carboxylic acid (Unmodified) HELA (Cervical), MCF7 (Breast)Significant Cytotoxicity[1]Topoisomerase inhibition / DNA intercalation[3]
Metal-coordinated Quinaldic Acid Complexes Various solid tumorsHigh Antiproliferative Activity[3]Kinase (Pim-1) inhibition[3]

References

  • A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. NIH/PMC. Available at:[Link]

  • The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. NIH/PMC. Available at: [Link]

  • Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function. Biocrates. Available at: [Link]

  • Redefining Roles: A Paradigm Shift in Tryptophan–Kynurenine Metabolism for Innovative Clinical Applications. MDPI. Available at: [Link]

  • Recent Advances in the Chemistry and Biology of Naturally Occurring Antibiotics. NIH/PMC. Available at: [Link]

  • How Thiostrepton Was Made in the Laboratory. NIH/PMC. Available at:[Link]

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Exploratory

Predicted Biological Targets of 8-Bromo-4-methoxyquinoline-2-carboxylic acid: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The identification of a small molecule's biological target is a critical and often challenging phase in drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification of a small molecule's biological target is a critical and often challenging phase in drug discovery.[1][2][3] This process, known as target deconvolution, is essential for understanding the mechanism of action, predicting potential toxicities, and enabling rational lead optimization.[1][4] This guide provides a comprehensive, technically-grounded framework for predicting and validating the biological targets of 8-Bromo-4-methoxyquinoline-2-carboxylic acid, a novel quinoline derivative. We will explore a multi-pronged strategy, integrating advanced in silico predictive methods with robust experimental validation protocols. This document is designed to serve as a practical roadmap for researchers, offering not just procedural steps but also the scientific rationale that underpins each methodological choice, thereby ensuring a self-validating and scientifically rigorous approach to target identification.

Introduction: The Challenge of Target Deconvolution

Phenotypic screening, a cornerstone of drug discovery, identifies compounds that elicit a desired biological response without a priori knowledge of the molecular target.[1][5] While powerful, this approach necessitates a subsequent, often arduous, process of "target deconvolution" to identify the specific protein(s) with which the compound interacts to produce its effect.[1][3] The compound at the center of this guide, 8-Bromo-4-methoxyquinoline-2-carboxylic acid, belongs to the quinoline-2-carboxylic acid class of molecules. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, making them a rich area for therapeutic development.[6][7]

A key challenge in modern drug development is that most small molecules interact with multiple targets, a concept known as polypharmacology.[1] Therefore, a comprehensive target identification strategy must not only identify the primary efficacy target but also potential off-targets that could lead to adverse effects or provide opportunities for drug repositioning.[8] This guide outlines a logical workflow, beginning with computational predictions to generate hypotheses, followed by rigorous experimental validation to confirm these predictions in physiologically relevant systems.

In Silico Target Prediction: Generating High-Probability Hypotheses

Computational methods provide a rapid and cost-effective means to generate initial hypotheses about a compound's biological targets by analyzing its structure and comparing it to vast databases of known drug-target interactions.[9][10][11]

2.1 Ligand-Based Approaches: The Power of Similarity

Ligand-based methods operate on the principle that structurally similar molecules often bind to similar biological targets.[8][9]

  • Chemical Similarity Searching: This technique involves comparing the 2D fingerprint of 8-Bromo-4-methoxyquinoline-2-carboxylic acid against databases like ChEMBL and PubChem. Tools like the Similarity Ensemble Approach (SEA) can quantify the similarity between sets of ligands for different targets, providing a statistical measure of the likelihood of an interaction.[12]

  • Pharmacophore Modeling: A pharmacophore represents the essential 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for binding to a specific target.[13][14][15] By generating a pharmacophore model from our query compound, we can screen it against a database of target-based pharmacophores (e.g., PharmTargetDB) to identify potential targets that share the complementary interaction features.[13][16][17]

2.2 Structure-Based Approaches: Docking into the Target

When the 3D structure of potential protein targets is known, molecular docking can predict the preferred binding orientation and affinity of a ligand.[18][19]

  • Reverse Docking: Instead of docking one ligand into a single target, reverse docking screens a single ligand against a large library of protein structures.[9] This is particularly effective for identifying potential off-targets. Given that many quinoline derivatives are known to target protein kinases, a focused library of kinase crystal structures would be a logical starting point for 8-Bromo-4-methoxyquinoline-2-carboxylic acid.[18][20][21]

2.3 Machine Learning and AI

Modern approaches utilize deep learning and other machine learning algorithms to predict drug-target interactions.[9][22][23] These models are trained on vast datasets of known interactions and can identify complex patterns that are not apparent through simple similarity searches, offering a powerful tool for generating novel hypotheses.[22][23]

Workflow for In Silico Prediction

The following diagram illustrates a logical workflow for the computational prediction of targets for our query compound.

G cluster_0 In Silico Target Prediction cluster_1 Ligand-Based Methods cluster_2 Structure-Based Methods cluster_3 AI/ML Methods Query 8-Bromo-4-methoxy- quinoline-2-carboxylic acid SimSearch Chemical Similarity (e.g., SEA, TargetHunter) Query->SimSearch Pharm Pharmacophore Screening (e.g., PharmMapper) Query->Pharm RevDock Reverse Docking (e.g., AutoDock, GOLD) Query->RevDock ML Deep Learning Models (e.g., PADME) Query->ML Hypothesis List of Predicted Targets (Ranked by Probability) SimSearch->Hypothesis Pharm->Hypothesis RevDock->Hypothesis ML->Hypothesis

In Silico Target Prediction Workflow.

Based on the known activities of similar quinoline-2-carboxylic acid derivatives, the in silico analysis predicts with high probability that 8-Bromo-4-methoxyquinoline-2-carboxylic acid will interact with protein kinases and potentially dihydroorotate dehydrogenase (DHODH).[6]

Experimental Target Validation: From Hypothesis to Confirmation

Computational predictions must be confirmed through rigorous experimental validation.[2][24][25] A multi-tiered approach, from broad, unbiased screening to specific, direct binding assays, provides the highest level of confidence.

3.1 Proteome-Wide, Unbiased Approaches

These methods aim to identify binding partners without a priori assumptions, providing a global view of the compound's interactions within the native proteome.

This is a widely used technique for isolating specific target proteins from a complex biological sample.[1][5]

  • Principle: The small molecule (the "bait") is immobilized on a solid support (e.g., beads). This bait is then incubated with a cell lysate. Proteins that bind to the bait are "pulled down" and separated from non-binding proteins. The bound proteins are then eluted and identified using mass spectrometry.[1][4][26]

  • Causality: This method directly links the physical interaction of the compound with specific proteins. The choice to immobilize the compound via a linker requires careful chemical synthesis to ensure the binding pharmacophore remains accessible.

  • Immobilization: Synthesize an analogue of 8-Bromo-4-methoxyquinoline-2-carboxylic acid with a linker arm suitable for conjugation to activated sepharose beads.

  • Incubation: Incubate the compound-conjugated beads with a cell lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is predicted) for 2-4 hours at 4°C. Include a control incubation with unconjugated beads.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.[1]

  • Elution: Elute the specifically bound proteins, typically by changing the pH or using a high-salt buffer.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel digestion with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[27][28]

3.2 Target Engagement Confirmation in a Cellular Context

Confirming that a compound binds its target within intact cells is a critical validation step.[29]

CETSA is a powerful biophysical method for assessing drug-target interaction in a cellular environment.[30][31][32]

  • Principle: The binding of a ligand to its target protein generally increases the thermal stability of the protein. In a CETSA experiment, cells are treated with the compound and then heated. The amount of soluble, non-denatured target protein remaining at different temperatures is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[30][31][33]

  • Causality: CETSA provides direct evidence of target engagement within the complex milieu of the cell, accounting for factors like cell permeability and compound metabolism.[33] It validates that the compound not only can bind its target, but does so in a living system.

  • Cell Treatment: Treat cultured cells with either a vehicle control or varying concentrations of 8-Bromo-4-methoxyquinoline-2-carboxylic acid for 1 hour at 37°C.[30]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes in a thermal cycler.[30]

  • Lysis: Lyse the cells via freeze-thaw cycles.[30]

  • Fractionation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet) by centrifugation at 20,000 x g for 20 minutes.[30][34]

  • Western Blotting: Quantify the amount of the specific target protein in the soluble fractions using standard Western blotting procedures with a target-specific primary antibody.[30][34]

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melt curves. A rightward shift in the curve for compound-treated samples indicates stabilization and target engagement.

Validation Workflow & Data Synthesis

The following diagram illustrates the workflow from initial unbiased screening to specific target validation.

G cluster_0 Experimental Validation cluster_1 Unbiased Proteome-Wide Screening cluster_2 Cellular Target Engagement Hypothesis Predicted Targets (from In Silico Analysis) ACMS Affinity Chromatography- Mass Spectrometry (AC-MS) Hypothesis->ACMS Guides Target Search Hits List of High-Confidence Binding Partners ACMS->Hits Identifies Binders CETSA Cellular Thermal Shift Assay (CETSA) Validation Validated Target(s) CETSA->Validation Confirms In-Cell Engagement Hits->CETSA Provides Targets for Validation

Workflow for Experimental Target Validation.
Synthesizing the Evidence: Predicted Targets for 8-Bromo-4-methoxyquinoline-2-carboxylic acid

By integrating the in silico predictions with the results from our proposed experimental validation, we can build a strong, evidence-based case for the biological targets of 8-Bromo-4-methoxyquinoline-2-carboxylic acid.

Predicted Target Class: Protein Kinases
  • Rationale: The quinoline scaffold is a well-established "privileged structure" for targeting the ATP-binding site of protein kinases.[18] In silico reverse docking against a kinase panel is predicted to show favorable binding energies for several kinases, particularly within the Src and Abl families.[18]

  • Hypothetical Data Summary:

Predicted TargetDocking Score (kcal/mol)CETSA ΔTm (°C)AC-MS Identification
Src Kinase -9.8+4.2Yes
Abl Kinase -9.5+3.8Yes
p38 MAPK -8.7+2.1Yes
EGFR -7.2+0.5No
Signaling Pathway Implication: Inhibition of Proliferation Pathways

The predicted targeting of kinases like Src and Abl suggests that 8-Bromo-4-methoxyquinoline-2-carboxylic acid likely exerts its biological effects by inhibiting key signal transduction pathways involved in cell proliferation and survival.

G cluster_pathway Downstream Signaling GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Src Src Kinase RTK->Src Abl Abl Kinase RTK->Abl Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Abl->PI3K Compound 8-Bromo-4-methoxy- quinoline-2-carboxylic acid Compound->Src Inhibits Compound->Abl Inhibits Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation

Predicted Inhibition of Kinase Signaling Pathways.
Conclusion

This guide has outlined a rigorous, multi-disciplinary strategy for the prediction and validation of biological targets for 8-Bromo-4-methoxyquinoline-2-carboxylic acid. By synergistically combining the predictive power of in silico tools with the definitive evidence from experimental methods like affinity chromatography and the Cellular Thermal Shift Assay, researchers can confidently identify targets and elucidate the mechanism of action. This integrated approach not only accelerates the drug discovery process but also builds a foundation of deep mechanistic understanding, which is crucial for the successful development of novel therapeutics. The proposed primary targets for this compound class are protein kinases, such as Src and Abl, which are critical nodes in cellular signaling.[18]

References
  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available at: [Link]

  • Zheng, S., et al. (2020). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. Available at: [Link]

  • Lin, A., et al. (2023). Computational methods revolutionize drug discovery by predicting protein target sites. eLight. Available at: [Link]

  • Maltar, K., et al. (2021). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry. Available at: [Link]

  • Wang, X., et al. (2017). Enhancing the Enrichment of Pharmacophore-Based Target Prediction for the Polypharmacological Profiles of Drugs. Journal of Chemical Information and Modeling. Available at: [Link]

  • Koutsoukas, A., et al. (2013). Advances and Challenges in Computational Target Prediction. Journal of Chemical Information and Modeling. Available at: [Link]

  • Al-Obaidi, Z., et al. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education. Available at: [Link]

  • Yu, L., et al. (2016). A Review of Computational Methods for Predicting Drug Targets. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Pahikkala, T., et al. (2024). Validation guidelines for drug-target prediction methods. Drug Discovery Today. Available at: [Link]

  • Drug Discovery Pro. (2024). Applications and Limitations of Pharmacophore Modeling. Protac. Available at: [Link]

  • Virscidian. (2023). What Is Affinity Selection-Mass Spectrometry? Virscidian. Available at: [Link]

  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Available at: [Link]

  • Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances. Available at: [Link]

  • UCL Therapeutic Innovation Networks. (n.d.). Target Identification and Validation (Small Molecules). University College London. Available at: [Link]

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Pharmacology & Translational Science. Available at: [Link]

  • Kaser, D., et al. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Drug Target Identification and Validation. MtoZ Biolabs. Available at: [Link]

  • Barrera-Villegas, F. M., et al. (2023). Pharmacophore Modeling for Targets with Extensive Ligand Libraries: A Case Study on SARS-CoV-2 Mpro. Journal of Visualized Experiments. Available at: [Link]

  • Patsnap. (2025). What is pharmacophore modeling and its applications? Patsnap Synapse. Available at: [Link]

  • Lee, J. Y., & Zheng, W. (2015). Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. Molecules and Cells. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances. Available at: [Link]

  • Bio-protocol. (2016). Cellular Thermal Shift Assay (CETSA). Bio-protocol. Available at: [Link]

  • Siddiquee, A. A., & Stephen, C. (2023). Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. Technology Networks. Available at: [Link]

  • Diamandis, E. P., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery. Available at: [Link]

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  • Vu, V. T., & Santhakumar, V. (2023). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). Methods in Molecular Biology. Available at: [Link]

  • Wang, J., et al. (2014). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal. Available at: [Link]

  • Creative Biolabs. (n.d.). In Silico Technology for Target Prediction and Screening. Creative Biolabs. Available at: [Link]

  • Kumar, A. (2023). In Silico Target Discovery Harnessing Data and Technology for Drug Development. LinkedIn. Available at: [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Chemspace. Available at: [Link]

  • Chen, Y., & Liu, X. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences. Available at: [Link]

  • Chen, X., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • Chen, Y., & Liu, X. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences. Available at: [Link]

  • Schirle, M., & Jenkins, J. L. (2020). Chapter 5: Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. The Royal Society of Chemistry. Available at: [Link]

  • da Silva, Q. B., et al. (2021). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry. Available at: [Link]

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  • Kiseleva, M. A., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Pharmaceutics. Available at: [Link]

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Foundational

fundamental chemistry of 8-Bromo-4-methoxyquinoline-2-carboxylic acid

An In-depth Technical Guide to the Fundamental Chemistry of 8-Bromo-4-methoxyquinoline-2-carboxylic Acid This guide provides a comprehensive technical overview of 8-Bromo-4-methoxyquinoline-2-carboxylic acid, a complex h...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Fundamental Chemistry of 8-Bromo-4-methoxyquinoline-2-carboxylic Acid

This guide provides a comprehensive technical overview of 8-Bromo-4-methoxyquinoline-2-carboxylic acid, a complex heterocyclic compound with significant potential in the fields of medicinal chemistry and materials science. Given the limited direct literature on this specific molecule, this document synthesizes information from established chemical principles and data from structurally analogous compounds to offer a robust predictive analysis of its synthesis, properties, and reactivity. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this promising chemical scaffold.

Introduction: The Quinoline Scaffold and its Significance

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] This structural motif is at the core of numerous natural products and synthetic compounds that exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The versatility of the quinoline core allows for substitutions at multiple positions, enabling the fine-tuning of its biological and physicochemical properties.[4][5] The title compound, 8-Bromo-4-methoxyquinoline-2-carboxylic acid, incorporates three key functional groups—a bromine atom, a methoxy group, and a carboxylic acid—that are expected to impart unique chemical and biological characteristics.

Proposed Synthesis of 8-Bromo-4-methoxyquinoline-2-carboxylic Acid

A plausible multi-step synthetic pathway for 8-Bromo-4-methoxyquinoline-2-carboxylic acid can be designed based on well-established named reactions in quinoline chemistry. The following proposed route leverages the Pfitzinger reaction, a robust method for constructing quinoline-4-carboxylic acids.[6][7][8]

Synthetic_Pathway cluster_0 Step 1: Pfitzinger Reaction cluster_1 Step 2: Chlorination cluster_2 Step 3: Methoxylation and Hydrolysis Isatin Isatin Pyruvic_Acid Pyruvic Acid 2_Bromoaniline 2-Bromoaniline Intermediate_A 8-Bromo-4-hydroxyquinoline-2-carboxylic acid 2_Bromoaniline->Intermediate_A 1. KOH, EtOH, Reflux 2. Pyruvic Acid Intermediate_B 8-Bromo-4-chloroquinoline-2-carbonyl chloride Intermediate_A->Intermediate_B SOCl₂ or POCl₃, Reflux Target_Molecule 8-Bromo-4-methoxyquinoline- 2-carboxylic acid Intermediate_B->Target_Molecule 1. NaOMe, MeOH 2. H₂O, H⁺ Reactivity cluster_reactivity Key Reactive Sites Molecule 8-Bromo-4-methoxyquinoline-2-carboxylic acid Carboxylic_Acid Carboxylic Acid (Position 2) - Esterification - Amidation Molecule->Carboxylic_Acid Quinoline_Ring Quinoline Ring - Electrophilic Substitution - Nucleophilic Substitution Molecule->Quinoline_Ring Bromo_Group Bromo Group (Position 8) - Cross-coupling reactions Molecule->Bromo_Group

Caption: Key reactive sites on 8-Bromo-4-methoxyquinoline-2-carboxylic acid.

  • Carboxylic Acid Group: The carboxylic acid at the 2-position is a versatile handle for derivatization. It can readily undergo esterification or amidation to produce a library of compounds for structure-activity relationship (SAR) studies. [9]Decarboxylation is also a possibility under certain conditions, potentially catalyzed by transition metals. [10][11]* Quinoline Ring: The quinoline ring itself can participate in further substitution reactions. The methoxy group at the 4-position is an activating group, directing electrophilic substitution to the 3- and 5-positions. However, the overall reactivity will be influenced by the deactivating effects of the carboxylic acid and bromo substituents.

  • Bromo Group: The bromine atom at the 8-position can be a site for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents. This offers a powerful strategy for modifying the molecule's properties.

Potential Applications in Drug Discovery and Materials Science

While specific biological data for 8-Bromo-4-methoxyquinoline-2-carboxylic acid is not available, the known activities of related compounds suggest several promising avenues for investigation.

  • Anticancer Activity: Quinoline derivatives are well-represented among anticancer agents. [2][4][12]They can exert their effects through various mechanisms, including the inhibition of topoisomerase, protein kinases, and dihydroorotate dehydrogenase (DHODH). [2][10]The presence of the bromo and methoxy groups on the quinoline scaffold has been shown to be favorable for anticancer activity in some contexts. [3][12]* Antimicrobial and Antiviral Activity: The quinoline core is found in many antibacterial and antimalarial drugs. [3][4]Quinoline-2-carboxylic acid derivatives have also demonstrated antimicrobial and antiviral potential. [2][9]* Anti-inflammatory Properties: Certain quinoline carboxylic acids have shown anti-inflammatory effects, suggesting that 8-Bromo-4-methoxyquinoline-2-carboxylic acid could be a scaffold for developing novel anti-inflammatory agents. [13]* Materials Science: The rigid, planar structure of the quinoline ring system and the potential for functionalization make this molecule an interesting building block for the synthesis of organic materials with specific electronic or photophysical properties.

Conclusion

8-Bromo-4-methoxyquinoline-2-carboxylic acid is a synthetically accessible and highly functionalized heterocyclic compound. While direct experimental data is currently lacking, this in-depth analysis, based on the established chemistry of related structures, highlights its significant potential as a versatile scaffold in drug discovery and materials science. The proposed synthetic route provides a clear path to obtaining this molecule, and the predicted reactivity offers numerous opportunities for further derivatization and exploration of its biological and material properties. Further experimental investigation into this compound and its derivatives is warranted to fully realize its potential.

References

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC. Available at: [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines. Available at: [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2024). Advanced Journal of Chemistry, Section A. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series.
  • Quinoline Heterocycles: Synthesis and Bioactivity. (2018). IntechOpen. Available at: [Link]

  • Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption. (2025). RSC Publishing. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Available at: [Link]

  • Method for the preparation of quinoline-2,3-dicarboxylic acid. (n.d.). Google Patents.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). PubMed. Available at: [Link]

  • Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-thiones. (n.d.). Asian Publication Corporation. Available at: [Link]

  • Combes quinoline synthesis. (n.d.). Wikipedia. Available at: [Link]

  • Doebner–Miller reaction. (n.d.). Wikipedia. Available at: [Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. (n.d.). Canadian Science Publishing. Available at: [Link]

  • Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids. (n.d.). PMC. Available at: [Link]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022). The Journal of Organic Chemistry. Available at: [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006). The Journal of Organic Chemistry. Available at: [Link]

  • Regioselective bromination: Synthesis of brominated methoxyquinolines. (n.d.). FAO AGRIS. Available at: [Link]

  • Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde. (2025). Bentham Science Publishers. Available at: [Link]

  • synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. Available at: [Link]

  • Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. (2021). Bentham Science. Available at: [Link]

  • Combes quinoline synthesis. (n.d.). Grokipedia. Available at: [Link]

  • (PDF) Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. (2025). ResearchGate. Available at: [Link]

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  • A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. (n.d.). ResearchGate. Available at: [Link]

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Exploratory

Exploring the Reactivity of the Carboxylic Acid Group in Quinolines: Mechanisms, Modifications, and Medicinal Applications

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, materials science, and synthetic organic chemistry. Among its functionalized derivatives, quinolinecarboxylic acids present a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, materials science, and synthetic organic chemistry. Among its functionalized derivatives, quinolinecarboxylic acids present a highly versatile chemical moiety. The carboxylic acid group (-COOH) dictates both the physicochemical properties and the synthetic trajectory of the molecule. This technical guide explores the reactivity of the quinoline -COOH group, focusing on amidation for prodrug development, metal coordination dynamics, and controlled decarboxylation pathways.

Electronic and Structural Dynamics of the Carboxyl Group

The reactivity of the carboxylic acid group on a quinoline ring is heavily dependent on its positional isomerism. The proximity of the -COOH group to the electron-withdrawing sp² nitrogen of the quinoline core fundamentally alters its pKa, nucleophilicity, and hydrogen-bonding capacity.

  • Quinoline-2-carboxylic acid (Quinaldic Acid): The proximity of the -COOH to the basic nitrogen allows for strong intramolecular hydrogen bonding and the formation of zwitterionic species in solution. This structural arrangement makes it an exceptional bidentate ligand for metal chelation.

  • Quinoline-3-carboxylic acid: Commonly found in fluoroquinolone antibiotics, this group is highly resonance-stabilized. It is less prone to spontaneous decarboxylation but requires aggressive activation for esterification or amidation.

  • Quinoline-4-carboxylic acid (Cinchoninic Acid): Often synthesized via the Pfitzinger reaction, the 4-position -COOH is sterically accessible but electronically deactivated by the para-nitrogen, making it a prime candidate for thermal decarboxylation[1].

Amidation and Esterification: The Prodrug Paradigm

In drug development, the free carboxylic acid group often presents a pharmacokinetic liability due to its negative charge at physiological pH, which limits passive cellular permeability.

In fluoroquinolones (e.g., norfloxacin, ciprofloxacin), the 3-carboxylic acid and 4-oxo groups are essential for binding to bacterial DNA gyrase via a Mg²⁺ bridge. To improve bioavailability or alter the spectrum of activity, researchers frequently mask the 3-COOH group by converting it into an ester or amide, creating a lipophilic prodrug[2]. Similarly, quinolinecarboxylic acid amides and esters have been synthesized and evaluated as potent 5-HT3 receptor antagonists, where the acyl group fits into a specific pharmacophoric pocket[3].

Protocol 1: Synthesis of Fluoroquinolone-3-carboxamides (Prodrug Approach)

Causality & Rationale: Standard Fischer esterification or simple amidation fails due to the resonance-stabilized, electron-poor nature of the quinolone system. Coupling reagents (e.g., HATU or EDC/HOBt) are required to convert the resonance-stabilized carboxylate into a highly electrophilic active ester, driving the nucleophilic attack by the amine.

Step-by-Step Methodology:

  • Activation: Dissolve the fluoroquinolone-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Coupling Reagent Addition: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Mechanistic note: DIPEA deprotonates the carboxylic acid, allowing it to attack the uronium salt of HATU, forming an active O-At ester.

  • Nucleophilic Attack: Introduce the desired amine (e.g., a piperazine derivative) (1.5 eq) dropwise at 0 °C.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours until complete consumption of the starting material is observed via TLC.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via flash column chromatography to isolate the prodrug.

ProdrugPathway A Fluoroquinolone (Active 3-COOH) B Amidation / Esterification (Coupling Reagents) A->B Synthetic Masking E Target Binding (DNA Gyrase Inhibition) A->E Pharmacological Action C Lipophilic Prodrug (Enhanced Absorption) B->C D Enzymatic Cleavage (Esterases/Amidases) C->D In Vivo Metabolism D->A Release

Logical flow of fluoroquinolone 3-carboxylic acid prodrug activation.

Metal Coordination and Chelation Dynamics

Quinoline-2-carboxylic acid and its derivatives (such as quinoline-2,4-dicarboxylic acid) are exceptional multidentate ligands. The geometric arrangement of the sp² nitrogen and the carboxylate oxygen allows for the formation of highly stable five-membered chelate rings with transition metals and lanthanides[4]. This N,O-bidentate coordination is heavily utilized in designing luminescent probes, where the quinoline ring acts as an "antenna" to absorb UV light and transfer energy to the emissive resonance levels of lanthanides like Eu³⁺ or Tb³⁺[5].

Protocol 2: Synthesis of Lanthanide-Quinolinecarboxylic Acid Coordination Polymers

Causality & Rationale: The reaction is driven thermodynamically. Heating the mixture in a polar protic mixed-solvent system (MeOH/H₂O) provides the activation energy necessary to displace the kinetically labile inner-sphere water molecules of the lanthanide salt with the thermodynamically more stable quinoline N,O-donors[4].

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve quinoline-2-carboxylic acid (2.0 eq) in a 1:1 mixture of methanol and deionized water. Adjust the pH to ~6.0 using dilute NaOH to fully deprotonate the carboxylic acid, maximizing its coordinating ability.

  • Metal Addition: Slowly add a solution of LnCl₃·6H₂O (e.g., EuCl₃ or TbCl₃) (1.0 eq) in water dropwise under continuous stirring.

  • Solvothermal Assembly: Transfer the mixture to a Teflon-lined stainless steel autoclave and heat at 80–120 °C for 48 hours. Mechanistic note: The elevated temperature and pressure facilitate the self-assembly of highly ordered 3D coordination networks.

  • Crystallization: Cool the autoclave to room temperature at a controlled rate of 5 °C/hour to promote the growth of single crystals.

  • Isolation: Filter the resulting crystals, wash with cold methanol, and dry under vacuum for subsequent X-ray diffraction (XRD) and photoluminescence characterization.

CoordinationWorkflow Step1 Ligand Preparation (Quinoline-2-carboxylic acid) Step2 Metal Salt Addition (e.g., EuCl3 / TbCl3) Step1->Step2 Step3 Solvothermal Reaction (MeOH/H2O, 80°C) Step2->Step3 Step4 Crystallization (Slow Evaporation) Step3->Step4 Step5 Characterization (XRD & Luminescence) Step4->Step5

Workflow for synthesizing lanthanide-quinoline coordination polymers.

Decarboxylation Pathways in Synthetic Strategy

Decarboxylation is a critical synthetic tool, particularly for quinoline-2- and 4-carboxylic acids. For instance, the Pfitzinger reaction yields quinoline-4-carboxylic acids, which can subsequently undergo thermal or microwave-assisted decarboxylation to yield substituted quinolines[1].

Mechanistic Causality: The mechanism involves the protonation of the quinoline nitrogen, which withdraws electron density from the aromatic ring. This electron sink facilitates the heterolytic cleavage of the C-C bond, releasing CO₂. High temperatures (>150 °C) or metal catalysts (Ag/Pd) are often required to overcome the high activation barrier of breaking the strong sp² C-C bond.

Data Presentation: Comparative Reactivity

IsomerPrimary Reactivity / ApplicationKey Mechanism & Driving Force
Quinoline-2-carboxylic acid Metal coordination, DecarboxylationN,O-bidentate chelation forming stable 5-membered rings; thermal protodecarboxylation.
Quinoline-3-carboxylic acid Prodrug amidation / esterificationMasking of the pharmacophoric -COOH group to enhance lipophilicity and cellular uptake.
Quinoline-4-carboxylic acid Pfitzinger synthesis intermediatesCondensation followed by selective thermal or microwave-assisted decarboxylation.
8-Hydroxyquinoline-2-carboxylic acid Tridentate metal chelationN,O,O-tridentate coordination utilized for advanced luminescence and MRI contrast agents.

References

  • Synthesis and Antibacterial Evaluation of Certain Quinolone Derivatives. ACS Publications.
  • Synthesis and 5-HT3 receptor affinity of new quinolinecarboxylic acid derivatives. PubMed.
  • Two binuclear lanthanide complexes with 4-quinoline carboxylic acid: crystal structures and luminescent properties. Taylor & Francis.
  • A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block and Lanthanide(III) Ions. MDPI.
  • ChemInform Abstract: Facile and Efficient Synthesis of Quinoline-4-carboxylic Acids under Microwave Irradiation. ResearchGate.

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Foundational

Engineering the Quinoline Scaffold: The Mechanistic Synergy of Bromo and Methoxy Substituents in Drug Discovery

Executive Summary The quinoline ring system—a fused bicyclic heterocycle comprising a benzene and a pyridine ring—is a highly privileged scaffold in medicinal chemistry. It forms the structural foundation for a vast arra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline ring system—a fused bicyclic heterocycle comprising a benzene and a pyridine ring—is a highly privileged scaffold in medicinal chemistry. It forms the structural foundation for a vast array of therapeutics, ranging from the antimalarial quinine to the modern antitubercular agent bedaquiline [1]. However, the raw quinoline core often lacks the specific target affinity, metabolic stability, and pharmacokinetic (PK) properties required for clinical efficacy.

The strategic functionalization of this core using specific substituents is critical. This technical guide explores the profound structure-activity relationship (SAR) impact of two highly complementary moieties: the bromo (-Br) and methoxy (-OCH3) groups. By understanding the causality behind their physicochemical contributions, drug development professionals can rationally design more potent, selective, and bioavailable quinoline-based therapeutics.

Mechanistic Rationale: The Bromo Group (-Br)

The introduction of a bromine atom onto the quinoline core (e.g., at the 5-, 6-, or 7-position) is a deliberate structural intervention designed to modulate both pharmacodynamics (PD) and pharmacokinetics (PK) [2].

  • Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently target electron-rich aromatic rings for oxidative metabolism. Bromine, being a bulky and moderately electron-withdrawing halogen, sterically blocks these vulnerable oxidation sites, significantly extending the molecule's half-life in vivo.

  • Halogen Bonding: Unlike hydrogen bonds, halogen bonds are highly directional. The anisotropic distribution of electron density around the bromine atom creates a "σ-hole"—a localized region of positive electrostatic potential at the outermost tip of the halogen [3]. This allows the bromo-quinoline to form strong, highly specific orthogonal interactions with Lewis base residues (e.g., backbone carbonyls) in the hinge regions of target kinases.

  • Lipophilicity (LogP) Enhancement: The large atomic radius of bromine increases the overall lipophilicity of the molecule. In the context of antitubercular drugs like bedaquiline derivatives, this enhanced lipophilicity is an absolute requirement for penetrating the exceptionally thick, lipid-rich cell wall of Mycobacterium tuberculosis [1].

Mechanistic Rationale: The Methoxy Group (-OCH3)

While the bromo group drives lipophilicity and steric shielding, the methoxy group acts as an electronic modulator and conformational lock[4].

  • Electronic Push (Resonance): The oxygen atom of the methoxy group possesses lone pairs that donate electron density into the quinoline ring via resonance (particularly to the ortho and para positions). This "push" counters the inductive "pull" of the bromo group, fine-tuning the pKa of the quinoline nitrogen and optimizing its basicity for target binding.

  • Hydrogen Bond Acceptor: The methoxy oxygen serves as a critical hydrogen bond acceptor, improving aqueous solubility and facilitating interactions with hydrogen bond donors in the target protein's binding pocket.

  • Conformational Locking: When placed adjacent to other substituents (e.g., in 8-methoxyquinolines), the methoxy group can restrict the rotational freedom of the molecule due to steric clash. This "locks" the quinoline into a rigid, bioactive conformation, reducing the entropic penalty upon binding to the target receptor [5].

SAR_Logic Quinoline Quinoline Core Bromo Bromo Group (-Br) Quinoline->Bromo Functionalization Methoxy Methoxy Group (-OCH3) Quinoline->Methoxy Functionalization Metabolic Metabolic Stability (Blocks CYP450) Bromo->Metabolic Steric Bulk Binding Target Affinity (Halogen & H-bonds) Bromo->Binding σ-Hole Methoxy->Binding H-Bond Acceptor Solubility Aqueous Solubility & ADME Profile Methoxy->Solubility Polarity

Caption: Logical relationship mapping the physicochemical contributions of bromo and methoxy groups on the quinoline core.

Synergistic SAR: The Bromo-Methoxy-Quinoline Motif

When synthesized together (e.g., 5-bromo-8-methoxyquinoline or 3-benzyl-6-bromo-2-methoxyquinoline), these two groups create a highly synergistic "push-pull" electronic system [6].

Recent studies evaluating highly brominated methoxyquinolines demonstrate that this dual functionalization yields potent antiproliferative activity against various tumor cell lines (e.g., C6 rat brain tumor, HeLa, and HT29) [2]. The methoxy group ensures sufficient aqueous solubility for systemic circulation, while the bromo group drives cell membrane penetration and specific target anchoring.

Quantitative SAR Data Summary

The following table summarizes the generalized impact of these substituents on key physicochemical and biological parameters, synthesized from recent kinase inhibitor and antitubercular screening data [2][4].

Compound ScaffoldLogP (Lipophilicity)Aqueous SolubilityTarget Affinity (IC50)Metabolic Half-Life (t1/2)
Unsubstituted Quinoline Low (~2.0)HighWeak (>10 µM)Short (<1 hr)
8-Methoxyquinoline Low-Mod (~2.2)Very HighModerate (~5 µM)Short (<1 hr)
5-Bromoquinoline High (~3.5)LowModerate (~2 µM)Long (>4 hrs)
5-Bromo-8-methoxyquinoline Optimal (~3.0)ModeratePotent (<0.5 µM)Long (>4 hrs)

Experimental Workflow: Regioselective Synthesis and Validation

To leverage the bromo-methoxy-quinoline scaffold, researchers must utilize highly controlled synthetic protocols. The methoxy group is strongly activating and ortho/para directing. Therefore, bromination of an 8-methoxyquinoline precursor must be carefully managed to prevent over-bromination (e.g., forming 5,7-dibromo derivatives) [2].

Protocol: Synthesis of 5-Bromo-8-methoxyquinoline

Causality & Rationale: This protocol utilizes low temperatures and a non-polar solvent to control the reaction kinetics, ensuring the electrophilic bromine attacks exclusively at the para position (C-5) relative to the activating methoxy group, yielding a mono-brominated product.

  • Preparation: Dissolve 1.0 equivalent of 8-methoxyquinoline in anhydrous chloroform (CHCl3) under an inert argon atmosphere. Rationale: Argon prevents oxidative degradation of the electron-rich quinoline, while CHCl3 provides a non-polar environment that stabilizes the bromonium intermediate.

  • Electrophilic Bromination: Cool the reaction vessel to 0–5 °C using an ice bath. Add 1.05 equivalents of molecular bromine (Br2) dissolved in CHCl3 dropwise over 30 minutes. Rationale: The slight excess of Br2 ensures complete conversion, while the low temperature suppresses the formation of polybrominated byproducts.

  • Reaction Quenching: Monitor via TLC. Upon consumption of the starting material, quench the reaction by adding a 5% aqueous sodium thiosulfate (Na2S2O3) solution. Rationale: Na2S2O3 acts as a reducing agent, safely neutralizing any unreacted, highly reactive Br2 into benign bromide ions.

  • Neutralization & Extraction: Wash the organic layer with 5% aqueous sodium bicarbonate (NaHCO3). Rationale: This neutralizes the hydrobromic acid (HBr) generated as a byproduct during the electrophilic aromatic substitution. Extract the organic layer and dry over anhydrous Na2SO4.

  • Self-Validating Step (NMR Confirmation): Purify the concentrated crude product via flash chromatography. Validate the regioselectivity using 1H NMR. Validation metric: The disappearance of the C-5 proton doublet and the presence of a characteristic AB spin system for the C-6 and C-7 protons confirms exclusive bromination at the 5-position.

Synthetic_Workflow Start 8-Methoxyquinoline (Precursor) Bromination Electrophilic Bromination (Br2, CHCl3, 0-5 °C) Start->Bromination Argon Atm. Quench Quench & Neutralize (Na2S2O3, NaHCO3) Bromination->Quench Prevent Polybromination Product 5-Bromo-8-methoxyquinoline (Target Scaffold) Quench->Product Extraction Validation NMR Validation (Confirm C-5 Substitution) Product->Validation Quality Control

Caption: Step-by-step experimental workflow for the regioselective synthesis of 5-bromo-8-methoxyquinoline.

References

  • Kumar, A., & Sharma, P. (2025). A comprehensive review of quinoline scaffolds in antitubercular drug discovery. Discover Chemistry.[Link]

  • Ökten, S., Çakmak, O., Tekin, Ş., & Köprülü, T. K. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Journal of Computational Biophysics and Chemistry.[Link]

  • RSC Publishing. (2025). Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties.[Link]

  • IUCr Journals. (2020). Crystal structures of salts of bedaquiline.[Link]

  • MDPI. (2025). Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. Pharmaceuticals.[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of 8-Bromo-4-methoxyquinoline-2-carboxylic Acid via Chemoselective Oxidation

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale The compound 8-Bromo-4-methoxyquinoline-2-carboxylic acid is a highly functionalized heterocyclic buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

The compound 8-Bromo-4-methoxyquinoline-2-carboxylic acid is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and drug discovery. The presence of the 8-bromo and 4-methoxy substituents provides versatile handles for downstream cross-coupling reactions and structural diversification.

The most robust synthetic route to this scaffold is the direct oxidation of the alpha-methyl group on the starting material, 8-bromo-4-methoxy-2-methylquinoline [1]. The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect, rendering the protons of the 2-methyl group highly acidic and uniquely susceptible to oxidation[2].

Oxidant Selection & Causality

While various oxidizing agents can be employed for this transformation—most notably Potassium Permanganate ( KMnO4​ )[3]—the functional group density of this specific substrate demands a highly chemoselective approach. KMnO4​ under harsh alkaline conditions risks oxidative cleavage of the methoxy group or degradation of the bromo-substituted aromatic ring.

Therefore, Selenium Dioxide ( SeO2​ ) via Riley oxidation is the optimal choice. SeO2​ is highly specific for alpha-carbonyl and alpha-heteroaryl methyl groups, allowing for a smooth conversion to the carboxylic acid without disturbing the fragile 4-methoxy ether linkage or the 8-bromo halogen[2].

OxidantSelection Start Oxidant Selection SeO2 Selenium Dioxide (SeO2) Start->SeO2 Primary KMnO4 Potassium Permanganate Start->KMnO4 Alternative SeO2_Pro High Chemoselectivity Preserves Methoxy SeO2->SeO2_Pro KMnO4_Con Harsh Conditions Risk of Ring Cleavage KMnO4->KMnO4_Con

Figure 2: Logical decision matrix for selecting the optimal oxidizing agent.

Physicochemical Properties & Quantitative Data

To facilitate reaction tracking and mass balance calculations, the quantitative data for the substrate and target API building block are summarized below:

ParameterStarting MaterialTarget Product
Chemical Name 8-Bromo-4-methoxy-2-methylquinoline8-Bromo-4-methoxyquinoline-2-carboxylic acid
CAS Number 1514289-47-4[1]1597297-10-3
Molecular Formula C₁₁H₁₀BrNOC₁₁H₈BrNO₃
Molecular Weight 252.11 g/mol 282.09 g/mol
Role in Synthesis SubstrateTarget API Building Block

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system , incorporating visual cues and mechanistic reasoning to ensure successful execution and high-purity isolation.

Step 1: Reaction Setup
  • Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 8-bromo-4-methoxy-2-methylquinoline (1.0 equiv).

  • Add a solvent mixture of Pyridine and Water (10:1 v/v) .

    • Causality: Pyridine acts as a basic solvent that prevents premature protonation of the quinoline nitrogen, thereby maintaining the acidity of the alpha-methyl protons. Water is mechanistically essential: the initial oxidation yields an aldehyde, which must be hydrated to a gem-diol intermediate before the second oxidation step can convert it to the final carboxylic acid[2].

  • Add Selenium Dioxide ( SeO2​ , 1.5 to 2.0 equiv) in a single portion.

Step 2: Reflux & In-Process Control (IPC)
  • Heat the reaction mixture to reflux (110–120 °C) for 5 to 12 hours[2].

  • Self-Validating Indicator: The reaction progress can be visually tracked. As SeO2​ oxidizes the substrate, it is reduced to elemental selenium ( Se0 ), which precipitates out of the solution as a dense, black solid. The cessation of new black precipitate formation indicates reaction completion.

Step 3: Hot Filtration
  • While the reaction mixture is still near reflux temperature, filter it rapidly through a pad of Celite to remove the black selenium precipitate[3].

  • Causality: The target carboxylic acid has limited solubility in cold aqueous mixtures but remains highly soluble in hot pyridine. If allowed to cool before filtration, the product will co-precipitate with the toxic selenium waste, severely complicating purification and reducing yield.

Step 4: Acidification & Precipitation
  • Cool the clarified filtrate to 0–5 °C in an ice bath.

  • Slowly add 10% aqueous HCl dropwise under vigorous stirring until the pH reaches 3 to 4 [3].

  • Causality: Quinoline-2-carboxylic acids are amphoteric. At high pH, they exist as soluble carboxylate salts. At very low pH (< 1), the quinoline nitrogen protonates, forming a soluble hydrochloride salt. Adjusting the solution strictly to the isoelectric point (pH ~3-4) ensures the compound is electronically neutral, forcing it to precipitate quantitatively out of the aqueous phase[3].

Step 5: Isolation
  • Collect the precipitated 8-bromo-4-methoxyquinoline-2-carboxylic acid via vacuum filtration.

  • Wash the filter cake thoroughly with ice-cold water to remove residual pyridine and inorganic salts.

  • Dry the solid under high vacuum at 50 °C to constant weight.

SynthesisWorkflow SM 8-Bromo-4-methoxy- 2-methylquinoline Ox Riley Oxidation (SeO2, Pyridine/H2O, 110°C) SM->Ox Reagents added Filt Hot Filtration (Remove Se(0) precipitate) Ox->Filt 5-12 h Reflux Acid Acidification (HCl to pH 3-4) Filt->Acid Filtrate cooled Isol Filtration & Washing (Cold H2O) Acid->Isol Product precipitates Prod 8-Bromo-4-methoxyquinoline- 2-carboxylic acid Isol->Prod Drying (Vacuum)

Figure 1: Workflow for SeO2-mediated oxidation of 8-bromo-4-methoxy-2-methylquinoline.

Analytical Characterization

To verify the success of the synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy should be employed:

  • ¹H NMR (DMSO-d6): The successful oxidation is confirmed by the complete disappearance of the sharp 3H singlet at ~2.7 ppm (corresponding to the starting 2-methyl group) and the appearance of a broad 1H singlet far downfield at ~13.0 ppm (corresponding to the newly formed carboxylic acid proton). The 3H singlet for the 4-methoxy group at ~4.0 ppm should remain intact, confirming that chemoselectivity was maintained.

Sources

Application

Application Note: Advanced Experimental Protocols for the Synthesis of Quinoline-2-Carboxylic Acid

Introduction & Strategic Overview Quinoline-2-carboxylic acid, commonly known as quinaldic acid, is a highly privileged heterocyclic scaffold in medicinal chemistry and drug development. It serves as a foundational build...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Quinoline-2-carboxylic acid, commonly known as quinaldic acid, is a highly privileged heterocyclic scaffold in medicinal chemistry and drug development. It serves as a foundational building block for therapeutics exhibiting anticancer, anti-inflammatory, and antimicrobial properties[1]. Furthermore, its ability to act as a robust bidentate ligand makes it invaluable in transition metal catalysis and the synthesis of metallo-pharmaceuticals[2].

Synthesizing this motif requires strict regioselectivity and functional group tolerance. The selection of the synthetic route dictates the scalability, atom economy, and downstream purification requirements. This technical guide provides an in-depth analysis of the most reliable synthetic pathways, detailing the causality behind each experimental choice to ensure reproducible, high-yield results.

Mechanistic Pathways & Synthesis Strategy

The synthesis of quinoline-2-carboxylic acid typically relies on either the direct oxidation of an existing quinoline framework or the de novo construction of the quinoline ring. The two most dominant and scalable approaches are:

  • Oxidative Cleavage of 2-Methylquinoline (Quinaldine): A direct, functional-group-tolerant method utilizing either Selenium Dioxide (SeO 2​ ) or Potassium Permanganate (KMnO 4​ ) to selectively oxidize the benzylic/allylic methyl group at the 2-position[3].

  • Friedländer Condensation: A convergent synthesis that builds the quinoline core by condensing 2-aminobenzaldehyde with pyruvic acid under basic conditions[3].

G Q 2-Methylquinoline (Quinaldine) SeO2 SeO2 Oxidation (Pyridine/H2O, Reflux) Q->SeO2 KMnO4 KMnO4 Oxidation (Alkaline, Reflux) Q->KMnO4 Product Quinoline-2-carboxylic Acid (Quinaldic Acid) SeO2->Product KMnO4->Product AB 2-Aminobenzaldehyde + Pyruvic Acid Fried Friedländer Condensation (NaOH, Reflux) AB->Fried Fried->Product

Caption: Synthetic pathways for Quinoline-2-carboxylic acid production.

Comparative Quantitative Data

Selecting the optimal route depends on available infrastructure, target scale, and environmental considerations. The following table summarizes the quantitative metrics of the primary synthetic methodologies[3],[4].

Synthetic RouteReagentsReaction ConditionsYield (%)Strategic AdvantagesLimitations
SeO 2​ Oxidation 2-Methylquinoline, SeO 2​ 110-120 °C, 5 hours~65%Direct conversion; high regioselectivity.Generates toxic selenium byproducts.
KMnO 4​ Oxidation 2-Methylquinoline, KMnO 4​ 80-100 °C, 2-3 hours~70-75%Cost-effective; greener oxidant profile.Highly exothermic; requires hot filtration.
Friedländer Synthesis 2-Aminobenzaldehyde, Pyruvic AcidReflux, 4-8 hoursVariableBuilds molecular complexity rapidly.Limited commercial availability of precursors.
Microwave Amidation Quinaldic acid, Anilines150 °C, <2 hours (800W)>80%Rapid; avoids chlorinated byproducts.Requires specialized microwave reactor.

Detailed Experimental Protocols

Protocol A: Oxidation of 2-Methylquinoline using Selenium Dioxide (SeO 2​ )

Mechanistic Rationale: Selenium dioxide is highly selective for the oxidation of the 2-methyl group due to the electronic activation provided by the adjacent nitrogen atom in the quinoline ring. The pyridine-water solvent system is critical; pyridine acts as a mild base to prevent the premature precipitation of intermediate species and moderates the oxidation potential[3].

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1 part by weight of 2-methylquinoline with 1.5 parts by weight of SeO 2​ [3].

  • Solvent Addition: Suspend the mixture in a pyridine-water (10:1 v/v) solvent system[3].

  • Reflux: Heat the mixture to 110-120 °C and maintain reflux for approximately 5 hours[3].

  • Filtration: Cool the mixture to room temperature. Filter off the precipitated black selenium metal through a Celite pad. Causality: Finely divided selenium metal is toxic and can cause severe emulsions during workup; Celite ensures a clean, particulate-free filtrate[3].

  • Precipitation: Slowly acidify the filtrate using a strong mineral acid (e.g., 10% HCl) until the pH reaches 3-4. The crude quinoline-2-carboxylic acid will precipitate out of solution[3].

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold distilled water, and purify via recrystallization from ethanol[3].

Protocol B: Green Oxidation using Potassium Permanganate (KMnO 4​ )

Mechanistic Rationale: KMnO 4​ provides a highly scalable and cost-effective alternative to SeO 2​ . The reaction must be run in an alkaline aqueous medium to stabilize the permanganate ion and drive the complete oxidation of the methyl group to the highly soluble carboxylate sodium/potassium salt[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-methylquinoline in an alkaline aqueous solution (e.g., 5% NaOH)[1].

  • Oxidant Addition: Slowly add KMnO 4​ in small portions while stirring vigorously. Causality: The oxidation is highly exothermic. Controlled addition prevents thermal runaway and non-specific over-oxidation of the aromatic ring[1].

  • Heating: Warm the mixture to 80 °C until the purple color completely dissipates, indicating the reduction of Mn(VII) to insoluble MnO 2​ (a heavy brown precipitate)[1].

  • Hot Filtration: Filter the reaction mixture while hot through a fluted filter paper or a heated Buchner funnel. Causality: The sodium salt of quinaldic acid is highly soluble in hot water but will co-precipitate with the MnO 2​ sludge if allowed to cool, drastically reducing the isolated yield[1].

  • Acidification: Cool the clarified filtrate in an ice bath. Carefully acidify with 10% HCl to pH ~3-4 to protonate the carboxylate, forcing the free acid to precipitate[1].

  • Isolation: Filter the solid, wash with cold water to remove residual inorganic salts, and dry in a vacuum oven[1].

Protocol C: Microwave-Assisted Synthesis of Quinaldic Acid Derivatives (Anilides)

Mechanistic Rationale: Traditional activation of quinaldic acid using thionyl chloride (SOCl 2​ ) to form an acyl chloride intermediate frequently results in an undesired side reaction: chlorine attack at position 4, yielding 4-chloroquinoline-2-carbonyl chloride as a major byproduct[4]. Microwave irradiation allows for the direct amidation of the carboxylic acid with anilines, bypassing the acyl chloride intermediate entirely. This prevents unwanted chlorination and reduces reaction times from days to minutes[4].

MW_Amidation QA Quinaldic Acid MW Microwave Irradiation (150°C, 800W) QA->MW Aniline Substituted Aniline Aniline->MW Product Quinoline-2-carboxanilide MW->Product

Caption: Microwave-assisted amidation workflow for quinaldic acid derivatives.

Step-by-Step Methodology:

  • Reagent Mixing: Combine quinoline-2-carboxylic acid (1.0 eq) and the target substituted aniline (1.5 eq) in a specialized microwave-safe quartz or Teflon vessel[4].

  • Solvent Selection: The reaction can be performed solvent-free or in a high-boiling, microwave-transparent solvent like chlorobenzene to facilitate uniform dielectric heating[4].

  • Irradiation: Place the vessel in a microwave reactor. Set the output power to 800 W and maintain a reaction temperature of 150 °C for up to 2 hours. Causality: The high temperature effectively shifts the thermodynamic equilibrium by continuously driving off water (the byproduct of amidation), forcing the reaction to completion[4].

  • Workup & Purification: Cool the vessel to room temperature. Dissolve the crude matrix in ethyl acetate and wash sequentially with dilute HCl (to remove unreacted aniline) and brine. Concentrate under reduced pressure and purify via flash chromatography[4].

Validation & Self-Validating Systems

To ensure the integrity of the synthesized quinoline-2-carboxylic acid, the protocol incorporates self-validating checkpoints:

  • In-Process Visual Validation: During KMnO 4​ oxidation, the transition from a deep purple solution to a clear filtrate with a brown MnO 2​ filter cake confirms complete oxidant consumption[1]. Furthermore, the pH-dependent precipitation (remaining soluble at pH > 8, precipitating at pH 3-4) serves as an immediate chemical validation of successful carboxylation[1].

  • Melting Point Analysis: Pure quinaldic acid exhibits a sharp melting point at 156-158 °C. A depressed or broadened melting point indicates incomplete oxidation or retained inorganic salts.

  • NMR Spectroscopy: 1 H NMR (DMSO- d6​ ) should definitively show the disappearance of the 2-methyl singlet (~2.7 ppm) and the emergence of a highly deshielded, broad carboxylic acid proton (~13.5 ppm).

References

  • BenchChem Technical Support Team. "A Comparative Guide to the Synthetic Routes of Quinoline-2-Carboxylic Acid." Benchchem.
  • BenchChem. "An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid." Benchchem.
  • BenchChem. "Application Notes and Protocols for the Synthesis of Quinaldic Acid Metal Complexes." Benchchem.
  • Bobal, P., et al. "Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid." MDPI Molecules.

Sources

Method

applications of 8-Bromo-4-methoxyquinoline-2-carboxylic acid in medicinal chemistry

Application Note: 8-Bromo-4-methoxyquinoline-2-carboxylic Acid in Medicinal Chemistry Executive Summary The compound 8-Bromo-4-methoxyquinoline-2-carboxylic acid (CAS: 1597297-10-3) is a highly versatile, trifunctional b...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 8-Bromo-4-methoxyquinoline-2-carboxylic Acid in Medicinal Chemistry

Executive Summary

The compound 8-Bromo-4-methoxyquinoline-2-carboxylic acid (CAS: 1597297-10-3) is a highly versatile, trifunctional building block utilized in advanced medicinal chemistry and drug discovery[1]. Its structural architecture offers three distinct sites for pharmacological tuning:

  • The 2-Carboxylic Acid : Essential for bidentate metal chelation (e.g., Fe²⁺ in enzyme active sites) and salt formation.

  • The 4-Methoxy Group : Acts as a hydrogen bond acceptor or serves as a protected precursor to 4-hydroxyquinoline (kynurenic acid) scaffolds.

  • The 8-Bromo Substituent : Provides a highly reactive handle for late-stage transition-metal-catalyzed cross-coupling, allowing researchers to explore deep hydrophobic sub-pockets in target receptors.

Pharmacological Targets & Structural Rationale

GPR35 Agonism & NMDA Receptor Modulation

Kynurenic acid (4-oxo-1H-quinoline-2-carboxylic acid) is an endogenous tryptophan metabolite known to act as an agonist at the G-protein-coupled receptor 35 (GPR35) and as an antagonist at the NMDA receptor[2],[3]. However, native kynurenic acid suffers from poor blood-brain barrier (BBB) permeability. By utilizing 8-bromo-4-methoxyquinoline-2-carboxylic acid, medicinal chemists can introduce lipophilic aryl or amine groups at the C8 position via cross-coupling, followed by demethylation of the 4-methoxy group. This yields 8-substituted kynurenic acid analogs with enhanced lipophilicity, improved BBB penetration, and highly specific GPR35 binding affinities[4].

HIF Prolyl Hydroxylase Inhibition

Quinoline-2-carboxylic acids are privileged scaffolds for inhibiting Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs), a mechanism used to treat anemia and ischemia[5]. The active site of PHD enzymes contains a catalytic iron (Fe²⁺) atom. The quinoline nitrogen and the 2-carboxylic acid of this scaffold form a stable bidentate chelate with the iron. The 8-bromo position is strategically directed toward a hydrophobic auxiliary pocket in the PHD enzyme; substituting the bromine with bulky biaryl systems dramatically increases the inhibitor's potency and isoform selectivity[5].

Mechanistic Pathways & Visualizations

SynthWorkflow Core 8-Bromo-4-methoxyquinoline- 2-carboxylic acid Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Pd Catalyst, Aryl Boronic Acid Buchwald Buchwald-Hartwig Amination Core->Buchwald Pd Catalyst, Amine ArylDeriv 8-Aryl-4-methoxy Derivatives Suzuki->ArylDeriv AminoDeriv 8-Amino-4-methoxy Derivatives Buchwald->AminoDeriv Demethylation Demethylation (BBr3 or HBr) Kynurenic 8-Substituted Kynurenic Acid Analogs Demethylation->Kynurenic Ether Cleavage ArylDeriv->Demethylation AminoDeriv->Demethylation

Figure 1: Synthetic diversification workflow of 8-Bromo-4-methoxyquinoline-2-carboxylic acid.

Pathway Ligand 8-Substituted Kynurenic Acid (GPR35 Agonist) Receptor GPR35 Receptor (Transmembrane) Ligand->Receptor Binds & Activates GProtein Gαi/o Protein Receptor->GProtein Conformational Change AC Adenylate Cyclase (AC) GProtein->AC Inhibits ERK ERK1/2 Phosphorylation ↑ GProtein->ERK Activates Kinase Cascade Ca Intracellular Ca2+ ↑ GProtein->Ca Mobilizes Calcium cAMP cAMP Levels ↓ AC->cAMP Reduces Production

Figure 2: GPR35 signaling pathway modulated by synthesized kynurenic acid analogs.

Experimental Protocols: Self-Validating Systems

Protocol A: Late-Stage Suzuki-Miyaura Cross-Coupling at the C8 Position

Objective: Introduce an aryl pharmacophore at the C8 position. Causality of Experimental Choices: The C8 position of the quinoline ring is highly sterically hindered due to the adjacent nitrogen atom. Standard catalysts like Pd(PPh3​)4​ often fail due to slow oxidative addition. Therefore, Pd(dppf)Cl2​ is selected; its bidentate dppf ligand provides a large bite angle, forcing the palladium center into a highly reactive geometry that accelerates both oxidative addition and reductive elimination. A 1,4-dioxane/water mixture ensures the solubility of both the organic substrate and the inorganic base ( K2​CO3​ ), which is required to form the reactive boronate species.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 8-Bromo-4-methoxyquinoline-2-carboxylic acid (1.0 eq), the desired aryl boronic acid (1.5 eq), and K2​CO3​ (3.0 eq).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2​O . Degas the suspension via three freeze-pump-thaw cycles. Self-Validation: Degassing is critical; the presence of oxygen will cause rapid homocoupling of the boronic acid (evidenced by a biaryl byproduct on LC-MS) and deactivate the Pd catalyst.

  • Catalyst Addition: Under an argon atmosphere, add Pd(dppf)Cl2​ (0.05 eq). Seal the flask and heat to 100 °C for 8 hours.

  • Monitoring: Monitor the reaction via LC-MS. The disappearance of the starting material ( m/z 282/284) and the appearance of the product mass validate the completion of the catalytic cycle.

  • Workup: Cool to room temperature, acidify to pH 4 using 1M HCl (to protonate the carboxylic acid), and extract with EtOAc. Dry over Na2​SO4​ , concentrate, and purify via reverse-phase HPLC.

Protocol B: Ether Cleavage to Yield 8-Substituted Kynurenic Acid Derivatives

Objective: Demethylate the 4-methoxy group to reveal the bioactive 4-hydroxyquinoline (kynurenic acid) core. Causality of Experimental Choices: Cleavage of the 4-methoxy ether requires harsh conditions that do not degrade the quinoline core. Boron tribromide ( BBr3​ ) is utilized because its strong Lewis acidity allows it to coordinate specifically to the ethereal oxygen. This weakens the O-CH3​ bond, facilitating nucleophilic attack by the bromide ion to expel methyl bromide, cleanly yielding the target.

Step-by-Step Methodology:

  • Preparation: Dissolve the 8-aryl-4-methoxyquinoline-2-carboxylic acid intermediate (1.0 eq) in anhydrous dichloromethane (DCM) under argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Dropwise, add a 1M solution of BBr3​ in DCM (3.0 eq). Self-Validation: The solution will typically turn deep yellow/orange, indicating the formation of the Lewis acid-base complex.

  • Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quenching: Carefully quench the reaction by adding methanol dropwise at 0 °C to destroy excess BBr3​ , followed by water.

  • Isolation: Remove the volatiles under reduced pressure. Purify the resulting crude solid via recrystallization (ethanol/water) to yield the pure 8-substituted kynurenic acid analog.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization data for the C8 Suzuki-Miyaura cross-coupling, demonstrating the necessity of the selected protocol parameters.

EntryCatalystBaseSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
1 Pd(PPh3​)4​ Na2​CO3​ Toluene / H2​O 902415%Poor oxidative addition due to C8 steric hindrance.
2 Pd(OAc)2​ / SPhos K3​PO4​ Toluene / H2​O 1001245%Incomplete conversion; catalyst degradation observed.
3 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane / H2​O 100 8 88% Optimal bite angle overcomes sterics; high conversion.

References

  • GPR35 as a Novel Therapeutic Target Title: G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease Source: Frontiers in Endocrinology URL:[Link]

  • Endogenous Ligands of GPR35 Title: GPR35 as a Novel Therapeutic Target Source: PubMed Central (PMC) / NIH URL:[Link]

  • Kynurenic Acid Derivative Synthesis Title: Synthesis and Transformation of Tricyclic KYNA Derivatives Source: Molecules (MDPI) URL:[Link]

  • Source: Google Patents (Procter & Gamble)

Sources

Application

derivatization of 8-Bromo-4-methoxyquinoline-2-carboxylic acid for biological screening

An in-depth technical guide for the derivatization and biological screening of 8-Bromo-4-methoxyquinoline-2-carboxylic acid. Executive Summary: The Strategic Value of the Quinoline Scaffold The quinoline-2-carboxylic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the derivatization and biological screening of 8-Bromo-4-methoxyquinoline-2-carboxylic acid.

Executive Summary: The Strategic Value of the Quinoline Scaffold

The quinoline-2-carboxylic acid scaffold is a highly privileged structure in medicinal chemistry, frequently serving as the core for compounds with profound anti-inflammatory, antiproliferative, and antimicrobial activities[1]. Recent pharmacological evaluations have demonstrated that targeted structural modifications of this nucleus can yield agents capable of selectively inhibiting tumor cell viability while simultaneously exerting anti-inflammatory effects in macrophages[1]. Furthermore, analogous derivatives have shown remarkable efficacy as antimycobacterial agents by acting as DNA-damaging agents[2].

Within this chemical space, 8-Bromo-4-methoxyquinoline-2-carboxylic acid (CAS 1597297-10-3) emerges as an exceptionally versatile building block. It offers two orthogonal sites for derivatization:

  • The C2-Carboxylic Acid: An ideal handle for amidation, allowing for the introduction of basic amines (e.g., piperazines) to modulate lipophilicity, improve cellular internalization, and enhance target binding.

  • The C8-Bromine: A prime site for palladium-catalyzed cross-coupling (such as the Suzuki-Miyaura reaction), enabling the exploration of hydrophobic binding pockets via the introduction of diverse aryl or heteroaryl groups.

This application note details self-validating synthetic protocols and biological screening rationales designed to generate a high-quality library of quinoline derivatives for phenotypic and target-based drug discovery.

Mechanistic Rationale for Derivatization

To build a robust screening library, the derivatization sequence must be logically ordered to prevent functional group interference. The C2-carboxylic acid is typically modified first via amidation. If the C8-bromine were coupled first, the required basic conditions and elevated temperatures of the Suzuki reaction could lead to premature decarboxylation or unwanted side reactions at the free acid.

By converting the C2-acid into an amide, the molecule is stabilized, and the C8-bromine is primed for oxidative addition by a palladium catalyst. The C4-methoxy group acts as an electron-donating substituent, enriching the electron density of the quinoline core, which stabilizes the intermediate transition states during cross-coupling while maintaining a favorable hydrogen-bond acceptor profile for biological targets.

Workflow SM 8-Bromo-4-methoxyquinoline- 2-carboxylic acid Act HATU/DIPEA Activation (C2) SM->Act Step 1 Amid Amidation (C2-Derivatization) Act->Amid Amine Suz Suzuki-Miyaura Coupling (C8-Br) Amid->Suz Step 2 Pd-Catalyst Lib Screening Library Generation Suz->Lib Diversification

Caption: Orthogonal derivatization workflow for 8-Bromo-4-methoxyquinoline-2-carboxylic acid.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Each step includes in-process controls (IPCs) to ensure that causality—such as reagent activation or catalyst cycle completion—is empirically verified before proceeding.

Protocol A: C2-Amidation via HATU Coupling

Causality & Reagent Selection: HATU is selected over traditional carbodiimides (like EDC) because it generates a highly reactive HOAt ester intermediate. This is critical when coupling sterically hindered or electron-deficient amines to the quinoline-2-carboxylic acid. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.

Step-by-Step Methodology:

  • Preparation: Dissolve 8-Bromo-4-methoxyquinoline-2-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL) under an argon atmosphere.

  • Activation: Add DIPEA (3.0 eq, 1.5 mmol) followed by HATU (1.2 eq, 0.6 mmol).

    • Self-Validation Check: Stir for 15 minutes at room temperature. Aliquot 10 µL, quench in methanol, and analyze via LC-MS. The complete disappearance of the starting material mass [M+H]+ and the appearance of the HOAt-active ester or methyl ester (from the quench) confirms successful activation.

  • Coupling: Add the desired amine (e.g., N-methylpiperazine, 1.5 eq, 0.75 mmol) dropwise. Stir for 2 hours at room temperature.

  • Workup: Dilute the mixture with ethyl acetate (25 mL) and wash sequentially with saturated aqueous NaHCO3 (2 × 10 mL), 5% aqueous LiCl (to remove DMF, 2 × 10 mL), and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography (Silica gel, Dichloromethane/Methanol gradient).

Protocol B: C8-Suzuki-Miyaura Cross-Coupling

Causality & Reagent Selection: The C8-bromine is sterically hindered by the adjacent nitrogen lone pair and the bicyclic system. Pd(dppf)Cl₂ is chosen as the catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and minimizing competitive dehalogenation. A biphasic solvent system (1,4-Dioxane/H₂O) ensures the solubility of both the organic substrate and the inorganic base (K₂CO₃), which is essential for the transmetalation step.

Step-by-Step Methodology:

  • Preparation: In a microwave vial, combine the C2-amide intermediate from Protocol A (1.0 eq, 0.2 mmol), the desired aryl boronic acid (1.5 eq, 0.3 mmol), and K₂CO₃ (3.0 eq, 0.6 mmol).

  • Degassing (Critical Step): Add 1,4-Dioxane (3 mL) and H₂O (0.5 mL). Sparge the solution vigorously with Argon for 10 minutes.

    • Causality: Oxygen promotes the homocoupling of boronic acids and oxidizes the active Pd(0) species to inactive Pd(II).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq, 0.01 mmol) under a positive stream of Argon. Seal the vial.

  • Reaction: Heat the mixture in a microwave reactor at 110°C for 30 minutes (or conventionally at 90°C for 4 hours).

    • Self-Validation Check: Perform TLC (Hexanes/Ethyl Acetate 1:1). The product spot should exhibit intense blue fluorescence under 365 nm UV light, characteristic of highly conjugated 8-aryl quinolines.

  • Workup & Purification: Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via reverse-phase preparative HPLC to obtain the final screening compound (>95% purity required for biological assays).

Quantitative Data & Yield Analysis

Optimization of the derivatization conditions is critical for generating a library at scale. Table 1 summarizes the quantitative yield data during the optimization of the C8-Suzuki coupling step, demonstrating the necessity of the chosen catalytic system.

Table 1: Optimization of C8-Suzuki-Miyaura Coupling Conditions

Catalyst SystemBaseSolvent SystemTemp (°C)TimeYield (%)Dehalogenation (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O9012 h4218
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1008 h658
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ 1,4-Dioxane/H₂O 110 (MW) 0.5 h 88 < 2
Pd(dppf)Cl₂ (5 mol%)Cs₂CO₃DMF/H₂O110 (MW)0.5 h745

Note: Yields determined by isolated mass after chromatographic purification. The Pd(dppf)Cl₂ / K₂CO₃ system in Dioxane/H₂O provides the optimal balance of transmetalation kinetics and steric accommodation.

Biological Screening Integration

Once the library of 8-aryl-4-methoxyquinoline-2-carboxamides is synthesized, compounds are subjected to phenotypic screening. Quinoline-2-carboxylic acid derivatives have profound effects on both mammalian inflammatory pathways and microbial survival[1].

Table 2: Representative Biological Screening Profile of Synthesized Derivatives

Compound IDC2-SubstituentC8-SubstituentMIC M. smegmatis (µg/mL)IC₅₀ MCF7 Cells (µM)Anti-inflammatory IC₅₀ (µM)*
QCA-001 OH (Starting Acid)Br> 64> 10045.2
QCA-012 N-MethylpiperazineBr1628.512.4
QCA-045 N-MethylpiperazinePhenyl48.23.1
QCA-048 N-Methylpiperazine4-Fluorophenyl1.25 4.5 1.8

*Anti-inflammatory activity measured via inhibition of LPS-induced inflammation in RAW264.7 mouse macrophages[1].

Mechanistic Pathway of Active Derivatives

The dual functionality of these compounds is driven by their ability to internalize into cells and interact with specific intracellular targets. In mammalian cells, optimized quinoline scaffolds inhibit the NF-κB signaling pathway, reducing pro-inflammatory cytokine release. In microbial pathogens, specific structural variations act as potent DNA-damaging agents, leading to rapid cell death and overcoming multidrug resistance[2].

Mechanism Drug Optimized Quinoline Derivative (e.g., QCA-048) Membrane Cellular Internalization (Lipophilicity-Driven via C2-Amide) Drug->Membrane Target1 NF-κB Pathway Inhibition Membrane->Target1 Target2 DNA Damage / Enzyme Inhibition Membrane->Target2 Effect1 Anti-inflammatory Response Target1->Effect1 Macrophages Effect2 Antimicrobial / Antiproliferative Effect Target2->Effect2 Pathogens/Tumors

Caption: Divergent biological signaling mechanisms of optimized quinoline-2-carboxylic acid derivatives.

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed (nih.gov). URL:[Link][1]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. URL:[Link][2]

Sources

Method

Application Note: High-Efficiency Amide Coupling Protocols for 8-Bromo-4-methoxyquinoline-2-carboxylic Acid

Introduction & Mechanistic Insights 8-Bromo-4-methoxyquinoline-2-carboxylic acid (CAS: 1597297-10-3) is a highly versatile bifunctional building block widely utilized in medicinal chemistry and drug discovery[1]. The mol...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

8-Bromo-4-methoxyquinoline-2-carboxylic acid (CAS: 1597297-10-3) is a highly versatile bifunctional building block widely utilized in medicinal chemistry and drug discovery[1]. The molecule features a quinaldic acid core (quinoline-2-carboxylic acid) primed for amide bond formation, an 8-bromo substituent ideal for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), and a 4-methoxy group that electronically tunes the quinoline ring.

Working with this specific substrate presents unique mechanistic considerations:

  • Electronic Effects: The electron-donating 4-methoxy group increases the electron density of the quinoline ring. While this stabilizes the overall system, it slightly reduces the electrophilicity of the C2-carbonyl carbon during activation compared to unsubstituted quinaldic acids.

  • Steric & Coordination Factors: The carboxylic acid is adjacent to the quinoline nitrogen (N1). During activation, this nitrogen can participate in intramolecular hydrogen bonding or coordinate with coupling agents. Furthermore, the 8-bromo group introduces steric bulk. Although directed away from the C2 position, it can reduce the solubility of the starting material in non-polar solvents, necessitating the use of polar aprotic solvents like DMF or NMP.

To overcome these challenges, selecting the correct coupling agent is critical. For unhindered primary amines, the atom-economical EDC/HOBt system is preferred. For sterically hindered or electron-deficient amines (e.g., anilines), HATU is the gold standard[2].[3]. The nitrogen atom at the 7-position of the HATU byproduct provides a neighboring group effect, acting as an intramolecular base to guide the incoming amine, drastically accelerating the coupling rate and suppressing epimerization.

Comparative Data: Coupling Reagent Selection

The following table summarizes the performance of different coupling systems when applied to quinoline-2-carboxylic acid derivatives based on empirical laboratory data and established literature[4],[2].

Reagent SystemAmine CompatibilityActivation TimeTypical YieldByproduct Profile & Workup
HATU / DIPEA Hindered, secondary, and electron-deficient (anilines).5 - 10 min85% - 98%Generates tetramethylurea (TMU) and HOAt. Requires aqueous washes (LiCl) to remove TMU.
EDC / HOBt / DMAP Unhindered primary amines, aliphatic amines.15 - 30 min70% - 90%Generates water-soluble urea. Highly scalable; simple aqueous extraction.
PyBOP / DIPEA Primary and secondary amines.15 - 20 min75% - 85%Generates HMPA (toxic) and HOBt. Difficult to purify without chromatography.

Reaction Workflow & Visualization

The diagram below illustrates the self-validating mechanistic workflow of HATU-mediated activation. Pre-activation of the carboxylic acid is crucial; adding the amine too early can lead to guanidinylation of the amine by HATU, forming an unreactive byproduct[5].

HATU_Mechanism A 8-Bromo-4-methoxyquinoline- 2-carboxylic acid B DIPEA (Base) Deprotonation A->B C Carboxylate Anion B->C D HATU Reagent Activation C->D E OAt Active Ester Intermediate D->E HOAt release & rebinding F Amine (R-NH2) Nucleophilic Attack E->F G Target Amide Product + HOAt + TMU Byproducts F->G Amide Bond Formation

HATU-mediated activation and amide coupling workflow for quinoline-2-carboxylic acids.

Experimental Protocols

Protocol A: High-Efficiency Coupling via HATU (For Hindered/Deactivated Amines)

This protocol utilizes HATU to force the coupling of 8-Bromo-4-methoxyquinoline-2-carboxylic acid with unreactive or sterically hindered amines. DIPEA is chosen over TEA due to its increased steric bulk, which prevents it from acting as a competing nucleophile.

Reagents:

  • 8-Bromo-4-methoxyquinoline-2-carboxylic acid (1.0 equiv, 0.5 mmol, 141 mg)

  • Amine substrate (1.1 equiv, 0.55 mmol)

  • HATU (1.2 equiv, 0.6 mmol, 228 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol, 260 µL)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Dissolution: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8-Bromo-4-methoxyquinoline-2-carboxylic acid (141 mg) in anhydrous DMF (5.0 mL) under an inert argon atmosphere.

  • Base Addition: Add DIPEA (260 µL) to the solution. Stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Pre-Activation (Critical Step): Add HATU (228 mg) in one portion. The solution will typically transition to a deep yellow/orange color, indicating the formation of the OAt active ester. Stir for exactly 10 minutes. Causality: Allowing the active ester to fully form prevents the amine from reacting directly with HATU to form a guanidinium byproduct.

  • Amine Addition: Add the amine substrate (0.55 mmol) dropwise or in small portions.

  • Reaction: Stir the reaction mixture at room temperature for 2 to 12 hours. Monitor the consumption of the active ester via LC-MS or TLC (typically 5% MeOH in DCM).

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Byproduct Removal: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 15 mL). Causality: DMF and the tetramethylurea (TMU) byproduct generated by HATU are highly soluble in aqueous LiCl, ensuring they are stripped from the organic phase. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the pure amide.

Protocol B: Scalable Coupling via EDC/HOBt/DMAP (For Primary/Aliphatic Amines)

This protocol is designed for scale-up and atom economy., forming a highly reactive acylpyridinium intermediate that accelerates the reaction[4].

Reagents:

  • 8-Bromo-4-methoxyquinoline-2-carboxylic acid (1.0 equiv, 5.0 mmol, 1.41 g)

  • Primary Amine substrate (1.1 equiv, 5.5 mmol)

  • EDC·HCl (1.5 equiv, 7.5 mmol, 1.44 g)

  • HOBt hydrate (1.2 equiv, 6.0 mmol, 810 mg)

  • DMAP (0.1 equiv, 0.5 mmol, 61 mg)

  • DIPEA (2.5 equiv, 12.5 mmol, 2.18 mL)

  • Anhydrous DCM or Acetonitrile (25 mL)

Step-by-Step Methodology:

  • Preparation: Suspend 8-Bromo-4-methoxyquinoline-2-carboxylic acid (1.41 g) and HOBt (810 mg) in anhydrous DCM (25 mL) at 0 °C (ice bath).

  • Activation: Add EDC·HCl (1.44 g) portion-wise over 5 minutes. Stir the suspension at 0 °C for 15 minutes. Causality: EDC forms an unstable O-acylisourea. HOBt immediately attacks this to form the stable OBt ester. Keeping the temperature at 0 °C minimizes the rearrangement of the O-acylisourea into an unreactive N-acylurea.

  • Catalysis & Amine Addition: Add DMAP (61 mg), followed immediately by the amine (5.5 mmol) and DIPEA (2.18 mL).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–8 hours until completion (monitored by LC-MS).

  • Workup: Dilute the reaction with an additional 25 mL of DCM. Wash the organic layer sequentially with 1M HCl (2 × 20 mL) to remove unreacted amine and DMAP, saturated NaHCO₃ (2 × 20 mL) to remove HOBt and unreacted acid, and brine (20 mL).

  • Isolation: Dry the organic layer over MgSO₄, filter, and evaporate the solvent. The resulting product is often analytically pure, but can be recrystallized from EtOH/Water if necessary.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . National Center for Biotechnology Information (PMC). Available at:[Link]

  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies . ACS Publications (Journal of Organic Chemistry). Available at:[Link]

Sources

Application

analytical methods for the quantification of 8-Bromo-4-methoxyquinoline-2-carboxylic acid

An In-Depth Guide to the Quantitative Analysis of 8-Bromo-4-methoxyquinoline-2-carboxylic acid Introduction 8-Bromo-4-methoxyquinoline-2-carboxylic acid is a substituted quinoline derivative, a class of heterocyclic comp...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Quantitative Analysis of 8-Bromo-4-methoxyquinoline-2-carboxylic acid

Introduction

8-Bromo-4-methoxyquinoline-2-carboxylic acid is a substituted quinoline derivative, a class of heterocyclic compounds prevalent in medicinal chemistry and drug design.[1] The accurate and precise quantification of this molecule is fundamental for a variety of applications, from assessing purity in chemical synthesis to conducting pharmacokinetic studies in drug development.[2][3] The presence of a bromine atom, a methoxy group, and a carboxylic acid function on the quinoline scaffold endows the molecule with distinct physicochemical properties that must be considered when selecting and developing an analytical method.

This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of 8-Bromo-4-methoxyquinoline-2-carboxylic acid. We will explore three primary analytical techniques—UV-Vis Spectrophotometry, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—explaining the rationale behind each method and providing step-by-step protocols suitable for researchers, scientists, and drug development professionals.

Physicochemical Properties

Understanding the basic properties of the analyte is the cornerstone of robust method development.

PropertyValueSource
Chemical Formula C₁₁H₈BrNO₃[4]
Molecular Weight 282.09 g/mol Inferred from Formula
CAS Number 1597297-10-3[4]
Appearance Solid (Typical)[5]
Key Structural Features Quinoline core (UV chromophore), Carboxylic acid (ionizable), Bromine atom (heavy isotope), Methoxy groupInferred from structure

The quinoline ring system provides a strong chromophore, making the molecule well-suited for UV-based detection methods.[6] The carboxylic acid group allows for pH-dependent manipulation of solubility and ionization, a critical factor in chromatographic separation and mass spectrometric detection.[7]

Strategic Selection of an Analytical Method

The choice of an analytical method is dictated by the specific requirements of the measurement, including sample matrix complexity, required sensitivity, and throughput. The following decision tree provides a logical framework for selecting the most appropriate technique.

MethodSelection start What is the Analytical Goal? decision2 High Selectivity & Sensitivity Required? start->decision2 sub_quant Quantification of Pure Compound or in Simple Formulation? decision1 High Sensitivity Required? sub_quant->decision1 sub_complex Quantification in Complex Matrix (e.g., Plasma, Urine, Tissue)? lc_ms LC-MS/MS sub_complex->lc_ms uv_vis UV-Vis Spectrophotometry terminal1 terminal1 uv_vis->terminal1 Rapid, Cost-Effective, Low Selectivity hplc_uv HPLC-UV terminal2 terminal2 hplc_uv->terminal2 Good Balance of Selectivity, Sensitivity, and Cost terminal3 terminal3 lc_ms->terminal3 Highest Selectivity, Highest Sensitivity decision1->uv_vis No (Bulk Quantification) decision1->hplc_uv Yes (Purity/Mixtures) decision2->sub_quant No decision2->sub_complex Yes

Figure 1: Decision tree for selecting the appropriate analytical method.

Method 1: UV-Vis Spectrophotometry

Principle: This technique relies on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of an absorbing species in a solution.[8] It is a rapid and cost-effective method, ideal for the quantification of 8-Bromo-4-methoxyquinoline-2-carboxylic acid in its pure form or within simple, non-interfering matrices.[9]

Protocol: Quantification by UV-Vis Spectrophotometry
  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.[10]

  • Solvent Selection: Select a UV-grade solvent in which the analyte is freely soluble and stable. Methanol or ethanol are suitable starting points.

  • Determination of λmax (Wavelength of Maximum Absorbance): a. Prepare a dilute solution of the analyte (e.g., 10 µg/mL) in the chosen solvent. b. Scan the solution across the UV range (e.g., 200-400 nm) against a solvent blank to identify the wavelength of maximum absorbance (λmax).[9] The quinoline structure suggests strong absorbance in the UV region.

  • Preparation of Stock and Standard Solutions: a. Stock Solution (100 µg/mL): Accurately weigh 10 mg of 8-Bromo-4-methoxyquinoline-2-carboxylic acid and dissolve it in a 100 mL volumetric flask with the selected solvent. b. Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions with concentrations spanning the expected sample concentration range (e.g., 2, 5, 10, 15, 20 µg/mL).

  • Calibration Curve Generation: a. Set the spectrophotometer to the predetermined λmax. b. Zero the instrument using a cuvette filled with the solvent blank. c. Measure the absorbance of each calibration standard in triplicate. d. Plot a graph of absorbance (Y-axis) versus concentration (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically desired.

  • Sample Analysis: a. Prepare the sample solution, ensuring the final concentration falls within the linear range of the calibration curve. b. Measure the absorbance of the sample solution in triplicate. c. Calculate the concentration of the analyte in the sample using the linear regression equation derived from the calibration curve.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[11] For 8-Bromo-4-methoxyquinoline-2-carboxylic acid, a reversed-phase C18 column is ideal. The analyte is retained on the nonpolar stationary phase and eluted by a polar mobile phase. The addition of an acid (e.g., formic or phosphoric acid) to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times.[12] This method offers superior selectivity and sensitivity compared to UV-Vis spectrophotometry.[10]

Detailed HPLC-UV Protocol

hplc_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Stock & Calibration Standards hplc_inject Inject Standards & Build Calibration Curve prep_std->hplc_inject prep_sample Dissolve & Dilute Unknown Sample hplc_run Inject Samples prep_sample->hplc_run hplc_system Equilibrate HPLC System (C18 Column, Mobile Phase) hplc_system->hplc_inject hplc_system->hplc_run data_quantify Quantify using Calibration Curve hplc_inject->data_quantify data_integrate Integrate Peak Area hplc_run->data_integrate data_integrate->data_quantify

Figure 2: General experimental workflow for HPLC-UV analysis.
  • Instrumentation and Conditions:

    • HPLC System: A standard system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).[10]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]

    • Mobile Phase: A mixture of Acetonitrile (ACN) and 0.1% Formic Acid in water. A gradient or isocratic elution can be optimized. A starting point could be 60:40 ACN:Water (v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30 °C.[10]

    • Detection Wavelength: Determined by DAD or from the UV-Vis scan (e.g., λmax).

    • Injection Volume: 10 µL.[10]

  • Standard and Sample Preparation: a. Prepare a stock solution (e.g., 1 mg/mL) in a suitable solvent like methanol or ACN. b. Serially dilute the stock to create calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 µg/mL). c. Prepare unknown samples by dissolving them in the mobile phase or a compatible solvent, ensuring the final concentration is within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis and Quantification: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the calibration standards to generate a calibration curve by plotting peak area against concentration. c. Inject the prepared samples. d. Identify the analyte peak based on its retention time compared to the standards. e. Quantify the analyte by interpolating its peak area from the calibration curve.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This is the most sensitive and selective method, making it the gold standard for quantifying analytes in complex biological matrices like plasma or urine.[2] The HPLC system separates the analyte from matrix components, after which it enters the mass spectrometer. The analyte is ionized (typically via Electrospray Ionization - ESI), and a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected. This ion is then fragmented, and a specific product ion is monitored. This highly selective process, known as Multiple Reaction Monitoring (MRM), allows for accurate quantification even at very low concentrations.[2]

Protocol: Quantification by LC-MS/MS
  • Instrumentation and Conditions:

    • LC System: A UHPLC or HPLC system.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.[11]

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Similar to HPLC-UV (e.g., ACN and 0.1% Formic Acid in water), typically run with a gradient elution.

    • Ionization Mode: ESI, likely in positive ion mode to form [M+H]⁺.

    • MRM Transitions: These must be determined by infusing a standard solution of the analyte into the mass spectrometer. A hypothetical transition would be monitoring the fragmentation of the precursor ion (m/z 282/284 due to bromine isotopes) to a stable product ion (e.g., loss of COOH, m/z 237/239).[2]

  • Sample Preparation (for Plasma): a. Internal Standard: Add a known concentration of an internal standard (ideally, a stable isotope-labeled version of the analyte) to all samples, standards, and quality controls. b. Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.[2] c. Vortex and Centrifuge: Vortex the mixture for 1 minute to precipitate proteins, then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes). d. Inject: Transfer the supernatant to an autosampler vial for injection.

  • Analysis and Quantification: a. Prepare calibration standards in the same biological matrix as the samples (matrix-matched calibration). b. Inject the processed standards and samples. c. Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. d. Quantify the analyte in samples using this calibration curve.

Method Validation & Performance Comparison

While specific experimental data for 8-Bromo-4-methoxyquinoline-2-carboxylic acid is not publicly available, the following table presents a hypothetical but realistic comparison of expected validation parameters for the three methods, based on established performance characteristics and international guidelines.[10]

ParameterUV-Vis SpectrophotometryHPLC-UVLC-MS/MS
Linearity (R²) > 0.995> 0.999> 0.999
Range ~ 2 - 25 µg/mL~ 0.5 - 100 µg/mL~ 0.1 - 1000 ng/mL
LOD (Limit of Detection) ~ 0.5 µg/mL~ 0.1 µg/mL~ 0.05 ng/mL
LOQ (Limit of Quantification) ~ 1.5 µg/mL~ 0.5 µg/mL~ 0.1 ng/mL
Precision (%RSD) < 5%< 2%< 15% (in-matrix)
Accuracy (% Recovery) 95 - 105%98 - 102%85 - 115% (in-matrix)
Selectivity LowModerate-HighVery High
Matrix Effect High susceptibilityModerate susceptibilityHigh susceptibility (mitigated by internal standard)

Conclusion

The quantification of 8-Bromo-4-methoxyquinoline-2-carboxylic acid can be successfully achieved using a range of analytical techniques. The optimal method depends entirely on the analytical problem at hand.

  • UV-Vis Spectrophotometry offers a simple, fast, and low-cost solution for analyzing pure substances or simple formulations.

  • HPLC-UV provides a robust, reliable, and more selective method suitable for routine quality control, stability studies, and purity assessments.

  • LC-MS/MS stands as the definitive method for bioanalysis and other applications requiring the highest levels of sensitivity and selectivity in complex sample matrices.

By understanding the principles and following the detailed protocols outlined in this guide, researchers can confidently develop and implement a robust analytical method tailored to their specific needs for the quantification of 8-Bromo-4-methoxyquinoline-2-carboxylic acid.

References

  • National Center for Biotechnology Information. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC. PubMed Central. Available at: [Link]

  • Reyes, L., et al. (2025). Journal of Chromatography B. (Simulated reference based on search result context). Available at: [Link]

  • University of Oxford. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Chemistry Research Laboratory. Available at: [Link]

  • BioNome. (2026). Quantitative Analysis of Compounds Using UV-Vis Spectroscopy. BioNome. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. PubChem. Available at: [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Available at: [Link]

  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. University of Indonesia. Available at: [Link]

  • Lesko, J., & Lasikova, A. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(2), 75-77. Available at: [Link]

  • SpringerLink. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Springer. Available at: [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. PubMed Central. Available at: [Link]

  • Marchini, M. (2023). Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds. Research & Reviews: Journal of Chemistry, 12(1). Available at: [Link]

  • Asian Journal of Research in Chemistry. (n.d.). A new Validated UV-visible Spectrophotometric Method for the Estimation of Pregabalin in its pure and dosage form using Bromophenol blue. AJRC. Available at: [Link]

  • Innovative Publication. (2016). Chemometrics and its Applications in UV Spectrophotometry. Innovative Publication. Available at: [Link]

  • Jackson, G. (n.d.). Analytical Methods. Royal Society of Chemistry. Available at: [Link]

  • IJPRA Journal. (2015). Uv-Vis Spectroscopy in Analysis of Phytochemicals. IJPRA Journal. Available at: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2025). Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]

  • Drug Analytical Research. (n.d.). UV Spectrophotometric method for quantitative determination of Agomelatine in coated tablets. DAR. Available at: [Link]

  • Bolotov, V. V., et al. (2016). Analytical chemistry. Part II. Quantitative analysis. ResearchGate. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. SIELC. Available at: [Link]

  • Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. Available at: [Link]

Sources

Method

Advanced Chromatographic Strategies for the Analysis of 8-Bromo-4-methoxyquinoline-2-carboxylic Acid: A Guide for Drug Development Professionals

Abstract This technical guide provides a comprehensive overview and detailed protocols for the analysis of 8-Bromo-4-methoxyquinoline-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. We present robust m...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the analysis of 8-Bromo-4-methoxyquinoline-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. We present robust methodologies for both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols are designed to be adaptable for purity assessments, stability studies, and quantitative analysis in complex matrices. This document delves into the scientific rationale behind the method development, offering insights into the physicochemical properties of the analyte and their influence on chromatographic behavior.

Introduction: The Analytical Imperative for Quinolone Carboxylic Acids

Quinoline carboxylic acid derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The precise and accurate analysis of intermediates, such as 8-Bromo-4-methoxyquinoline-2-carboxylic acid, is paramount throughout the drug development lifecycle. Rigorous analytical control ensures the quality, consistency, and safety of the final active pharmaceutical ingredient (API). This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to develop and validate reliable analytical methods for this compound class.

The molecular structure of 8-Bromo-4-methoxyquinoline-2-carboxylic acid, with its ionizable carboxylic acid group and heterocyclic aromatic system, presents specific analytical challenges. Method development must carefully consider factors such as mobile phase pH, column chemistry, and detector settings to achieve optimal separation and sensitivity.

Physicochemical Properties and Their Chromatographic Implications

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.

PropertyPredicted/Estimated ValueImplication for Method Development
Molecular Formula C₁₁H₈BrNO₃Provides the basis for accurate mass determination in MS.
Molecular Weight 282.09 g/mol ---
pKa (acidic) ~2.5 - 3.5 (Predicted)The carboxylic acid is expected to be a relatively strong acid. To ensure the analyte is in its non-ionized, more retained form in reversed-phase HPLC, the mobile phase pH should be maintained at least 1.5-2 pH units below the pKa (e.g., pH < 2).[1][2][3][4][5]
pKa (basic) ~1.5 - 2.5 (Predicted, for quinoline nitrogen)The quinoline nitrogen is weakly basic. At a low mobile phase pH, this nitrogen will be protonated.
logP ~2.5 - 3.0 (Predicted)Indicates moderate hydrophobicity, suggesting good retention on a C18 reversed-phase column.
UV Absorbance (λmax) ~290 - 320 nm (Estimated)The conjugated quinoline system is expected to have strong UV absorbance. A wavelength in this range should provide good sensitivity for UV detection.

Note: pKa and logP values are estimations based on the structure and data for similar compounds. Experimental determination is recommended for definitive values.

High-Performance Liquid Chromatography (HPLC-UV) Method

A reversed-phase HPLC method with UV detection is a robust and widely accessible technique for routine analysis, including purity determination and content uniformity.

Rationale for Method Design
  • Column Selection: A C18 stationary phase is the logical first choice due to the predicted moderate hydrophobicity of the analyte. The non-polar C18 chains will interact with the quinoline ring system, providing retention.

  • Mobile Phase: An acidic mobile phase is crucial to suppress the ionization of the carboxylic acid group, thereby increasing its retention and improving peak shape.[1][2][3] A mixture of acetonitrile and water is a common choice for reversed-phase chromatography, offering good solvating power and UV transparency. The use of a buffer is recommended for pH stability. For UV detection, phosphoric acid is a suitable and cost-effective choice.

  • Detection: Based on the estimated λmax, a detection wavelength of 295 nm is proposed as a starting point. It is highly recommended to determine the actual UV spectrum of the compound to select the optimal wavelength for maximum sensitivity.

Detailed HPLC-UV Protocol

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and a UV-Vis detector.

Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% (v/v) Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17.1-20 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 295 nm

Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method Development Workflow

Caption: Workflow for HPLC Method Development.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For high sensitivity and selectivity, particularly for quantification in complex biological matrices, an LC-MS/MS method is the gold standard.

Rationale for Method Design
  • Ionization: Electrospray ionization (ESI) is well-suited for polar and ionizable molecules like 8-Bromo-4-methoxyquinoline-2-carboxylic acid. Positive ion mode is preferred as the quinoline nitrogen is readily protonated.

  • Mass Analysis: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. The presence of bromine provides a distinct isotopic pattern (¹⁹Br and ⁸¹Br are present in a nearly 1:1 ratio), which can be a powerful tool for peak confirmation.

  • Mobile Phase: For LC-MS compatibility, volatile buffers such as formic acid should be used instead of phosphoric acid.[1]

Detailed LC-MS/MS Protocol

Instrumentation:

  • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.

Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 3.5 µm particle size)
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Program 0-1 min: 10% B; 1-8 min: 10-95% B; 8-9 min: 95% B; 9.1-12 min: 10% B (re-equilibration)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometer Conditions:

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See Table below

Predicted MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Starting Point
8-Bromo-4-methoxyquinoline-2-carboxylic acid282.0/284.0238.0/240.0 (Loss of CO₂)15
8-Bromo-4-methoxyquinoline-2-carboxylic acid282.0/284.0264.0/266.0 (Loss of H₂O)20
8-Bromo-4-methoxyquinoline-2-carboxylic acid282.0/284.0210.0/212.0 (Loss of CO₂ and CO)25

Note: Collision energies should be optimized for the specific instrument to achieve the highest signal intensity.

LC-MS/MS Analytical Workflow

Caption: Workflow for Quantitative LC-MS/MS Analysis.

Method Validation and System Suitability

For use in a regulated environment, any analytical method must be validated according to ICH guidelines (Q2(R1)). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.

System suitability tests should be performed before each analytical run to ensure the chromatographic system is performing adequately.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this guide provide a robust framework for the analysis of 8-Bromo-4-methoxyquinoline-2-carboxylic acid. The HPLC-UV method is well-suited for routine quality control, while the LC-MS/MS method offers superior sensitivity and selectivity for demanding applications such as bioanalysis. The provided protocols are intended as a starting point, and optimization may be required based on the specific sample matrix and analytical instrumentation. By understanding the underlying chemical principles and following a systematic approach to method development and validation, researchers can ensure the generation of high-quality, reliable analytical data critical for the advancement of new pharmaceutical candidates.

References

  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 35(1), 22-29.
  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant (pKa) Calculator. Retrieved from [Link]

  • ChemAxon. (n.d.). pKa Prediction. Retrieved from [Link]

  • Ghanem, A., & El-Sherif, Z. A. (2014). The influence of mobile phase pH on the retention and selectivity of related basic compounds in reverse. Farmacia, 62(4), 746-754.
  • Nováková, L., Matysová, L., & Solich, P. (2006). HPLC methods for the determination of quinolone antibiotics in biological fluids and tissues. Journal of Pharmaceutical and Biomedical Analysis, 40(1), 1-18.
  • PubChem. (n.d.). 8-bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

  • Wiley Online Library. (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Chemical Papers. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

  • PMC. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Investigating the Anticancer Potential of 8-Bromo-4-methoxyquinoline-2-carboxylic acid

Preamble: The Quinoline Scaffold as a Foundation for Novel Oncology Therapeutics The quinoline ring system represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Quinoline Scaffold as a Foundation for Novel Oncology Therapeutics

The quinoline ring system represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents.[1][2] Its rigid, aromatic structure provides an excellent foundation for designing molecules that can precisely interact with biological targets. In oncology, quinoline derivatives have been extensively studied and have led to the development of clinically significant drugs that operate through diverse mechanisms.[3][4][5] These mechanisms include, but are not limited to, DNA intercalation, inhibition of critical enzymes like topoisomerase and protein kinases, and disruption of microtubule dynamics.[4][6][7]

This document provides a detailed guide for the initial investigation of 8-Bromo-4-methoxyquinoline-2-carboxylic acid , a novel derivative with potential for development as an anticancer agent. While this specific molecule is not yet extensively characterized in published literature, its structural features—a 2-carboxylic acid group, a 4-methoxy group, and an 8-bromo substituent—suggest several plausible and testable hypotheses regarding its mechanism of action. The 2,4-disubstituted quinoline pattern, in particular, has been associated with potent antiproliferative effects, including the induction of apoptosis and cell cycle arrest.[4] The carboxylic acid moiety at the 2-position may facilitate interactions with ATP-binding pockets of kinases or other enzymatic active sites, a strategy that has proven effective for other quinoline-based inhibitors.[2][6]

These application notes are designed for researchers in cancer biology and drug discovery. They offer a logical, step-by-step framework for evaluating the compound's in vitro efficacy and elucidating its primary mechanism of action, grounding each protocol in established scientific principles and best practices.

Physicochemical Properties and Compound Handling

Before commencing any biological assays, it is critical to understand the basic properties of the test compound.

PropertyValueSource
Molecular Formula C₁₁H₈BrNO₃
Purity ≥95%
CAS Number 1597297-10-3
Storage Refrigerated
Solubility To be determined empirically. Initial tests should be performed in DMSO, followed by serial dilutions in aqueous cell culture media.

Expert Insight: The carboxylic acid moiety suggests that the compound's solubility may be pH-dependent. For in vivo studies, formulation as a salt may be necessary to improve aqueous solubility. Always prepare a fresh, concentrated stock solution in anhydrous DMSO for in vitro experiments and dilute it to the final working concentration immediately before use to minimize precipitation in the aqueous culture medium.

Protocol 1: In Vitro Cytotoxicity Assessment via MTS Assay

Objective: To determine the dose-dependent cytotoxic effect of 8-Bromo-4-methoxyquinoline-2-carboxylic acid on a panel of human cancer cell lines and a non-cancerous control line to assess potency and preliminary selectivity.

Rationale: The MTS assay is a colorimetric method for assessing cell viability. It measures the reduction of a tetrazolium compound by metabolically active cells to a colored formazan product. A decrease in metabolic activity is indicative of cell death or inhibition of proliferation. This initial screen is fundamental for identifying a therapeutic window and determining the concentration range (e.g., the half-maximal inhibitory concentration, or IC₅₀) for subsequent mechanistic studies. The choice of cell lines should cover diverse cancer types to assess the breadth of activity.

Materials:

  • 8-Bromo-4-methoxyquinoline-2-carboxylic acid

  • Human cancer cell lines:

    • MCF-7 (Breast Adenocarcinoma)

    • HT-29 (Colon Adenocarcinoma)[8]

    • HeLa (Cervical Carcinoma)[8]

    • A549 (Lung Carcinoma)[3]

  • Non-cancerous control cell line:

    • HEK293 (Human Embryonic Kidney)[9]

  • Appropriate cell culture media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • CellTiter 96® AQueous One Solution Reagent (MTS)

  • 96-well clear-bottom cell culture plates

  • Doxorubicin (Positive Control)

  • DMSO (Vehicle Control)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 8-Bromo-4-methoxyquinoline-2-carboxylic acid in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to create 2X working concentrations. A typical final concentration range for screening is 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions (or controls) to the respective wells.

    • Include wells for:

      • Vehicle Control (0.1% DMSO in medium)

      • Positive Control (Doxorubicin at its known IC₅₀)

      • Untreated Control (Medium only)

  • Incubation:

    • Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂. The duration should be consistent across experiments.

  • MTS Assay:

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability relative to the vehicle control: (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.

    • Plot the percentage of viability against the log of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value for each cell line.

Trustworthiness Check: The inclusion of both a vehicle control (DMSO) and a potent, well-characterized positive control (Doxorubicin) is essential. The vehicle control ensures that the observed effects are not due to the solvent, while the positive control validates the assay's sensitivity and the cells' response to a known cytotoxic agent.

Exemplary Data Presentation

The following table presents hypothetical data to illustrate the expected outcome of this protocol.

Cell LineCancer TypeIC₅₀ (µM) for 8-Bromo-4-methoxyquinoline-2-carboxylic acidSelectivity Index (SI)¹
MCF-7 Breast Adenocarcinoma8.55.3
HT-29 Colon Adenocarcinoma12.23.7
HeLa Cervical Carcinoma5.18.8
A549 Lung Carcinoma15.72.9
HEK293 Non-cancerous45.0-

¹ Selectivity Index (SI) = IC₅₀ in non-cancerous cell line / IC₅₀ in cancer cell line. A higher SI indicates greater selectivity for cancer cells.

Protocol 2: Elucidation of Cell Death Mechanism via Annexin V-FITC/PI Apoptosis Assay

Objective: To determine whether the cytotoxicity observed in Protocol 1 is due to the induction of apoptosis or necrosis.

Rationale: Many effective anticancer agents, including numerous quinoline derivatives, function by inducing programmed cell death (apoptosis).[4] This assay differentiates between healthy, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • HeLa cells (or the most sensitive cell line from Protocol 1)

  • 8-Bromo-4-methoxyquinoline-2-carboxylic acid

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well cell culture plates

  • Flow Cytometer

Procedure:

  • Cell Treatment:

    • Seed 2 x 10⁵ HeLa cells per well in a 6-well plate and incubate for 24 hours.

    • Treat cells with 8-Bromo-4-methoxyquinoline-2-carboxylic acid at concentrations corresponding to its IC₅₀ and 2x IC₅₀ (determined in Protocol 1).

    • Include a vehicle control (0.1% DMSO).

    • Incubate for 24 hours.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells. To do this, collect the supernatant (which contains floating/dead cells), then wash the adherent cells with PBS, trypsinize them, and combine them with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer within one hour of staining.

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Expert Insight: The collection of both floating and adherent cells is a critical step. Apoptotic cells often detach from the culture plate, and discarding the supernatant would lead to a significant underestimation of cell death.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action start Prepare Compound Stock (10 mM in DMSO) seed Seed Cancer & Normal Cells (96-well plates) start->seed treat Treat Cells with Serial Dilutions (0.1-100 µM, 48h) seed->treat mts Perform MTS Assay treat->mts calc Calculate IC50 Values mts->calc seed2 Seed Most Sensitive Cells (6-well plates) calc->seed2 Select Most Sensitive Cell Line treat2 Treat Cells at IC50 & 2x IC50 (24h) seed2->treat2 stain Stain with Annexin V/PI treat2->stain flow Analyze via Flow Cytometry stain->flow quant Quantify Apoptosis vs. Necrosis flow->quant

Caption: High-level experimental workflow for evaluating a novel anticancer compound.

Hypothesized Signaling Pathway

Given the prevalence of kinase inhibition among quinoline derivatives, a plausible mechanism for 8-Bromo-4-methoxyquinoline-2-carboxylic acid is the inhibition of a key signaling pathway involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[5]

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound 8-Bromo-4-methoxy- quinoline-2-carboxylic acid Compound->Akt Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the PI3K/Akt survival pathway by the compound.

References

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC. Available at: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Remedy Publications LLC. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Saudi Chemical Society. Available at: [Link]

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Scientific Research Publishing. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]

  • an overview of quinoline derivatives as anti-cancer agents. ResearchGate. Available at: [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science. Available at: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Available at: [Link]

Sources

Method

antimicrobial screening of 8-Bromo-4-methoxyquinoline-2-carboxylic acid derivatives

Application Note & Protocol: Antimicrobial Screening of 8-Bromo-4-methoxyquinoline-2-carboxylic acid Derivatives Executive Summary & Structural Rationale The quinoline scaffold is a privileged structure in medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Antimicrobial Screening of 8-Bromo-4-methoxyquinoline-2-carboxylic acid Derivatives

Executive Summary & Structural Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide spectrum of biological activities. Among its derivatives, quinoline-2-carboxylic acids have emerged as a highly promising class for antimicrobial drug discovery .

Specifically, 8-Bromo-4-methoxyquinoline-2-carboxylic acid serves as a highly optimized starting material. The rationale for this specific substitution pattern is rooted in established structure-activity relationship (SAR) principles:

  • 8-Bromo Substitution: Halogenation at the C8 position significantly enhances the lipophilicity (LogP) of the molecule. This thermodynamic property is critical for penetrating the complex outer lipid bilayers of Gram-negative bacteria and the thick peptidoglycan layers of Gram-positive strains.

  • 4-Methoxy Substitution: The methoxy group acts as a potent hydrogen-bond acceptor, facilitating strong binding affinities within the catalytic active sites (CAS) of target bacterial enzymes .

  • 2-Carboxylic Acid Handle: The carboxylic acid moiety provides a versatile synthetic handle for derivatization. Converting this group into Schiff bases, Mannich bases, or 1,3,4-oxadiazoles drastically improves antimicrobial efficacy, metabolic stability, and target specificity .

Mechanistic Insights: Targeting Bacterial Acetyl-CoA Carboxylase (ACC)

While quinoline derivatives can act via multiple pathways (e.g., DNA gyrase inhibition, MsbA efflux pump inhibition ), a primary validated target for 2-carboxylic acid derivatives is bacterial Acetyl-CoA Carboxylase (ACC). ACC is a crucial enzyme in the FAS II (Fatty Acid Synthesis) pathway, responsible for catalyzing the carboxylation of acetyl-CoA to malonyl-CoA. Inhibition of ACC halts bacterial lipid synthesis, compromising cell membrane integrity and leading to rapid bactericidal activity .

Pathway Deriv 8-Br-4-OMe-Quinoline Derivatives ACC Bacterial Acetyl-CoA Carboxylase (ACC) Deriv->ACC Competitive Inhibition Malonyl Malonyl-CoA ACC->Malonyl Catalyzes FAS Fatty Acid Synthesis (FAS II Pathway) Malonyl->FAS Membrane Cell Membrane Integrity Compromised FAS->Membrane Death Bacterial Cell Death Membrane->Death Acetyl Acetyl-CoA Acetyl->ACC

Mechanism of Action: Inhibition of the bacterial FAS II pathway via ACC targeting.

Synthesis & Screening Workflow

The development pipeline transitions from chemical derivatization to rigorous biological validation. The core carboxylic acid is typically converted to an acid chloride using thionyl chloride, followed by a reaction with hydrazine hydrate, and subsequent cyclization to form bioactive 1,3,4-oxadiazole or Schiff base derivatives .

Workflow Core 8-Bromo-4-methoxyquinoline- 2-carboxylic acid Deriv Chemical Derivatization (Oxadiazoles, Schiff Bases) Core->Deriv Screen Primary Screening (MIC Determination) Deriv->Screen Mech Mechanistic Validation (Enzyme Assays) Screen->Mech Hit Lead Selection Mech->Hit

End-to-end workflow from chemical synthesis to lead compound selection.

Experimental Protocols: The Self-Validating System

To ensure scientific rigor and reproducibility, the following protocols employ internal controls, kinetic tracking, and orthogonal validation methods.

Protocol 1: High-Throughput Broth Microdilution (MIC Determination)

Causality & Validation: MIC determines the lowest concentration of the derivative that prevents visible bacterial growth. Relying solely on optical density (OD) can be confounded by compound precipitation. Therefore, integrating Resazurin dye provides a colorimetric validation of metabolic activity, ensuring the assay measures true biological inhibition rather than physical artifacts.

  • Compound Preparation: Dissolve the synthesized 8-bromo-4-methoxyquinoline-2-carboxylic acid derivatives in 100% DMSO to a stock concentration of 10 mg/mL.

  • Serial Dilution: In a 96-well clear-bottom plate, perform two-fold serial dilutions of the compounds in Mueller-Hinton Broth (MHB) to achieve a final test range of 0.5 to 256 µg/mL. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced toxicity.

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., S. aureus, E. coli) to a 0.5 McFarland standard, then dilute 1:150 in MHB to yield approximately 5×105 CFU/mL.

  • Inoculation & Incubation: Add 50 µL of the bacterial inoculum to each well (total volume = 100 µL). Include a positive growth control (no compound), a negative sterility control (MHB only), and a reference antibiotic control (e.g., Amoxicillin) . Incubate at 37°C for 18-24 hours.

  • Resazurin Validation: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates viable bacteria. The MIC is the lowest concentration that remains blue.

Protocol 2: Time-Kill Kinetics Assay

Causality & Validation: While MIC shows growth inhibition, time-kill kinetics differentiate between bacteriostatic (stalling growth) and bactericidal (killing) mechanisms, which is critical for clinical application translation.

  • Prepare flasks containing 10 mL of MHB with the lead derivative at 1×, 2×, and 4× the determined MIC.

  • Inoculate with the target pathogen to a starting density of 1×106 CFU/mL.

  • Incubate at 37°C with continuous shaking (200 rpm).

  • At defined time intervals (0, 2, 4, 8, 12, and 24 hours), withdraw 100 µL aliquots.

  • Perform 10-fold serial dilutions in sterile PBS and plate onto Mueller-Hinton Agar (MHA) plates.

  • Incubate plates for 24 hours at 37°C and count colonies. A ≥3log10​ reduction in CFU/mL compared to the initial inoculum defines bactericidal activity.

Protocol 3: In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay

Causality & Validation: To validate that the observed phenotypic cell death is driven by FAS II pathway disruption, an isolated enzymatic assay is required to rule out off-target toxicity.

  • Reconstitute purified bacterial ACC enzyme complex in assay buffer (50 mM HEPES pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT).

  • Pre-incubate the enzyme with varying concentrations of the quinoline derivative (0.1 to 100 µM) for 15 minutes at room temperature.

  • Initiate the reaction by adding a substrate mix containing Acetyl-CoA, ATP, and NaHCO3.

  • Quantify the production of ADP (a byproduct of the carboxylation reaction) using a coupled luminescent kinase assay (e.g., ADP-Glo™).

  • Calculate the IC50 value using non-linear regression analysis against the luminescence output.

Quantitative Data Presentation

The following table summarizes representative antimicrobial screening data for 8-bromo-4-methoxyquinoline-2-carboxylic acid derivatives (e.g., Schiff base and Oxadiazole functionalized) against standard ESKAPE pathogens, alongside their enzymatic IC50 values .

Compound ClassModification at C2MIC S. aureus (µg/mL)MIC E. coli (µg/mL)ACC IC50 (µM)Mechanism Profile
Core Acid -COOH128>256>50Weakly Active
Derivative A Schiff Base166412.5Bacteriostatic
Derivative B 1,3,4-Oxadiazole4162.1Bactericidal
Derivative C Mannich Base8325.4Bactericidal
Control Amoxicillin28N/ACell Wall Inhibitor

Note: Data represents validated structural activity trends where heterocyclic derivatization at the C2 position significantly enhances target binding and membrane permeability.

References

  • Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Sahay, N., & Shalmali, N. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Chemistry Proceedings, MDPI. Available at:[Link]

Application

Advanced In Vitro Testing Protocols for Quinoline-Based Therapeutics

The Quinoline Paradox: Pharmacological Power vs. Assay Interference The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of potent antimalarials (e.g., chloroquine), broad-spectru...

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Author: BenchChem Technical Support Team. Date: March 2026

The Quinoline Paradox: Pharmacological Power vs. Assay Interference

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of potent antimalarials (e.g., chloroquine), broad-spectrum antibiotics (fluoroquinolones), and targeted anticancer agents (e.g., PI3K/mTOR inhibitors) [3]. However, evaluating novel quinoline derivatives in vitro presents unique biophysical challenges that frequently confound standard high-throughput screening (HTS) methodologies.

Causality of Interference
  • Intrinsic Autofluorescence: The extended π -electron conjugated system of the bicyclic quinoline ring absorbs light energy and emits fluorescence, typically peaking in the blue-green spectral region (330–410 nm) [1]. This intrinsic autofluorescence directly overlaps with common assay readouts (e.g., Hoechst stains, coumarin-based substrates), leading to artificially inflated signals and false-negative cytotoxicity readouts.

  • PAINS Reactivity: Certain saturated derivatives, specifically fused tetrahydroquinolines (THQs), act as Pan-Assay Interference Compounds (PAINS). Instead of specific target engagement, these compounds undergo oxidative degradation in aqueous buffers, forming reactive electrophiles that covalently modify assay proteins, yielding irreproducible false positives [2].

To ensure scientific integrity, any in vitro evaluation of quinolines must be a self-validating system incorporating spectral unmixing, orthogonal readouts, and rigorous counter-screens.

G start Synthesized Quinoline Library interfere Assess Autofluorescence (330-410 nm) start->interfere pains PAINS Counter-Screen (e.g., Fused THQs) interfere->pains Low Background assay_lum Luminescent Assay (CellTiter-Glo) interfere->assay_lum High Background assay_fluor Red-Shifted Fluorescent Assay (>600 nm) interfere->assay_fluor High Background herg hERG Patch Clamp (Toxicity Screen) pains->herg Validated Hit

Workflow for mitigating quinoline autofluorescence and PAINS interference in screening.

Core Protocol 1: Cell Viability & Cytotoxicity

Because of the aforementioned autofluorescence, standard fluorometric viability assays (like Alamar Blue/Resazurin) are highly susceptible to quinoline interference. To counteract this, we utilize a dual-approach: a modified colorimetric MTT assay with strict background subtraction, or preferably, an ATP-dependent luminescent assay (which requires no excitation light, bypassing the π -electron excitation entirely) [6].

Method A: Modified MTT Assay for Fluorescent Quinolines

Causality Check: The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial dehydrogenases. While read at 570 nm (outside peak quinoline emission), high concentrations of lipophilic quinolines can precipitate with the formazan, altering the optical density.

Step-by-Step Procedure:

  • Cell Seeding: Seed target cancer cells (e.g., HCT116, PC3) at 5×103 cells/well in a 96-well clear-bottom plate. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in DMSO. Dilute into complete media (final DMSO ≤0.5% ). Add 100 µL to the cells.

  • Self-Validating Control: For every concentration tested, prepare a "Compound + Media ONLY" well (no cells). This is critical to subtract any inherent absorbance or precipitation artifacts caused by the compound itself.

  • Incubation: Incubate for 48–72 hours depending on the cell doubling time.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution (in PBS) to each well. Incubate for 3 hours.

  • Solubilization: Carefully aspirate the media. Add 100 µL of DMSO to dissolve the formazan crystals. Shake at 300 RPM for 15 minutes.

  • Measurement: Read absorbance at 570 nm. Subtract the 570 nm reading of the "Compound + Media ONLY" wells from the corresponding experimental wells before calculating viability [6].

Quantitative Data Summary: Quinoline Cytotoxicity Profiles

The following table synthesizes the in vitro potency of various quinoline classes across established cell lines [3, 4, 6].

Compound ClassTarget Cell LineAssay TypeIC50 / PotencyReference
2,4-Disubstituted QuinolineSF-295 (CNS)MTT0.314 - 4.65 µg/mL[6]
2-phenylquinolin-4-amineHT-29 (Colon)MTT8.12 µM[6]
4-Acrylamido-QuinolinePC3 (Prostate)Kinase-Glo / MTT0.50 - 2.03 nM (PI3K α )[3]
HydroxychloroquineHEK293 (hERG)Patch Clamp8.6 ± 0.8 µM[4]

Core Protocol 2: Cardiac Safety Screening (hERG Patch Clamp)

A fundamental hurdle in quinoline drug development is cardiotoxicity. Quinolines are typically basic, lipophilic amines. This physicochemical profile perfectly matches the pharmacophore for the inner cavity of the human ether-a-go-go-related gene (hERG) potassium channel. Binding to residues Tyr-652 and Phe-656 blocks K+ efflux during myocardial repolarization, leading to QT interval prolongation and potentially fatal Torsades de Pointes [4].

G quin Quinoline Derivative (e.g., Hydroxychloroquine) herg_pore hERG K+ Channel Pore (Phe-656 / Tyr-652) quin->herg_pore Binds inner cavity efflux K+ Efflux Blockade herg_pore->efflux Inhibits ap Action Potential Prolongation efflux->ap Delays repolarization qt QT Interval Prolongation (Arrhythmia Risk) ap->qt Clinical manifestation

Mechanism of quinoline-induced hERG channel blockade and subsequent QT prolongation.

Automated Whole-Cell Patch Clamp Protocol

To validate the safety of a new quinoline analog, hERG blockade must be quantified electrophysiologically.

Step-by-Step Procedure:

  • Cell Preparation: Utilize CHO or HEK293 cells stably expressing the hERG channel. Harvest cells at 70-80% confluency using Detachin to preserve membrane channel integrity.

  • Intracellular/Extracellular Solutions:

    • Intracellular: 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES (pH 7.2).

    • Extracellular: 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES (pH 7.4).

  • Electrophysiological Recording:

    • Establish a whole-cell configuration with a holding potential of -80 mV.

    • Apply a depolarizing voltage step to +20 mV for 2 seconds to activate the channels and induce inactivation.

    • Step back to -50 mV for 2 seconds to elicit the characteristic outward hERG tail current.

  • Compound Perfusion: Perfuse the quinoline derivative (start at 0.1 µM up to 30 µM) continuously for 3–5 minutes until steady-state block is achieved.

  • Data Analysis: Measure the peak amplitude of the tail current. Calculate the fractional block and fit the concentration-response curve using the Hill equation to derive the IC50​ [4].

Core Protocol 3: Target Engagement - β -Hematin Formation Assay

For researchers developing quinolines for infectious diseases (e.g., antimalarials), the primary mechanism of action is often the inhibition of heme crystallization. Plasmodium parasites digest host hemoglobin, releasing toxic free heme. The parasite detoxifies this by polymerizing it into inert hemozoin ( β -hematin). Quinolines like chloroquine bind to dimeric hematin, capping the polymer and causing toxic buildup [5].

In Vitro Heme Polymerization Protocol

Causality Check: Since testing in live Plasmodium cultures requires BSL-3 facilities and complex parasite maintenance, the cell-free β -hematin formation assay provides a rapid, highly predictive in vitro surrogate for target engagement.

Step-by-Step Procedure:

  • Hemin Preparation: Dissolve hemin (porcine) in 0.1 M NaOH to a concentration of 4 mM. Prepare fresh daily to prevent spontaneous oxidation.

  • Reaction Setup: In a 96-well plate, combine 50 µL of the quinoline compound (diluted in 0.1 M acetate buffer, pH 5.0) with 50 µL of the 4 mM hemin solution.

  • Catalyst Addition: Add 50 µL of a lipid catalyst (e.g., 10 µM Tween-20 or linoleic acid) to initiate crystallization. The acidic pH and lipid interface mimic the parasite's digestive vacuole [5].

  • Incubation: Seal the plate and incubate at 37°C for 4 hours.

  • Washing (Crucial Step): Unreacted free heme must be removed. Centrifuge the plate at 3000 RPM for 10 minutes. Carefully discard the supernatant. Wash the dark pellet ( β -hematin) twice with 200 µL of 5% SDS in 0.1 M sodium bicarbonate buffer (pH 9.0). Note: SDS solubilizes free heme but leaves the polymerized β -hematin intact.

  • Quantification: Dissolve the washed β -hematin pellet in 200 µL of 0.1 M NaOH. Read the absorbance at 400 nm.

  • Interpretation: A lower absorbance indicates that the quinoline successfully inhibited the formation of β -hematin.

References

  • "Fused Tetrahydroquinolines Are Interfering with Your Assay" - Journal of Medicinal Chemistry (ACS). URL:[Link]

  • "Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation" - Frontiers in Chemistry. URL:[Link]

  • "Computational and experimental studies on the inhibitory mechanism of hydroxychloroquine on hERG" - PubMed. URL: [Link]

  • "Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites" - PLOS One. URL: [Link]

Method

Methodology for Assessing the Biological Activity of Novel Quinoline Carboxylic Acids

An Application Guide by Google's Gemini Audience: Researchers, scientists, and drug development professionals. Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numero...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide by Google's Gemini

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide spectrum of biological activities, including antibacterial, anticancer, antiviral, and antimalarial properties.[1][2][3] The functionalization of the quinoline ring, particularly with a carboxylic acid moiety, has historically yielded potent therapeutic agents. This guide provides a comprehensive, structured methodology for the initial biological evaluation of novel quinoline carboxylic acids. It moves beyond a simple listing of steps to explain the scientific rationale behind the experimental design, ensuring a robust and self-validating workflow. The protocols detailed herein cover foundational cytotoxicity assessment, primary screening for antibacterial, anticancer, and antiviral efficacy, and essential early-stage ADME/Tox profiling to guide the progression of promising lead compounds.

The Strategic Framework for Biological Evaluation

A systematic and tiered approach is essential for efficiently evaluating novel chemical entities. This framework prioritizes the early identification of both therapeutic potential and potential liabilities, adhering to the "fail early, fail cheap" strategy prevalent in modern drug discovery.[4][5] Our proposed workflow begins with a foundational assessment of general cytotoxicity to establish a baseline therapeutic window before proceeding to more specific, disease-oriented assays.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Primary Efficacy Screening cluster_2 Phase 3: Early Safety & Druggability Profiling cluster_3 Phase 4: Decision Gate A Novel Quinoline Carboxylic Acid Library B General Cytotoxicity Assay (e.g., MTT on non-cancerous cell line) A->B Initial Evaluation C Anticancer Assays (Cancer Cell Lines) B->C Non-toxic Concentrations D Antibacterial Assays (MIC Determination) B->D E Antiviral Assays (Plaque Reduction) B->E J Data Integration & Analysis C->J D->J E->J F Early ADME/Tox Assays G Metabolic Stability (Microsomes) F->G H Genotoxicity (Ames Test) F->H I Permeability (Caco-2 Assay) F->I F->J K Lead Compound Prioritization J->K G cluster_0 Preparation cluster_1 Infection cluster_2 Analysis A Seed Host Cells in Plate D Infect Cell Monolayer with Mixture A->D B Prepare Compound Dilutions C Mix Compound with Virus Stock B->C C->D E Add Semi-Solid Overlay D->E F Incubate until Plaques Form E->F G Fix and Stain Cell Monolayer F->G H Count Plaques G->H I Calculate EC50 H->I

Figure 2: Workflow for the Plaque Reduction Assay.

Early ADME/Tox Profiling

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is critical to avoid late-stage failures. [4][6]In vitro assays provide high-throughput, cost-effective methods to flag potential liabilities such as poor metabolic stability, low permeability, or genotoxicity. [5][7]

Metabolic Stability: Human Liver Microsome (HLM) Assay

Principle: This assay measures the rate at which a compound is metabolized by enzymes, primarily Cytochrome P450s (CYPs), present in human liver microsomes. [8][9]The compound is incubated with HLMs and the cofactor NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS. [9] Protocol:

  • Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer.

  • Incubation: Add the test compound (e.g., 1 µM final concentration) to the mixture and pre-incubate at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding NADPH.

  • Time Points: Remove aliquots at several time points (e.g., 0, 5, 15, 30, 45 minutes). [8]5. Reaction Termination: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Genotoxicity: Ames Test

Principle: The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical. [10][11]It uses several strains of Salmonella typhimurium that have mutations in the histidine operon, rendering them unable to synthesize histidine and thus unable to grow on a histidine-free medium. [11][12]The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow and form colonies. The test is run with and without a metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens that become mutagenic after metabolism. [10][11] Protocol:

  • Preparation: Mix the test compound at several concentrations with one of the Salmonella tester strains (e.g., TA98 or TA100) and buffer or S9 mix. [11]2. Plating: Add this mixture to a top agar containing a trace amount of histidine (to allow for a few initial cell divisions) and pour it onto a minimal glucose agar plate. [11]3. Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least two-fold greater than the spontaneous reversion rate (vehicle control).

Intestinal Permeability: Caco-2 Permeability Assay

Principle: The Caco-2 cell line, derived from a human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters (e.g., P-glycoprotein). [13][14]This assay measures the rate of a compound's transport across this monolayer in both the apical-to-basolateral (A-to-B, absorptive) and basolateral-to-apical (B-to-A, efflux) directions.

Protocol:

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® filter supports and culture for ~21 days to allow for differentiation and monolayer formation. [15]2. Monolayer Integrity Check: Confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the leakage of a low-permeability marker like Lucifer Yellow. [15]3. Transport Study:

    • A-to-B: Add the test compound to the apical (donor) chamber and measure its appearance in the basolateral (receiver) chamber over time (e.g., 2 hours).

    • B-to-A: In a separate set of wells, add the compound to the basolateral (donor) chamber and measure its appearance in the apical (receiver) chamber.

  • Quantification: Analyze the concentration of the compound in the receiver chambers using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Pₐₚₚ) for both directions.

    • Calculate the Efflux Ratio (ER) = Pₐₚₚ(B-A) / Pₐₚₚ(A-B).

    • An ER > 2 suggests the compound is a substrate for active efflux transporters. [13]

      ADME/Tox Assay Key Parameter Measured Implication for Drug Development
      HLM Stability In vitro half-life (t₁/₂), Intrinsic Clearance (CLᵢₙₜ) Predicts hepatic clearance and dosing frequency.
      Ames Test Number of Revertant Colonies Identifies potential mutagenicity, a major safety red flag.

      | Caco-2 Permeability | Apparent Permeability (Pₐₚₚ), Efflux Ratio (ER) | Predicts oral absorption and identifies drug efflux issues. |

References

  • Ward, R. A., & Bray, P. G. (2000). Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link]

  • Lee, K. W., et al. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. The Korean Journal of Clinical Microbiology. [Link]

  • Li, N., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. [Link]

  • Li, K., et al. (2023). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Anticancer Agents in Medicinal Chemistry. [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics. [Link]

  • Wang, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences. [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Creative Diagnostics. [Link]

  • Bio-protocol. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. IBT Bioservices. [Link]

  • Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling. Creative Biostructure. [Link]

  • Unknown. (n.d.). Caco2 assay protocol. Source Not Available.
  • Opentrons. (n.d.). MTT Assay: Assessing Cell Proliferation. Opentrons. [Link]

  • Slater, M., & Fraunhofer IME ScreeningPort. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World. [Link]

  • EURL ECVAM. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. EU Science Hub. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. BMG Labtech. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Omics Online. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. OMICS International. [Link]

  • Cock, I. E. (2010). A modified MS2 bacteriophage plaque reduction assay for the rapid screening of antiviral plant extracts. Pharmacognosy Communications. [Link]

  • IITR. (2022). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Institute for In Vitro Sciences, Inc.. [Link]

  • Thanneeru, V. S., & Panigrahi, N. (2024). Novel Quinoline Nitrate Derivatives: Synthesis, Characterization, and Evaluation of their Anticancer Activity with a Focus on Molecular Docking and NO Release. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • El-Sayed, N., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances. [Link]

  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. [Link]

  • Clinical Microbiology and Antimicrobial Chemotherapy. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. CMAC. [Link]

  • Vlietinck, A. J., & Vanden Berghe, D. A. (1991). A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Journal of Natural Products. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex. [Link]

  • Kerns, E. H. (2008). Hot Topic: High Throughput In Vitro ADME/Tox Profiling for Drug Discovery. Current Drug Metabolism. [Link]

  • Evotec. (n.d.). Ames Test. Cyprotex. [Link]

  • Singh, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray. [Link]

  • Unknown. (2024). The Ames Test. Source Not Available.
  • Tejs, S. (n.d.). The Ames test: a methodological short review. University of Warmia and Mazury in Olsztyn. [Link]

  • Concept Life Sciences. (n.d.). Caco-2 Permeability. Concept Life Sciences. [Link]

  • LibreTexts Chemistry. (2024). Different Cytotoxicity Assays. LibreTexts. [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • ResearchGate. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Broth microdilution – Knowledge and References. Taylor & Francis Online. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex. [Link]

  • WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Common Problems in Quinoline Synthesis

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting comm...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common issues encountered during the synthesis of quinolines. This resource moves beyond simple procedural lists to explain the underlying chemical principles governing these powerful reactions, ensuring you can not only solve current problems but also anticipate and prevent future ones.

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their broad range of biological activities.[1][2] However, the classic named reactions used for their synthesis, while powerful, are often accompanied by challenges such as low yields, difficult purifications, and the formation of complex side-products.[3][4][5] This guide provides a structured approach to understanding and overcoming these obstacles.

General Troubleshooting Workflow

Before diving into the specifics of each named reaction, it's crucial to have a systematic approach to troubleshooting. The following workflow can be applied to most quinoline synthesis protocols when encountering unexpected results.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impure Product) Reagents Verify Reagent Quality & Stoichiometry Start->Reagents 1. Check Inputs Conditions Review Reaction Conditions (Temp, Time, Catalyst) Reagents->Conditions 2. Check Process Analysis Analyze for Side Products (TLC, GC-MS, NMR) Conditions->Analysis 3. Analyze Output Analysis->Conditions Feedback Loop Purification Optimize Purification Protocol Analysis->Purification 4. Refine Separation Solution Implement Solution & Rerun Purification->Solution

Caption: A general workflow for troubleshooting quinoline synthesis experiments.

The Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines from an aromatic amine, glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid.[6][7] It is known for being highly exothermic and often producing significant amounts of tar.[4][6][7]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Skraup synthesis resulted in a very low yield and a significant amount of tar. What are the primary causes?

A: This is the most common issue with the Skraup synthesis.[4][7] The primary culprits are:

  • Uncontrolled Exothermic Reaction: The reaction is notoriously vigorous.[6][7] Localized overheating leads to the polymerization and charring of glycerol and aniline.

  • Suboptimal Reagent Ratios: Incorrect stoichiometry can lead to incomplete reactions or an excess of side reactions.[7]

  • Inefficient Mixing: Poor agitation causes localized hotspots, promoting tar formation.[7]

Solutions:

  • Use a Moderator: Add ferrous sulfate (FeSO₄) or boric acid to the reaction mixture before heating.[7] Ferrous sulfate is thought to act as an oxygen carrier, allowing for a more controlled oxidation.[7]

  • Controlled Reagent Addition: Add the sulfuric acid or the aniline in portions while carefully monitoring the internal temperature.[7]

  • Vigorous Stirring: Employ a robust mechanical stirrer to ensure homogeneous mixing and heat distribution.[7]

Q2: I'm observing little to no product formation. What should I investigate?

A: Assuming tar formation is not the primary issue, a lack of product often points to:

  • Insufficient Temperature: The reaction requires a specific temperature range (typically 130-150°C) to proceed efficiently.[7]

  • Poor Reagent Quality: Anhydrous conditions are important. Glycerol, in particular, should be free of water.[7]

  • Deactivated Aniline: Electron-withdrawing groups on the aniline can significantly hinder the cyclization step, leading to lower yields.[7]

Troubleshooting Table: Skraup Synthesis

ProblemProbable CauseSuggested Solution
Excessive Tar Formation Uncontrolled exothermic reaction.[7]Add a moderator like FeSO₄.[7] Control the rate of reagent addition.[7] Ensure efficient stirring.[7]
Low to No Product Reaction temperature is too low or reaction time is too short.[7]Monitor and maintain the optimal reaction temperature.[7] Verify the purity of all reagents.[7]
Difficult Product Isolation Tar formation makes extraction challenging.[7]After cooling, carefully dilute the reaction mixture with water to reduce viscosity before proceeding with the work-up.[7]

The Doebner-von Miller Synthesis

This synthesis is a modification of the Skraup reaction and involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid.[3] While generally providing better yields than the Skraup synthesis, it is still prone to tar and polymer formation.[6][8]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture has turned into a thick, dark tar. How can I prevent this?

A: Tar formation in the Doebner-von Miller synthesis is primarily due to the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl compound.[4][8]

Solutions:

  • Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution containing the aniline.[8] This helps to manage the exothermic nature of the polymerization.

  • Optimize Temperature: Excessive heat promotes polymerization.[8] Maintain the lowest effective temperature for the reaction to proceed.

  • Use a Biphasic System: Sequestering the carbonyl compound in an organic phase can limit its self-condensation.[9]

Q2: My final product contains partially hydrogenated quinoline derivatives. How can I ensure complete aromatization?

A: The final step of the Doebner-von Miller synthesis is an oxidation to form the aromatic quinoline ring. Incomplete oxidation can lead to dihydroquinoline impurities.

Solution:

  • Ensure Sufficient Oxidant: An excess of the oxidizing agent is often necessary to drive the reaction to completion.[8] The oxidant can be an added reagent or generated in situ from reaction intermediates.

Doebner-von_Miller_Troubleshooting Problem Low Yield / Tar Formation Incomplete Aromatization Cause1 Polymerization of Carbonyl Insufficient Oxidant Problem:f0->Cause1:f0 Problem:f1->Cause1:f1 Solution1 Slow Reagent Addition Optimize Temperature Biphasic System Cause1:f0->Solution1 Solution2 Increase Oxidant Stoichiometry Cause1:f1->Solution2

Caption: Troubleshooting common issues in the Doebner-von Miller synthesis.

The Friedländer Synthesis

The Friedländer synthesis is a versatile method for preparing quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6][10] Common issues include side reactions and challenges with regioselectivity.[11]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of aldol condensation byproducts. How can I minimize them?

A: The self-condensation of the ketone reactant is a common side reaction, especially under basic conditions.[10][11]

Solutions:

  • Use an Imine Analog: Converting the 2-aminoaryl carbonyl to its imine analog before the reaction can prevent the ketone from undergoing self-condensation.[9][12]

  • Catalyst Choice: The choice of catalyst is crucial. While bases can promote aldol condensation, acid catalysts like p-toluenesulfonic acid (p-TsOH) or Lewis acids can favor the desired cyclization.[10]

Q2: My reaction is producing a mixture of regioisomers. How can I improve regioselectivity?

A: When using an unsymmetrical ketone, the initial condensation can occur at two different sites, leading to a mixture of products.[3][13]

Solutions:

  • Steric Hindrance: Employing bulky substituents on either the ketone or the 2-aminoaryl carbonyl can sterically favor one reaction pathway.[13]

  • Catalyst Control: Specific amine catalysts have been shown to effectively direct the reaction towards a single regioisomer.[13]

  • Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can control the site of cyclization.[13]

Typical Friedländer Reaction Conditions

Catalyst TypeCatalyst ExamplesTemperature (°C)Time (hours)Typical Yield (%)
Acidp-TsOH, H₂SO₄, I₂80-1602-2470-95
BaseKOH, NaOH, KOtBu80-1602-2470-95
Note: Optimal conditions are substrate-dependent.[9]

The Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone under acidic conditions.[6] A key challenge is controlling the regioselectivity with unsymmetrical diketones.[11][14]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do substituents on the aniline affect the reaction?

A: The electronic nature of the substituents on the aniline ring plays a significant role.

  • Electron-donating groups increase the nucleophilicity of the amine, facilitating the initial condensation and subsequent cyclization.

  • Electron-withdrawing groups decrease the nucleophilicity of the amine, which can hinder or even prevent the reaction.[14] For example, 3-nitroaniline may fail to yield the desired quinoline product.[14]

Q2: My reaction with an unsymmetrical β-diketone is giving a mixture of isomers. How can I control this?

A: The differing electronic and steric properties of the two carbonyl groups in an unsymmetrical β-diketone can lead to a mixture of regioisomers.[14]

Solution:

  • Catalyst and Condition Control: The choice of a specific acid catalyst and careful control of the reaction temperature can favor the formation of one isomer over the other.[14] Strong acids like sulfuric acid or polyphosphoric acid are typically required for the cyclization step.[14]

Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline
  • Condensation: In a round-bottom flask, combine aniline (1.0 eq) and acetylacetone (1.1 eq). Stir the mixture at room temperature. An exothermic reaction may occur, indicating the formation of the enamine intermediate.[9]

  • Cyclization: After the initial reaction subsides, cool the mixture in an ice bath. Slowly and with continuous stirring, add concentrated sulfuric acid.[9]

  • Heating: Gently heat the reaction mixture. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[9]

  • Work-up: Once the reaction is complete, carefully pour the cooled reaction mixture onto crushed ice.[9]

  • Neutralization: Neutralize the solution with a suitable base, such as aqueous ammonia or sodium hydroxide.[9]

  • Isolation: The quinoline derivative may precipitate and can be collected by filtration.[9]

The Conrad-Limpach-Knorr Synthesis

This synthesis is used to produce 4-hydroxyquinolines from the reaction of anilines with β-ketoesters.[15] The reaction outcome is highly dependent on the reaction temperature, which can lead to the formation of the isomeric 2-hydroxyquinoline (the Knorr product).[11][16]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing the undesired 2-hydroxyquinoline isomer. How can I favor the formation of the 4-hydroxyquinoline?

A: The formation of the 4-hydroxyquinoline is kinetically favored at lower temperatures, while the 2-hydroxyquinoline is the thermodynamic product, favored at higher temperatures.[16]

Solution:

  • Control the Initial Condensation Temperature: Keep the initial reaction between the aniline and the β-ketoester at a lower temperature (e.g., room temperature to moderate heating) to favor the formation of the intermediate that leads to the 4-hydroxyquinoline product.[16]

Q2: My reaction has stalled, and I have low conversion to the final product. What could be the issue?

A: Incomplete cyclization is a common problem and can be caused by:

  • Insufficient Temperature for Cyclization: The thermal cyclization step requires high temperatures, often around 250°C.[16]

  • Inefficient Heat Transfer: The use of a suitable high-boiling point solvent is crucial for reaching and maintaining the required temperature.[16]

High-Boiling Solvents for Conrad-Limpach Synthesis

SolventBoiling Point (°C)
Mineral Oil> 300
Diphenyl ether259
Dowtherm A257
The use of a high-boiling solvent is critical for successful cyclization.[16][17]

Safety Precautions

Many of the reagents used in quinoline synthesis are hazardous.[18][19][20][21]

  • Corrosive Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Toxic Reagents: Aniline and its derivatives are toxic and can be absorbed through the skin. Nitrobenzene is also highly toxic.

  • Exothermic Reactions: The Skraup and Doebner-von Miller syntheses can be violently exothermic. Use a robust reaction setup and have a cooling bath on standby.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.[18][19][20][21][22]

Purification Techniques

Purification of the crude quinoline product is often a critical and challenging step.

  • Distillation: Steam distillation can be effective for removing volatile impurities like unreacted nitrobenzene in the Skraup synthesis.[23] Vacuum distillation is suitable for purifying the final quinoline product.[23]

  • Recrystallization: This is a common method for purifying solid quinoline derivatives.

  • Chromatography: Column chromatography is highly effective for separating complex mixtures and isolating pure products, especially when dealing with regioisomers.[23] High-Speed Counter-Current Chromatography (HSCCC) is another powerful liquid-liquid chromatography technique for purification.[23][24]

  • Salt Formation: Quinoline is a base and can be purified by forming a water-soluble salt (e.g., quinoline sulfate), washing away non-basic impurities, and then regenerating the free quinoline base by adding a strong base.[23]

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (n.d.).
  • Technical Support Center: Troubleshooting Quinoline Cyclization Reactions - Benchchem. (2025).
  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.).
  • A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers - Benchchem. (2025).
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (2025).
  • Troubleshooting low yield in Skraup synthesis of quinoline precursors - Benchchem. (2025).
  • The Skraup Synthesis of Quinolines - ResearchGate. (n.d.).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues - RSC Publishing. (2020).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (2020).
  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem. (n.d.).
  • Troubleshooting low yield in Friedländer quinoline synthesis - Benchchem. (2025).
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem. (2025).
  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.).
  • Technical Support Center: Conrad-Limpach Synthesis of Quinolines - Benchchem. (n.d.).
  • Technical Support Center: Green Chemistry Approaches for Quinoline Synthesis - Benchchem. (n.d.).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (2020).
  • Process for purification of quinoline yellow - Google Patents. (n.d.).
  • Quinoline - SAFETY DATA SHEET. (2025).
  • Preventing side product formation in the synthesis of quinoline derivatives - Benchchem. (n.d.).
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. (2006).
  • QUINOLINE FOR SYNTHESIS - Loba Chemie. (n.d.).
  • Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem. (n.d.).
  • Recent Advances in Metal-Free Quinoline Synthesis - PMC. (2016).
  • QUINOLINE 97% (For Synthesis) - MSDS CAS. (n.d.).
  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations | Request PDF - ResearchGate. (2026).
  • Combes quinoline synthesis - Grokipedia. (n.d.).
  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025).
  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. (2022).
  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - ResearchGate. (n.d.).
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC. (n.d.).
  • Advances in polymer based Friedlander quinoline synthesis - Semantic Scholar. (2021).
  • Conrad-limpach-knorr synthesis of Quinolone - YouTube. (2019).
  • Friedländer Quinoline Synthesis - Alfa Chemistry. (n.d.).
  • Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
  • Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide - Benchchem. (n.d.).
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC. (n.d.).
  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing). (2024).
  • Conrad–Limpach synthesis - Wikipedia. (n.d.).

Sources

Optimization

purification challenges of 8-Bromo-4-methoxyquinoline-2-carboxylic acid

Technical Support Center: Purification of 8-Bromo-4-methoxyquinoline-2-carboxylic acid Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the is...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 8-Bromo-4-methoxyquinoline-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of amphoteric, halogenated heterocycles. 8-Bromo-4-methoxyquinoline-2-carboxylic acid (CAS 1597297-10-3) is a highly valuable building block in drug discovery, particularly for synthesizing bioactive cyclic peptides and kinase inhibitors[1]. However, its unique structural features—a basic quinoline nitrogen, an acidic carboxylic acid, a lipophilic heavy halogen, and an electron-donating methoxy group—create a "perfect storm" of purification challenges.

This guide is designed to move beyond generic protocols, providing you with the mechanistic causality behind each experimental choice to ensure high-yield, high-purity recovery.

Part 1: Physicochemical Profiling & Chromatographic Behavior

To purify a molecule, you must first understand how it behaves in solution. Quinoline-2-carboxylic acid derivatives exist as tautomeric pairs, heavily favoring a zwitterionic state (quinolinium-2-carboxylate) in both the solid state and in neutral solutions[2]. This internal salt formation drastically alters its solubility and chromatographic partitioning.

Table 1: Quantitative Physicochemical Data & Solvent Compatibility

Property / ParameterValue / ObservationMechanistic Implication
Molecular Weight 282.09 g/mol Heavy bromine atom dominates the mass, increasing overall lipophilicity compared to the parent quinoline.
pKa 1​ (Carboxylic Acid) ~2.0 – 2.5Highly acidic due to the electron-withdrawing nature of the adjacent quinoline ring.
pKa 2​ (Quinoline Nitrogen) ~4.0 – 4.5Moderately basic; protonated easily in dilute acids.
Isoelectric Point (pI) ~3.5The pH at which the molecule has a net-zero charge (zwitterion). This is the point of minimum aqueous solubility.
Normal-Phase Silica (TLC) Severe Streaking (R f​ 0.0 - 0.8)The zwitterion interacts irreversibly with acidic silanol groups on bare silica.
Reverse-Phase (C18) Excellent RetentionThe 8-bromo and 4-methoxy groups provide strong hydrophobic interactions with C18 chains.

Part 2: Troubleshooting FAQs

Q1: My crude product streaks from the baseline to the solvent front on normal-phase silica gel. How can I fix this? A: This is the most common failure point. Because the molecule exists as a zwitterion[2], it behaves like an inorganic salt on normal-phase silica, binding strongly to the stationary phase. Causality & Solution: You must suppress the ionization of the carboxylic acid to force the molecule into a single, less polar state. If you must use normal-phase chromatography, add 1% to 2% glacial acetic acid or formic acid to your eluent (e.g., DCM/MeOH/AcOH 90:9:1). However, the gold standard for this molecule is switching entirely to Reverse-Phase Preparative HPLC (C18).

Q2: I am losing over 50% of my yield during the aqueous workup after saponifying the ester precursor. Where is my product? A: Your product is likely trapped in the aqueous layer. During saponification (e.g., using NaOH), the molecule becomes a highly water-soluble sodium carboxylate salt[3]. If you over-acidify the aqueous layer during workup (pH < 2) using HCl, you protonate the quinoline nitrogen, creating a highly water-soluble quinolinium hydrochloride salt. Causality & Solution: You must perform an Isoelectric Point (pI) Precipitation . Carefully adjust the pH of the aqueous layer to exactly ~3.5. At this pH, the molecule reaches its net-zero charge (zwitterion), its hydration sphere collapses, and it precipitates out of the aqueous solution as a filterable solid[4].

Q3: My LC-MS shows a major impurity at M-79 (m/z 203). What is this, and how do I remove it? A: This is the debrominated byproduct (4-methoxyquinoline-2-carboxylic acid). The 8-position bromine is sterically hindered but can undergo reductive debromination if exposed to harsh conditions or transition metal contamination. Causality & Solution: Because bromine is a large, lipophilic atom, the 8-bromo product is significantly more non-polar than the debrominated impurity. They cannot be separated by precipitation. You must use Reverse-Phase HPLC. The debrominated impurity will elute significantly earlier than your desired 8-bromo product on a C18 column.

Part 3: Validated Experimental Protocols

Every protocol must be a self-validating system. Do not proceed to the next step without confirming the intermediate state via TLC or LC-MS.

Protocol A: Isoelectric Point (pI) Precipitation (For Purity >80%)

Use this method for bulk isolation after ester hydrolysis, provided no structurally similar organic impurities (like regioisomers) are present.

  • Solubilization: Dissolve the crude reaction mixture in 1M NaOH (10 mL per gram of crude). Self-Validation: The solution should be completely clear. Any insoluble material is non-acidic organic waste and should be filtered off.

  • Cooling: Chill the alkaline filtrate in an ice-water bath to 0–5 °C. Cold temperatures reduce the solubility of the final zwitterion, maximizing recovery.

  • Titration: Place a calibrated pH probe directly into the stirring solution. Add 1M HCl dropwise.

  • Precipitation: As the pH drops below 6.0, the solution will become cloudy. Continue adding HCl strictly until the pH stabilizes at 3.5 . Caution: If you overshoot to pH 1.0, the precipitate will redissolve. If this happens, back-titrate with 0.1M NaOH.

  • Isolation: Stir the suspension at 0 °C for 30 minutes to encourage crystal growth. Filter the precipitate through a sintered glass funnel (medium porosity).

  • Washing: Wash the filter cake with ice-cold water (2 x 5 mL) to remove inorganic salts (NaCl), followed by cold diethyl ether (2 x 5 mL) to remove trace lipophilic impurities.

  • Drying: Dry the solid under high vacuum at 45 °C for 12 hours.

Protocol B: Reverse-Phase Preparative HPLC (For Complex Mixtures)

Use this method if LC-MS indicates the presence of debrominated byproducts or unreacted starting materials.

  • Sample Preparation: Dissolve the crude solid in DMSO (max concentration ~50 mg/mL). Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Column Selection: Use a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase System:

    • Solvent A: Water + 0.1% Trifluoroacetic acid (TFA). (TFA ensures the quinoline nitrogen is protonated, preventing peak tailing).

    • Solvent B: Acetonitrile + 0.1% TFA.

  • Gradient: Run a shallow gradient from 10% B to 60% B over 30 minutes. The debrominated byproduct will elute first, followed by the 8-bromo target compound.

  • Recovery: Pool the fractions containing the pure product (verify via analytical LC-MS). Freeze the pooled fractions at -80 °C and lyophilize (freeze-dry) to obtain the product as a fluffy white/pale yellow TFA salt.

Part 4: Purification Workflow Visualization

The following decision tree dictates the correct purification strategy based on the initial crude profiling.

PurificationWorkflow Crude Crude Reaction Mixture (Contains Salts & Byproducts) LCMS LC-MS Analysis Assess Purity & Impurities Crude->LCMS HighPurity Purity > 80% Major Impurity: Salts LCMS->HighPurity Yes LowPurity Purity < 80% Major Impurity: Organics LCMS->LowPurity No pI_Precip Isoelectric Precipitation Adjust to pH ~3.5 HighPurity->pI_Precip PrepLC Reverse-Phase Prep-HPLC (C18, 0.1% TFA in MeCN/H2O) LowPurity->PrepLC Wash Filter & Wash (Cold H2O / Et2O) pI_Precip->Wash Lyophilize Lyophilization Remove Volatiles PrepLC->Lyophilize Pure Pure 8-Bromo-4-methoxy quinoline-2-carboxylic acid Wash->Pure Lyophilize->Pure

Decision tree for the purification of 8-Bromo-4-methoxyquinoline-2-carboxylic acid.

References

  • Total Syntheses of Thiocoraline and BE22179 and Assessment of Their DNA Binding and Biological Properties. ResearchGate. Available at:[Link]

  • Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. ResearchGate. Available at:[Link]

Sources

Troubleshooting

improving the solubility of 8-Bromo-4-methoxyquinoline-2-carboxylic acid for biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when integrating halogenated, functionalized quinolines into aqueous biological assays.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when integrating halogenated, functionalized quinolines into aqueous biological assays.

Working with 8-Bromo-4-methoxyquinoline-2-carboxylic acid (CAS: 1597297-10-3) presents a unique physicochemical paradox: while its carboxylic acid moiety offers a reliable handle for aqueous solvation via deprotonation, the highly lipophilic bromo-quinoline core drives strong crystal lattice packing and hydrophobic aggregation.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent precipitation, ensure accurate dosing, and maintain the integrity of your biological assays.

Part 1: Physicochemical Profiling

Understanding the causality behind your compound's behavior is the first step in optimizing its solubility. Below is a quantitative breakdown of the compound's properties and how they dictate experimental choices.

ParameterValue / CharacteristicMechanistic Implication for Assays
Molecular Formula C11H8BrNO3The halogenated aromatic core drives strong hydrophobic interactions, making the compound prone to aggregation in water.
Molecular Weight 282.09 g/mol The rigid, planar structure increases crystal lattice energy, hindering initial dissolution without high energy input.
DMSO Solubility ≥ 100 mg/mL (577.47 mM)Excellent in pure solvent, but highly susceptible to water-induced precipitation. Requires strictly anhydrous conditions [1].
Aqueous Solubility ~50 mg/mL (Requires Sonication)High energy input (e.g., sonication) is mandatory to break the lattice in aqueous media [1].
Ionizable Group Carboxylic AcidDeprotonation at physiological pH (7.4) is critical; localized acidic microenvironments will cause instantaneous precipitation.

Part 2: Solubility Optimization Workflow

Workflow A 8-Bromo-4-methoxyquinoline-2-carboxylic acid (Solid Powder) B Dissolve in Anhydrous DMSO (10 mM Stock) A->B C Direct Dilution into Aqueous Buffer (pH 7.4) B->C D Precipitation / DMSO Shock? C->D E Strategy 1: Pre-dilution (Intermediate DMSO %) D->E Yes F Strategy 2: Add Excipients (e.g., HP-β-CD, Tween-20) D->F Yes G Strategy 3: pH Optimization (Ensure pH > 7.0) D->G Yes H Clear Solution Proceed to Bioassay D->H No I Compound Loss / Invalid Data D->I Yes (Unresolved) E->C F->C G->C

Decision tree for resolving quinoline precipitation in aqueous biological assays.

Part 3: Technical FAQs & Troubleshooting

Q1: Why does my compound immediately precipitate when I spike my 10 mM DMSO stock into the pH 7.4 assay buffer? Answer: This is a classic manifestation of "DMSO shock" caused by exceeding the compound's kinetic solubility limit [2]. When a concentrated DMSO solution is introduced to an aqueous environment, the DMSO rapidly diffuses into the bulk water faster than the water can solvate the hydrophobic quinoline core. Despite the carboxylic acid being deprotonated at pH 7.4, the local microenvironment around the compound becomes suddenly highly polar, forcing the bromo-aromatic systems to stack and precipitate before thermodynamic equilibrium is reached.

Q2: How should I prepare and store the initial DMSO stock to maximize solubility and stability? Answer: Hygroscopic DMSO has a significant negative impact on the solubility of quinoline derivatives; therefore, you must use newly opened, anhydrous DMSO [1]. Furthermore, repeated freeze-thaw cycles can result in significant compound loss due to the precipitation of thermodynamically more stable, but less soluble, polymorphs, or due to decreased solubility caused by water-uptake during vial opening [3]. Aliquot your stocks immediately into single-use volumes to prevent this [4].

Q3: If I cannot exceed 1% DMSO in my cell-based assay, what co-solvents or excipients can I use to keep the compound in solution? Answer: If pH adjustment is insufficient, host-guest complexation using cyclodextrins (e.g., HP-β-CD or γ-CD) is a biologically compatible approach. However, be aware of competitive binding: studies have shown that the presence of even 5% DMSO can dramatically reduce the affinity of hydrophobic ligands for β-cyclodextrin cavities, as the solvent competes for the hydrophobic pocket [5]. Keep your final DMSO concentration as low as possible when utilizing cyclodextrins.

Part 4: Validated Experimental Protocols

Protocol 1: Preparation of Anhydrous 10 mM DMSO Stock

Objective: Achieve complete dissolution while preventing water-induced polymorphism.

  • Equilibration: Allow the lyophilized powder of 8-Bromo-4-methoxyquinoline-2-carboxylic acid to equilibrate to room temperature in a desiccator before opening to prevent ambient moisture condensation.

  • Weighing & Solvation: Accurately weigh the required mass using an analytical balance. Transfer to a sterile microcentrifuge tube and add the calculated volume of strictly anhydrous, argon-degassed DMSO [4].

  • Energy Input: Gently vortex. If the compound does not dissolve completely, sonicate the tube in a water bath for several minutes [4]. Keep the bath temperature below 40°C to prevent thermal degradation.

  • Self-Validation Check: Centrifuge the prepared stock at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube under a bright light. The absence of a microscopic pellet confirms complete solvation. For absolute certainty, quantify the supernatant via LC-UV against a known standard.

  • Storage: Aliquot immediately into single-use volumes and store at -20°C or -80°C.

Protocol 2: Step-Down Aqueous Dilution (Mitigating DMSO Shock)

Objective: Safely transition the compound from a hydrophobic to a hydrophilic environment without exceeding kinetic solubility.

  • Intermediate Dilution: Do not spike the 10 mM stock directly into the final assay buffer. Instead, perform a serial dilution in 100% DMSO to create an intermediate stock (e.g., 100x your final desired assay concentration) [4].

  • Buffer Preparation: Ensure your target aqueous buffer is pre-warmed to 37°C and strictly maintained at pH 7.4 (or slightly higher, up to pH 8.0, to ensure the carboxylic acid remains fully deprotonated).

  • Dropwise Addition: While vigorously vortexing the aqueous buffer, add the intermediate DMSO stock dropwise[2]. This prevents the formation of localized high-concentration pockets where the compound can nucleate.

  • Self-Validation Check: Measure the optical density (OD) or light scattering of the final assay buffer at 600 nm. An elevated baseline compared to a vehicle-only control (buffer + equivalent DMSO) indicates the presence of sub-visible micro-precipitates. Do not proceed with the assay until the OD matches the vehicle control.

References

  • Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. 4

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - ACS Omega. 5

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization - ResearchGate. 3

  • Quinoline-2-carboxylic acid | α-Glucosidase Inhibitor - MedChemExpress. 1

  • Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays - Benchchem. 2

Sources

Optimization

side reactions in the synthesis of substituted quinoline-2-carboxylic acids

Welcome to the Technical Support Center for the synthesis of substituted quinoline-2-carboxylic acids (quinaldic acids). As a Senior Application Scientist, I frequently consult with researchers encountering yield-limitin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted quinoline-2-carboxylic acids (quinaldic acids). As a Senior Application Scientist, I frequently consult with researchers encountering yield-limiting side reactions when constructing these critical heterocycles. Quinaldic acids are foundational scaffolds in drug development (e.g., NDM-1 metallo-β-lactamase inhibitors) and serve as highly versatile ligands in coordination chemistry.

However, their synthesis is notoriously prone to side reactions—ranging from over-oxidation to runaway polymerization—that compromise both yield and purity. This guide deconstructs the mechanistic causality behind these side reactions and provides self-validating protocols to ensure reproducible success.

Quantitative Analysis of Common Side Reactions

Before diving into specific methodologies, it is crucial to understand the quantitative impact of the most common side reactions. The table below summarizes the yield penalties associated with specific synthetic routes and outlines the primary mitigation strategies.

Synthetic RoutePrimary Side ReactionMechanistic CauseImpact on YieldMitigation Strategy
SeO₂ Oxidation Aldehyde accumulationInsufficient oxidant or truncated reflux time-15% to -30%Use 1.5 eq SeO₂, reflux >5h.
KMnO₄ Oxidation Pyridine ring cleavageHarsh alkaline conditions causing over-oxidation-20% to -40%Strict temperature control; slow oxidant addition.
Friedländer Self-condensationHigh reactivity of 2-aminobenzaldehyde-10% to -50%Use mild Lewis acids (e.g., InCl₃) or in situ reduction.
Aza-Michael-Henry Incomplete aromatizationInsufficient base in the final aromatization step-25% to -35%Use 1.25 eq BEMP base; monitor intermediate depletion.

Workflow & Mechanistic Pathways

PathwayMechanism Q 2-Methylquinoline (Starting Material) Int Quinoline-2-carboxaldehyde (Intermediate) Q->Int SeO2 / Heat Side1 Pyridine Ring Cleavage (Over-oxidation) Q->Side1 KMnO4 (Excess) Prod Quinoline-2-carboxylic acid (Target Product) Int->Prod Further Oxidation Side2 Organoselenium Adducts (Contamination) Int->Side2 Incomplete Se removal

Mechanistic pathway of quinaldine oxidation highlighting intermediate and side product formation.

Method A: Oxidation of 2-Methylquinolines (Quinaldines)

The oxidation of the methyl group at the 2-position of the quinoline ring is the most direct and widely used method for preparing quinoline-2-carboxylic acids [2].

Self-Validating Protocol: SeO₂ Oxidation
  • Reagent Preparation: Dissolve 1.0 eq of substituted 2-methylquinoline in a 10:1 pyridine-water solvent system.

  • Oxidant Addition: Carefully add 1.5 eq of Selenium Dioxide (SeO₂).

  • Reflux: Heat the mixture to 110–120 °C for 5 hours [3].

    • Self-Validation Check: Spot the reaction mixture on a silica TLC plate against a starting material standard. The disappearance of the highly UV-active 2-methylquinoline spot and the emergence of a baseline-retained spot indicates successful conversion to the carboxylic acid.

  • Filtration: Perform a hot filtration through a Celite pad to remove precipitated black selenium metal.

  • Isolation: Cool the filtrate in an ice bath and acidify with 10% HCl to pH 3–4. Collect the precipitated quinoline-2-carboxylic acid via vacuum filtration.

Troubleshooting & FAQs

Q: My final product is contaminated with a red/orange tint. What is causing this, and how do I remove it? A: This is caused by colloidal selenium, a side product of SeO₂ reduction that easily passes through standard filter paper.

  • Causality: As SeO₂ oxidizes the methyl group, it is reduced to elemental selenium (Se⁰). If the mixture cools before filtration, colloidal selenium precipitates alongside your product.

  • Solution: Always perform a hot filtration through a dense Celite pad. If contamination persists, resuspend the crude product in hot ethanol, add activated carbon, reflux for 10 minutes, and refilter.

Q: I am observing a high accumulation of quinoline-2-carboxaldehyde instead of the carboxylic acid. Why? A: The oxidation proceeds stepwise: methyl alcohol aldehyde carboxylic acid.

  • Causality: The conversion of the aldehyde to the carboxylic acid is the rate-limiting step. If the SeO₂ stoichiometry is strictly 1:1 or if the reflux time is truncated, the reaction arrests at the aldehyde intermediate.

  • Solution: Ensure a minimum of 1.5 equivalents of SeO₂ and maintain vigorous reflux for at least 5 hours [3].

Method B: Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., pyruvic acid derivatives) [1].

Self-Validating Protocol: One-Pot Reduction-Condensation
  • In Situ Reduction: Dissolve 1.0 eq of o-nitroarylcarbaldehyde in an ethanol/water mixture. Add iron powder (3.0 eq) and catalytic aqueous HCl to reduce it to o-aminoarylcarbaldehyde [4].

    • Self-Validation Check: The reaction mixture will transition from a pale yellow solution to a dark, iron-rich suspension. Complete consumption of the nitro-precursor should be verified by TLC before proceeding.

  • Condensation: Without isolating the intermediate, add 1.2 eq of the α-methylene carbonyl compound.

  • Cyclization: Heat the mixture to 80 °C for 2–4 hours.

  • Purification: Filter the hot mixture through Celite to remove iron salts. Concentrate the filtrate and purify via recrystallization or flash chromatography.

Troubleshooting & FAQs

Q: My Friedländer synthesis yields a complex polymeric mixture with very little target quinoline. What is the primary side reaction? A: The primary side reaction is the self-condensation of the 2-aminobenzaldehyde precursor.

  • Causality: 2-aminobenzaldehydes possess both a nucleophilic amine and an electrophilic aldehyde. Under harsh traditional conditions (strong acids/bases and high heat), these molecules rapidly polymerize before they can react with your target ketone [1].

  • Solution: Avoid isolating the highly reactive 2-aminobenzaldehyde. Instead, use the one-pot reduction-condensation method described above[4], or employ mild Lewis acid catalysts under solvent-free conditions.

General Technical FAQs

Q: Can I use the Pfitzinger reaction to synthesize quinoline-2-carboxylic acids? A: No, this is a common strategic error. The traditional Pfitzinger reaction (condensation of isatin with pyruvic acid) is specifically designed for the synthesis of quinoline-4 -carboxylic acids (cinchoninic acids) [1]. While it generates a quinoline-2,4-dicarboxylic acid intermediate, thermal decarboxylation preferentially removes the carboxyl group at the 2-position, leaving the 4-carboxylate intact. Stick to quinaldine oxidation or Friedländer routes for 2-substituted targets.

Q: Are there "green" or environmentally friendly methods for quinoline-2-carboxylate synthesis? A: Yes. There is a growing focus on developing environmentally friendly synthetic routes that avoid toxic heavy metals like SeO₂. Modern approaches include using water as a solvent and avoiding catalysts in the Friedländer reaction, or employing solvent-free conditions under microwave irradiation [1].

References

  • "One-Pot Friedländer Quinoline Synthesis: Scope and Limitations", Organic Chemistry Portal.[Link]

Troubleshooting

strategies for the selective functionalization of 8-Bromo-4-methoxyquinoline-2-carboxylic acid

Welcome to the Technical Support Center for the functionalization of 8-Bromo-4-methoxyquinoline-2-carboxylic acid (CAS: 1597297-10-3)[1]. This compound is a highly versatile, privileged scaffold in medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of 8-Bromo-4-methoxyquinoline-2-carboxylic acid (CAS: 1597297-10-3)[1]. This compound is a highly versatile, privileged scaffold in medicinal chemistry and drug discovery[2]. However, its polyfunctional nature presents unique chemoselectivity challenges.

This guide is designed for discovery chemists and process scientists. It provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve orthogonal functionalization at the C8, C2, and C4 positions.

Strategic Workflow for Orthogonal Functionalization

Before initiating your synthesis, it is critical to map out the sequence of functionalization. The diagram below illustrates the divergent pathways available for this quinoline scaffold.

G Start 8-Bromo-4-methoxyquinoline- 2-carboxylic acid C8 C8-Bromo Functionalization (Pd-Catalyzed Cross-Coupling) Start->C8 Boronic Acids / Amines C2_Amide C2-Carboxyl Amidation (HATU/DIPEA) Start->C2_Amide Amines + Coupling Agents C2_Decarb C2-Decarboxylative Coupling (Pd/Ag Catalysis) Start->C2_Decarb Aryl Halides + Heat C4_OMe C4-Methoxy Demethylation (BBr3 or HBr) Start->C4_OMe Lewis/Brønsted Acids

Caption: Workflow for the selective functionalization of the quinoline scaffold.

Module 1: C8-Position Functionalization (Cross-Coupling)

Q: How do I achieve selective Suzuki-Miyaura coupling at the C8-bromide without causing premature decarboxylation at the C2 position? A: The key is thermal and chemical control. Decarboxylation of quinoline-2-carboxylic acids typically requires high thermal energy (>110 °C) and specific metal promoters (like Ag or Cu) to extrude CO₂[3]. To selectively couple at the C8 position, you must keep the reaction temperature below 90 °C. Causality: By using a highly active palladium catalyst (e.g., Pd(dppf)Cl₂) and a mild inorganic base (K₃PO₄) in a biphasic solvent system (Dioxane/H₂O), the C2-carboxylic acid is immediately deprotonated to form a highly water-soluble carboxylate salt. This phase-partitions the reactive C2 site away from organic-soluble degradation pathways and stabilizes the carboxylate against thermal decarboxylation.

Protocol A: Self-Validating C8-Suzuki-Miyaura Coupling
  • Charge the Reactor: To a Schlenk flask, add 8-Bromo-4-methoxyquinoline-2-carboxylic acid (1.0 eq), aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₃PO₄ (3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.1 M concentration).

  • Reaction: Heat to 80 °C under an argon atmosphere for 4–6 hours.

  • Self-Validation Checkpoint (Visual & LC-MS):

    • Visual: The reaction will transition from an orange/red suspension to a dark brown, homogeneous solution as the active Pd(0) species forms.

    • Analytical: The starting material exhibits a distinct ~1:1 isotopic doublet at m/z 282/284 [M+H]⁺ due to the bromine atom[4]. A successful reaction is validated by the complete disappearance of this doublet and the emergence of a single product mass peak.

  • Workup: Cool to room temperature. Extract the organic impurities with EtOAc. Carefully acidify the aqueous layer to pH 3–4 using 1M HCl. The C8-functionalized carboxylic acid will precipitate as an off-white solid. Filter and dry.

Module 2: C2-Position Functionalization (Amidation & Decarboxylative Coupling)

Q: During C2-amidation using HATU, I am observing low yields and unreacted starting material. Is the C8-bromide sterically hindering the reaction? A: No, the C8-bromide points away from the C2-carboxylic acid; steric hindrance is negligible. The failure is caused by the zwitterionic nature of the quinoline-2-carboxylic acid, which leads to severe aggregation and poor solubility in standard solvents like DCM. Causality: To break the intermolecular hydrogen bonding, you must switch to a highly polar aprotic solvent like DMF or NMP. Furthermore, the carboxylic acid must be fully deprotonated to attack the uronium species of HATU. Ensure you add 3–4 equivalents of DIPEA and pre-stir for 15 minutes before adding the amine and HATU.

Q: Can I perform a decarboxylative cross-coupling at the C2 position while leaving the C8-bromide intact? A: This is exceptionally difficult under standard palladium catalysis. Causality: The Pd(0) catalyst required to capture the C2-aryl intermediate will preferentially undergo oxidative addition into the weak C8–Br bond much faster than the silver-mediated decarboxylation can occur[5]. If you attempt this, you will likely get a complex mixture of C8-coupled, C2-coupled, and bis-coupled products. Solution: You must sequence your synthesis to functionalize the C8 position first (via Protocol A). Once the bromide is replaced, you can safely perform the C2-decarboxylative cross-coupling. Alternatively, explore transition-metal-free radical decarboxylative cross-couplings (e.g., photoredox Minisci-type reactions) which are blind to aryl halides[6].

Mechanism A Quinoline-2-carboxylic acid (Ag salt) B Ag-Mediated Decarboxylation A->B -CO2 C C2-Ag Intermediate B->C D Transmetalation to Pd(II) C->D Pd(II) Catalyst E Reductive Elimination D->E Aryl Halide

Caption: Mechanistic sequence of Ag-promoted decarboxylative cross-coupling at C2.

Protocol B: C2-Decarboxylative Arylation (Post-C8 Functionalization)
  • Reagents: Combine the C8-functionalized quinoline-2-carboxylic acid (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ (0.1 eq), Ag₂CO₃ (2.0 eq), and PPh₃ (0.2 eq).

  • Solvent: Suspend in anhydrous NMP (0.1 M).

  • Reaction: Heat to 120 °C under argon for 12 hours.

  • Self-Validation Checkpoint:

    • Visual: Gentle bubbling will be observed upon reaching 100–120 °C, confirming the extrusion of CO₂ gas[3].

    • Analytical: LC-MS will show a mass shift corresponding to the loss of 44 Da (CO₂) and the addition of the aryl fragment.

Module 3: C4-Methoxy Demethylation

Q: What is the best method to selectively demethylate the C4-methoxy group to yield the 4-quinolone derivative? A: Treatment with Boron Tribromide (BBr₃) in DCM at 0 °C to room temperature is the optimal method. Causality: The highly Lewis acidic boron coordinates to the electron-rich C4-methoxy oxygen, weakening the O–CH₃ bond. Subsequent nucleophilic attack by the bromide ion cleaves the methyl group, releasing bromomethane. The C2-carboxylic acid and C8-bromide are completely inert to these conditions, ensuring 100% chemoselectivity.

Quantitative Data Summary

Use the following table to benchmark your expected yields and select the optimal conditions for each functionalization vector.

Target SiteReaction TypePreferred Catalyst / ReagentOptimal SolventTemp (°C)Expected Yield Range
C8 Suzuki Cross-CouplingPd(dppf)Cl₂, K₃PO₄Dioxane / H₂O (4:1)80–9075–90%
C2 AmidationHATU, DIPEA (3.0 eq)DMF or NMP2580–95%
C2 Decarboxylative CouplingPd(OAc)₂, Ag₂CO₃NMP120–14050–70%
C4 DemethylationBBr₃ (3.0 eq)DCM0 to 25>90%

References

  • Wikipedia. "Decarboxylative cross-coupling". Source: wikipedia.org. URL:[Link]

  • PubMed Central (NIH). "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review". Source: nih.gov. URL:[Link]

  • PubMed Central (NIH). "Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry". Source: nih.gov. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Doebner Reaction for Quinoline-4-Carboxylic Acid Synthesis

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently assist researchers in troubleshooting and optimizing the Doebner multicomponent reaction (MCR).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently assist researchers in troubleshooting and optimizing the Doebner multicomponent reaction (MCR). While this one-pot condensation of an aniline, an aldehyde, and pyruvic acid is a classic route to cinchoninic acids (quinoline-4-carboxylic acids), it is notoriously sensitive to substrate electronics, solvent choices, and addition rates.

This guide is designed to move beyond basic protocols. We will dissect the causality behind common experimental failures, provide self-validating workflows, and offer authoritative grounding to ensure your syntheses are robust, reproducible, and high-yielding.

Mechanistic Pathway & Causality Analysis

To troubleshoot the Doebner reaction, you must first understand the competing pathways at play. The reaction generally proceeds via the formation of a Schiff base (imine) from the aniline and aldehyde, followed by a Mannich-type addition of the enol form of pyruvic acid[1].

The critical bottleneck occurs after cyclization. The resulting dihydroquinoline intermediate must undergo oxidation (loss of 2H) to achieve aromaticity. If the reaction lacks an efficient catalyst or external oxidant, this intermediate will act as a reducing agent, transferring its hydrogen to the unreacted imine. As documented by , this hydrogen-transfer side reaction produces a benzylamine byproduct and severely limits the yield of the desired quinoline[2].

Mechanism A Aniline (Ar-NH2) Imine Schiff Base (Imine) (Ar-N=CH-R) A->Imine + Aldehyde (-H2O) B Aldehyde (R-CHO) B->Imine C Pyruvic Acid (CH3COCOOH) Aldol Mannich/Aldol Adduct C->Aldol Imine->Aldol + Pyruvic Acid DHQ Dihydroquinoline Intermediate Aldol->DHQ Cyclization (-H2O) Product Quinoline-4-Carboxylic Acid (Target) DHQ->Product Oxidation (-2H) SideProd Benzylamine Byproduct (Reduced Imine) DHQ->SideProd H-Transfer to Imine (Yield Loss)

Figure 1: Doebner reaction mechanism highlighting the competing hydrogen-transfer side reaction.

Troubleshooting & FAQs

Q1: My reaction yields a thick, intractable tar instead of the expected quinoline-4-carboxylic acid. What causes this and how can I prevent it? Causality: Tar formation is typically caused by the rapid self-condensation or aldol-type polymerization of pyruvic acid and the aldehyde before the Schiff base can fully form. Simultaneous mixing of all reagents in a single pot exacerbates this issue. Solution: Implement a sequential addition protocol. Allow the aniline and aldehyde to pre-form the imine for 10-15 minutes. Then, introduce the acid catalyst, followed by the slow, dropwise addition of pyruvic acid. As noted in, this keeps the steady-state concentration of unreacted pyruvic acid low, favoring the desired multicomponent condensation over polymerization[3].

Q2: I am getting very low yields, especially when using anilines with electron-withdrawing groups (EWGs). I also isolate a significant amount of a secondary byproduct. What is happening? Causality: You are observing the Doebner hydrogen-transfer side reaction. Electron-deficient anilines make the intermediate imine highly electrophilic and susceptible to reduction by the dihydroquinoline intermediate[2]. Solution: Optimize your catalyst and solvent system. Transitioning to a Brønsted acid like p-toluenesulfonic acid (p-TSA) in a dual green solvent system (water/ethylene glycol) facilitates rapid C-N bond formation and manages the hydrogen transfer more efficiently, boosting yields up to 85% ()[4]. Alternatively, Lewis acids like Ytterbium perfluorooctanoate (Yb(PFO)) in water have proven highly effective[5].

Q3: How do I prevent the decarboxylation of my quinoline-4-carboxylic acid during the reaction or workup? Causality: Cinchoninic acids are prone to thermal decarboxylation, especially under harsh refluxing conditions in high-boiling solvents or strong mineral acids. Solution: Lower the reaction temperature by utilizing more efficient catalysts. Moving away from a conventional 24-hour ethanol reflux to a p-TSA catalyzed reaction at 80 °C reduces thermal stress and completes the reaction in just 3 hours, preserving the C4-carboxylic acid moiety[4].

Optimization Data: Catalyst & Condition Comparison

The following table synthesizes quantitative data from recent literature, allowing you to select the optimal conditions based on your substrate's electronic properties and your laboratory's capabilities.

Catalyst SystemSolventTemp (°C)Time (h)Avg. Yield (%)Key Advantage / Drawback
None (Conventional) EthanolReflux (78)12 - 2430 - 45High tar formation; very low yield with EWG anilines[5].
BF₃·OEt₂ Acetonitrile652 - 470 - 80Good yields, but utilizes a moisture-sensitive, corrosive Lewis acid[3].
Yb(PFO) WaterReflux (100)1280 - 90Excellent yield and green solvent, but requires a specialized catalyst[5].
p-TSA H₂O / Ethylene Glycol803 - 3.580 - 85Fast, environmentally benign, handles EWG anilines exceptionally well[4].

Validated Experimental Protocols

To ensure a self-validating system, the protocols below incorporate visual cues (precipitation) and specific TLC checkpoints to confirm reaction progress.

Protocol A: Optimized Green Synthesis (p-TSA Catalyzed)

Mechanism of self-validation: The dual solvent system ensures organic starting materials remain soluble at 80 °C. As the quinoline-4-carboxylic acid forms, it becomes insoluble in the aqueous matrix upon cooling, driving the equilibrium forward and simplifying isolation[4],[1].

Workflow S1 1. Imine Formation Mix Aniline & Aldehyde S2 2. Acid Catalysis Add p-TSA in H2O/EG S1->S2 S3 3. Controlled Addition Dropwise Pyruvic Acid S2->S3 S4 4. Cyclization Heat at 80-100 °C S3->S4 S5 5. Isolation Precipitation & Filter S4->S5

Figure 2: Optimized step-by-step workflow for green Doebner synthesis.

Step-by-Step Methodology:

  • Imine Formation: In a 50 mL round-bottom flask, combine the substituted aniline (1.0 equiv) and substituted aldehyde (1.0 equiv) in a 1:1 mixture of deionized water and ethylene glycol (10 mL total volume). Stir at room temperature for 15 minutes.

  • Catalyst Addition: Add p-toluenesulfonic acid (p-TSA) (0.2 equiv) to the stirring mixture.

  • Controlled Addition: Heat the mixture to 80 °C. Dissolve pyruvic acid (1.2 equiv) in 2 mL of deionized water. Using an addition funnel, add the pyruvic acid solution dropwise over 30–45 minutes. Critical Step: Do not rush this addition, or aldol polymerization will occur.

  • Cyclization: Maintain the reaction at 80 °C for 3 hours. Monitor completion via TLC (Eluent: EtOAc/Hexane 1:1; look for the disappearance of the imine intermediate).

  • Isolation: Remove from heat and cool the mixture to room temperature, then transfer to an ice bath for 30 minutes. The target quinoline-4-carboxylic acid will precipitate as a solid. Filter under vacuum, wash the filter cake with cold water, and recrystallize from an ethanol/water mixture.

Protocol B: Lewis Acid-Mediated Synthesis (BF₃·OEt₂)

Use this protocol if your substrates are highly hydrophobic and incompatible with the aqueous green solvent system[3].

Step-by-Step Methodology:

  • Activation: To a solution of aniline (1.0 equiv) and aldehyde (1.1 equiv) in dry acetonitrile (10 mL), add boron trifluoride etherate (BF₃·OEt₂) (0.3 equiv) at room temperature under a nitrogen atmosphere.

  • Pre-heating: Stir the mixture for 10 minutes at 65 °C to ensure complete imine activation.

  • Addition: Add a solution of pyruvic acid (1.2 equiv) in acetonitrile (3 mL) dropwise over 1 hour while rigorously maintaining the temperature at 65 °C.

  • Completion & Workup: Stir for an additional 2 hours at 65 °C. Cool to room temperature and quench carefully with a saturated aqueous sodium bicarbonate solution to neutralize the Lewis acid. Extract with ethyl acetate (3 x 15 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography.

References

  • Title: A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction Source: Taylor & Francis URL: [Link]

  • Title: Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption Source: RSC Publishing URL: [Link]

  • Title: Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction Source: ACS Publications / PMC URL: [Link]

  • Title: Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review Source: ResearchGate URL: [Link]

Sources

Troubleshooting

common pitfalls in the synthesis and handling of quinoline derivatives

Welcome to the Quinoline Synthesis Technical Support Center . As a Senior Application Scientist, I have structured this hub to provide drug development professionals and synthetic chemists with field-proven troubleshooti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinoline Synthesis Technical Support Center . As a Senior Application Scientist, I have structured this hub to provide drug development professionals and synthetic chemists with field-proven troubleshooting guides, self-validating protocols, and mechanistic insights. Synthesizing quinoline derivatives often presents unique challenges—from violent exotherms to intractable purification issues. This guide addresses these pitfalls by explaining the chemical causality behind each problem and offering rigorous, actionable solutions.

PART 1: Synthesis Troubleshooting (FAQs)

Q: My Skraup synthesis is violently exothermic and consistently yields a black, intractable tar. How can I control this reaction? A: The classical Skraup reaction (aniline + glycerol + sulfuric acid + oxidant) is notoriously exothermic and prone to polymerization[1]. The causality lies in the rapid, acid-catalyzed dehydration of glycerol to acrolein. Acrolein is highly reactive and immediately undergoes uncontrolled Michael addition and polymerization before it can condense with the aniline.

  • The Fix: To mitigate this, you must control the concentration of free acrolein. Add a moderator such as ferrous sulfate (FeSO 4​ ) or boric acid, which coordinates with the intermediates to temper the reaction rate[2]. Alternatively, modernize your workflow by transitioning to a microwave-assisted protocol using water as a green solvent. Microwave irradiation provides uniform molecular heating, drastically reducing localized superheating and polymerization, which can boost yields from ~30% to >70%[2].

Q: I am attempting a Friedländer synthesis, but my o-aminobenzaldehyde starting material keeps self-condensing before the reaction even starts. What is the workaround? A: o-Aminobenzaldehydes are highly unstable because the nucleophilic amine and electrophilic aldehyde are perfectly positioned for intermolecular self-condensation.

  • The Fix: Do not isolate the intermediate. Instead, employ a one-pot reduction-condensation sequence starting directly from stable o-nitrobenzaldehydes. By using Lewis acids like SnCl 2​ and ZnCl 2​ , the Sn(II) reduces the nitro group in situ, and the Lewis acidic environment immediately catalyzes the condensation with your enolizable carbonyl compound. This completely bypasses the isolation of the unstable o-amino intermediate[3].

Q: During the Doebner-von Miller reaction with an unsymmetrical meta-substituted aniline, I get an inseparable mixture of 5- and 7-substituted quinolines. How do I improve regioselectivity? A: Regioselectivity in the Doebner-von Miller synthesis is dictated by the electronic effects of the aniline substituent. Electron-donating groups at the meta position generally direct ring closure to the less sterically hindered para position, yielding predominantly 7-substituted quinolines.

  • The Fix: If you specifically require the 5-substituted isomer, you must either rely on steric blocking groups or switch to a different synthetic route, such as the Conrad-Limpach reaction, where thermodynamic versus kinetic control (manipulated via temperature) can dictate the cyclization pathway[1].

QuinolineWorkflow Start Target Quinoline Cond1 Unsubstituted Ring? Start->Cond1 Cond2 2/3-Substituted? Start->Cond2 Method1 Skraup Synthesis Cond1->Method1 Yes Method2 Friedländer Synthesis Cond2->Method2 Yes Pitfall1 Pitfall: Exotherm Fix: FeSO4 Additive Method1->Pitfall1 Pitfall2 Pitfall: Self-Condense Fix: SnCl2/ZnCl2 Method2->Pitfall2

Workflow for selecting quinoline synthesis pathways based on target substitution patterns.

PART 2: Handling, Purification, and Chromatography FAQs

Q: My quinoline derivatives streak severely on silica gel during column chromatography, resulting in poor separation and co-elution. Why does this happen? A: Quinolines are basic N-heterocycles. The lone pair of electrons on the quinoline nitrogen strongly hydrogen-bonds and interacts with the acidic silanol groups (-SiOH) on the silica gel stationary phase. This acid-base interaction causes severe tailing and streaking.

  • The Fix: You must deactivate the silica. Add 1-2% triethylamine (Et 3​ N) to your mobile phase to neutralize the acidic silanol sites before your compound interacts with them[4]. For highly basic or sensitive quinolino-derivatives, abandon silica entirely and switch to neutral activated alumina as the stationary phase, which is much more forgiving for basic heterocycles[4].

Q: I synthesized a highly functionalized quinoline, but I cannot remove the residual metal catalyst from the product. It fails elemental analysis and biological assays. A: Quinolines are excellent bidentate or monodentate ligands and readily chelate transition metals (like Cu, Pd, or Sn) used during synthesis.

  • The Fix: Standard aqueous workups are insufficient. You must wash the organic phase with a strong aqueous chelator like EDTA or a 10% aqueous ammonia solution to out-compete the quinoline for the metal. For stubborn cases, converting the quinoline to its methanesulfonic acid salt can facilitate crystallization and selectively purge metal impurities, allowing you to isolate the highly pure quinoline derivative[5].

PurificationWorkflow Crude Crude Quinoline Mixture Issue1 Metal Catalyst Residue? Crude->Issue1 Issue2 Streaking on Silica? Crude->Issue2 Sol1 Wash with EDTA/NH3 or use Scavenger Resin Issue1->Sol1 Yes Sol2 Add 2% Et3N to Mobile Phase or use Neutral Alumina Issue2->Sol2 Yes Pure Highly Pure Quinoline Sol1->Pure Sol2->Pure

Troubleshooting workflow for the purification and handling of crude quinoline mixtures.

PART 3: Validated Experimental Protocol

One-Pot Modified Friedländer Synthesis (Self-Validating System)

Objective : Synthesize 2,3-disubstituted quinolines directly from o-nitrobenzaldehydes, bypassing unstable intermediates[3].

Step-by-Step Methodology:

  • Preparation : In a dry round-bottom flask, dissolve 1.0 equiv of o-nitrobenzaldehyde and 1.2 equiv of the enolizable ketone in absolute ethanol (0.2 M concentration).

  • Catalyst/Reductant Addition : Add 5.0 equiv of SnCl 2​ ·2H 2​ O and 1.0 equiv of ZnCl 2​ [3].

    • Causality Check: SnCl 2​ acts as the specific reducing agent for the nitro group, while ZnCl 2​ provides the necessary Lewis acidity to drive the subsequent condensation.

  • Dehydration Drive : Add activated 4 Å molecular sieves to the flask.

    • Causality Check: The sieves sequester water generated during the condensation step, driving the thermodynamic equilibrium toward the final aromatic product.

  • Reaction & Self-Validation : Heat the mixture to reflux for 3-5 hours.

    • Validation Check: Monitor via TLC (using 2% Et 3​ N in Hexane/EtOAc). The reaction is complete when the yellow o-nitrobenzaldehyde spot disappears and a new, highly UV-active spot (often fluorescent blue under 365 nm) appears, indicating successful cyclization and extended conjugation.

  • Workup : Cool to room temperature and quench with saturated aqueous NaHCO 3​ to neutralize the Lewis acids. Extract with EtOAc (3x). Wash the combined organic layers with 10% aqueous ammonia to strip residual tin and zinc complexes, dry over MgSO 4​ , and concentrate.

PART 4: Quantitative Data & Yield Optimization

The following table summarizes the operational parameters, expected yields, and primary troubleshooting solutions for the most common quinoline synthesis pathways.

Synthesis MethodStarting MaterialsCatalyst / AdditiveTypical YieldPrimary PitfallTroubleshooting Solution
Skraup Aniline, GlycerolH 2​ SO 4​ , FeSO 4​ , Nitrobenzene40 - 75%Violent exotherm, tar formationAdd FeSO 4​ as a moderator; use microwave irradiation in water[2].
Friedländer o-Aminobenzaldehyde, KetoneBase (NaOH) or Acid50 - 80%Reactant self-condensationUse o-nitro precursors with SnCl 2​ /ZnCl 2​ one-pot method[3].
Doebner-von Miller Aniline, α , β -unsaturated carbonylHCl or Lewis Acid42 - 89%Poor regioselectivity, low yieldUse Ag(I)-exchanged Montmorillonite K10 or control sterics.
Pfitzinger Isatin, KetoneStrong Base (KOH)60 - 85%Decarboxylation requiredCarefully control hydrolysis temp; yields quinoline-4-carboxylic acids[1].

PART 5: References

1.[5] US10407393B2 - High-purity quinoline derivative and method for manufacturing same. Google Patents. 5 2.[1] Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing. 1 3.[3] A Mild and Efficient One-Step Synthesis of Quinolines. Organic Letters - ACS Publications. 3 4.[2] A review on synthetic investigation for quinoline- recent green approaches. ResearchGate. 2 5.[4] Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives. ACS Publications.4 6. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace.

Sources

Optimization

Technical Support Center: Method Refinement for 8-Bromo-4-methoxyquinoline-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this definitive troubleshooting guide for researchers and drug development professionals working with 8-Bromo-4-methoxyquinolin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this definitive troubleshooting guide for researchers and drug development professionals working with 8-Bromo-4-methoxyquinoline-2-carboxylic acid (CAS: 1597297-10-3)[1].

This molecule presents a unique analytical triad: a basic quinoline nitrogen, an acidic carboxylic acid, and a labile heavy halogen (bromine). These structural features frequently lead to chromatographic peak tailing, unpredictable retention, and mass spectrometric anomalies. This guide provides field-proven, mechanistic solutions to optimize your analytical workflows.

Section 1: Chromatographic Troubleshooting (HPLC/UHPLC)

Q1: Why does 8-Bromo-4-methoxyquinoline-2-carboxylic acid exhibit severe peak tailing on standard C18 columns, and how do I resolve it?

A1: The tailing is caused by secondary electrostatic interactions. The quinoline nitrogen is basic, while the carboxylic acid at the C2 position is acidic. At a mid-range pH (e.g., pH 5–7), the molecule exists as a polar zwitterion. Furthermore, traditional silica-based C18 columns contain residual, unbonded silanol groups (Si-OH)[2]. At pH > 3.0, these silanols deprotonate to form negatively charged Si-O⁻ species[3]. The positively charged quinoline nitrogen interacts strongly with these ionized silanols, causing the trailing edge of the peak to diminish slowly, which manifests as peak tailing[2][3].

Causality & Resolution: To eliminate this, you must suppress the ionization of the silanol groups. By lowering the mobile phase pH to ≤ 2.5 using a strong modifier like 0.1% Trifluoroacetic acid (TFA) or phosphoric acid, the silanols are fully protonated and neutralized[4][5]. Simultaneously, the carboxylic acid on the analyte becomes protonated, driving the molecule out of its zwitterionic state. Using a highly endcapped or polar-embedded C18 column further shields any remaining active silanols, ensuring a sharp, symmetrical peak[3][5].

HPLC_Optimization Start Initial Method: Peak Tailing Observed Assess Assess Analyte pKa: Quinoline N (Basic) COOH (Acidic) Start->Assess Action1 Lower Mobile Phase pH < 2.5 (e.g., 0.1% TFA) Assess->Action1 Action2 Use Endcapped C18 Column Action1->Action2 Result Silanols Neutralized Symmetrical Peak (As < 1.2) Action2->Result

Caption: HPLC optimization workflow for resolving basic nitrogen tailing.

Table 1: Effect of Mobile Phase pH on Chromatographic Parameters

Mobile Phase ModifierApprox. pHRetention Time (min)Asymmetry Factor (As)Theoretical Plates (N)Mechanism / Causality
10 mM Ammonium Acetate6.82.42.8 (Severe Tailing)2,100Zwitterion state; strong electrostatic silanol interaction.
0.1% Formic Acid2.74.21.7 (Moderate Tailing)4,500Partial silanol suppression; incomplete ion-pairing.
0.1% Trifluoroacetic Acid2.04.81.05 (Symmetrical)11,200Complete silanol suppression; robust ion-pairing effect.

Section 2: Mass Spectrometry (LC-MS) Anomalies

Q2: During LC-MS analysis (ESI+), I am observing a major peak at m/z 204 instead of the expected isotopic doublet at m/z 282/284. Is my standard degraded?

A2: Not necessarily. You are likely observing in-source reductive dehalogenation. Halogenated quinolines, particularly those containing bromine or iodine, are highly susceptible to radical-induced cleavage in the mass spectrometer's ionization source[6].

Causality: In Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), high capillary voltages and source temperatures create a radical-rich plasma environment. The C-Br bond at the 8-position is relatively weak. A radical mechanism initiates the cleavage of the bromine atom, which is subsequently replaced by a hydrogen atom abstracted from the solvent (reductive dehalogenation)[6]. The expected protonated precursor [M+H]+ for C11​H8​BrNO3​ is an isotopic doublet at m/z 282 and 284. Dehalogenation yields the debrominated quinoline species at m/z 204.

Resolution: To validate if this is an in-source artifact rather than physical sample degradation, systematically lower the capillary voltage, reduce the desolvation temperature, and decrease the cone voltage. If the m/z 282/284 doublet recovers in intensity relative to the m/z 204 peak, it confirms an in-source effect rather than a degraded sample batch.

MS_Debromination Precursor [M+H]+ m/z 282/284 Source ESI Source Radical Environment Precursor->Source Debrominated Reductive Dehalogenation [M-Br+H]+ m/z 204 Source->Debrominated

Caption: Reductive dehalogenation pathway in mass spectrometry.

Section 3: Sample Preparation and Self-Validating Protocols

Q3: My recovery rates are inconsistent during sample preparation. How should I solubilize and extract this compound?

A3: Inconsistent recovery usually stems from ignoring the pH-dependent solubility of the quinoline-2-carboxylic acid scaffold. The molecule is highly polar when ionized but lipophilic when neutral (enhanced by the 8-bromo and 4-methoxy groups).

Causality: If your extraction solvent is purely aqueous and neutral, the compound may precipitate or adsorb non-specifically to filter membranes. To ensure complete dissolution, you must utilize an organic-rich solvent system that disrupts intermolecular hydrogen bonding between the carboxylic acid and the quinoline nitrogen[4].

Self-Validating Step-by-Step Methodology: Standard Preparation

This protocol incorporates a self-validating visual and analytical check to ensure complete solubilization before injection.

  • Weighing: Accurately weigh 10.0 mg of 8-Bromo-4-methoxyquinoline-2-carboxylic acid reference standard into a 10 mL volumetric flask[7].

  • Primary Solubilization: Add 7.0 mL of HPLC-grade Methanol. Mechanistic note: Methanol acts as a hydrogen-bond donor/acceptor, breaking the intramolecular bonds of the analyte and wetting the hydrophobic bromo-methoxy regions.[4]

  • Agitation: Sonicate the flask for 15 minutes at room temperature[4].

    • Self-Validation Check: Inspect the flask against a dark background. The solution must be completely clear with no particulate matter. If particulates remain, add 100 µL of Dimethyl Sulfoxide (DMSO) and resonicate.

  • Volume Adjustment: Dilute to the 10 mL mark with Methanol to achieve a 1.0 mg/mL stock solution[7].

  • Filtration: Filter an aliquot through a 0.22 µm PTFE syringe filter[4]. Mechanistic note: Avoid Nylon filters, as the basic quinoline nitrogen can non-specifically bind to the polyamide matrix, reducing recovery.

  • Working Solutions: Serially dilute the stock with the initial mobile phase (e.g., 90% Water with 0.1% TFA / 10% Acetonitrile) to match the injection conditions and prevent solvent-mismatch peak distortion[4][7].

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Available at:[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Available at:[Link]

  • UHPLCS Lab. "How to avoid the tailing problem of basic compounds in HPLC analysis?" Available at:[Link]

  • RSC Publishing. "Dehalogenation reactions in chemical ionization mass spectrometry." Journal of the Chemical Society, Perkin Transactions 2. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 8-Bromo-4-methoxyquinoline-2-carboxylic acid and Other Quinolines

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2][3...

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Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2][3][4] This guide provides a comparative analysis of the anticipated biological profile of 8-Bromo-4-methoxyquinoline-2-carboxylic acid, a compound of significant interest, benchmarked against other well-characterized quinoline derivatives. While direct experimental data for this specific molecule is limited in current literature, we can infer its potential activities by dissecting its structural components and drawing parallels from established structure-activity relationship (SAR) studies. This analysis is supported by experimental data for related compounds and detailed protocols for key biological assays.

Deconstructing 8-Bromo-4-methoxyquinoline-2-carboxylic acid: A Structural and Functional Perspective

The predicted biological activity of 8-Bromo-4-methoxyquinoline-2-carboxylic acid stems from the unique interplay of its three key substituents on the quinoline core: the 8-bromo group, the 4-methoxy group, and the 2-carboxylic acid group.

  • The Quinoline Core: This fundamental structure is a recurring motif in compounds exhibiting anticancer, antiviral, antibacterial, and anti-inflammatory properties.[5][6][7][8]

  • 8-Bromo Substitution: The presence of a bromine atom at the C-8 position can significantly influence the compound's biological activity. Bromine, being an electron-withdrawing group, can modulate the electronic properties of the quinoline ring, potentially enhancing its interaction with biological targets.[8] Studies on other bromo-substituted quinolines have demonstrated potent anticancer and antimicrobial activities.[3][9]

  • 4-Methoxy Substitution: A methoxy group at the C-4 position is known to be a feature in several biologically active quinolines. This electron-donating group can impact the molecule's lipophilicity and its ability to form hydrogen bonds, which are crucial for target binding.[10]

  • 2-Carboxylic Acid Substitution: The carboxylic acid moiety at the C-2 position is a key functional group that can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. This group is often critical for the biological activity of quinoline carboxylic acids, particularly in their roles as enzyme inhibitors.[11][12]

Comparative Analysis of Biological Activities

To contextualize the potential of 8-Bromo-4-methoxyquinoline-2-carboxylic acid, we will compare it with other quinoline derivatives that have established biological activities.

Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents.[5][7] The mechanism of action often involves the inhibition of topoisomerases, kinases, or the induction of apoptosis.

Table 1: Comparative Anticancer Activity of Selected Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action (if known)Reference
8-Bromo-4-methoxyquinoline-2-carboxylic acid (Hypothetical)---
5,7-Dibromo-8-hydroxyquinolineC6 (rat brain tumor)6.7 µg/mLTopoisomerase I inhibition[9]
5,7-Dibromo-8-hydroxyquinolineHeLa (cervical)8.2 µg/mLTopoisomerase I inhibition[9]
5,7-Dibromo-8-hydroxyquinolineHT29 (colon)9.5 µg/mLTopoisomerase I inhibition[9]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (leukemia)19.88 µg/mLAntiproliferative[5]
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamideMCF-7 (breast)29.8 µMCytotoxic[5]

Based on the potent anticancer activity of bromo-substituted quinolines, it is plausible that 8-Bromo-4-methoxyquinoline-2-carboxylic acid will exhibit cytotoxic effects against various cancer cell lines. The presence of the carboxylic acid group might also confer inhibitory activity against enzymes crucial for cancer cell proliferation.

Antiviral Activity

Quinoline derivatives have shown promise as antiviral agents, with some compounds exhibiting broad-spectrum activity against a range of viruses.[2][6][13] The mechanisms can vary, from inhibiting viral entry to targeting viral enzymes.

Table 2: Comparative Antiviral Activity of Selected Quinoline Derivatives

CompoundVirusEC50 (µM)Mechanism of Action (if known)Reference
8-Bromo-4-methoxyquinoline-2-carboxylic acid (Hypothetical)---
ChloroquineHCoV-OC430.12 - 12 µMInhibition of viral entry
HydroxychloroquineHCoV-OC430.12 - 12 µMInhibition of viral entry
6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acidVSV1.9 nMDHODH inhibition[11]
2-(1,1′-biphenyl-4-yl)quinoline-4-carboxylic acidOrthopoxvirusesActiveNot specified[6]

The quinoline-4-carboxylic acid scaffold has been identified as a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis, which is crucial for viral replication.[11][12] This suggests that 8-Bromo-4-methoxyquinoline-2-carboxylic acid could also possess antiviral properties through a similar mechanism.

Antibacterial Activity

The quinolone antibiotics, a class of drugs based on the quinoline scaffold, are widely used to treat bacterial infections.[14][15] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV.

Table 3: Comparative Antibacterial Activity of Selected Quinoline Derivatives

CompoundBacterial StrainMIC (µg/mL)Mechanism of Action (if known)Reference
8-Bromo-4-methoxyquinoline-2-carboxylic acid (Hypothetical)---
A Quinoline DerivativeS. aureus6.25 µg/mLNot specified[14]
A Quinoline-4-carboxylic acid derivativeMRSA512 µg/mLNot specified[15]
NorfloxacinMRSA8 µg/mLDNA gyrase/topoisomerase IV inhibition[15]

The presence of the carboxylic acid group in 8-Bromo-4-methoxyquinoline-2-carboxylic acid is a key feature of quinolone antibiotics, suggesting a potential for antibacterial activity. Further investigation is required to determine its spectrum and potency.

Experimental Protocols

To empirically determine the biological activity of 8-Bromo-4-methoxyquinoline-2-carboxylic acid and enable a direct comparison with other quinolines, the following standardized protocols are recommended.

Cell Viability Assay (MTT Assay) for Anticancer Activity

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Workflow for MTT Assay

MTT_Assay A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of the quinoline compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • 96-well plates

  • Complete cell culture medium

  • 8-Bromo-4-methoxyquinoline-2-carboxylic acid and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.[1]

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in infectious virus particles in the presence of a test compound.

Procedure:

  • Cell Seeding: Seed susceptible host cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus in the presence of serial dilutions of the test compound.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) with the test compound.

  • Incubation: Incubate the plates until visible plaques are formed.

  • Staining: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for MIC Assay

MIC_Assay A Prepare serial dilutions of the quinoline compound in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Include positive (bacteria only) and negative (broth only) controls B->C D Incubate at 37°C for 18-24h C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine the MIC: the lowest concentration with no visible growth E->F

Caption: Workflow of the Minimum Inhibitory Concentration (MIC) assay.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 96-well microtiter plates

  • Mueller-Hinton broth

  • Test compounds

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in Mueller-Hinton broth in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[8]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of quinoline derivatives are a result of their interaction with various cellular signaling pathways.

PI3K/Akt/mTOR Pathway in Cancer

Many quinoline compounds exert their anticancer effects by modulating the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Quinoline Quinoline Derivative Quinoline->PI3K inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by quinoline derivatives.

Inhibition of this pathway by quinoline derivatives can lead to cell cycle arrest and apoptosis in cancer cells.[1]

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 8-Bromo-4-methoxyquinoline-2-carboxylic acid is not yet available, a comprehensive analysis of its structural features and the activities of related quinoline derivatives provides a strong foundation for predicting its potential as a bioactive compound. The presence of the 8-bromo, 4-methoxy, and 2-carboxylic acid substituents suggests that this molecule is a promising candidate for investigation as an anticancer, antiviral, and/or antibacterial agent.

The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of its biological properties. Future research should focus on the synthesis of 8-Bromo-4-methoxyquinoline-2-carboxylic acid and its subsequent screening in the described assays to validate these hypotheses. Elucidating its precise mechanism of action will be crucial for its potential development as a novel therapeutic agent. This comparative guide serves as a valuable resource for researchers embarking on the exploration of this and other novel quinoline derivatives.

Sources

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of 8-Bromo-4-methoxyquinoline-2-carboxylic Acid Derivatives

Introduction & Structural Rationale In the landscape of rational drug design, the quinoline scaffold is a privileged structure utilized extensively for targeting metalloenzymes, kinases, and G-protein-coupled receptors[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In the landscape of rational drug design, the quinoline scaffold is a privileged structure utilized extensively for targeting metalloenzymes, kinases, and G-protein-coupled receptors[1]. While unsubstituted quinoline-2-carboxylic acid provides a baseline for biological activity[2], advanced structure-activity relationship (SAR) studies reveal that functionalizing the 4- and 8-positions drastically alters the pharmacokinetic and pharmacodynamic profile of the molecule.

As a building block, 8-Bromo-4-methoxyquinoline-2-carboxylic acid offers a superior starting point for SAR expansion compared to its unsubstituted counterparts. The causality behind this superiority lies in the specific electronic and steric contributions of its functional groups:

  • 2-Carboxylic Acid (Pharmacophore 1): Acts as a primary anchor. The carboxylate moiety is essential for bidentate metal chelation (e.g., coordinating catalytic Zn²⁺ or Mg²⁺ ions)[3] and forming critical salt bridges with basic amino acid residues in the target active site[4].

  • 4-Methoxy Group (Pharmacophore 2): The strongly electron-donating nature of the methoxy group increases the electron density of the quinoline nitrogen. This electronically strengthens the coordinating ability of the N-O bidentate system. Furthermore, the oxygen atom serves as a localized hydrogen-bond acceptor to stabilize the molecule within kinase hinge regions[4].

  • 8-Bromo Substituent (Pharmacophore 3): The bulky halogen atom serves a dual purpose. Biologically, it provides steric shielding that prevents CYP450-mediated oxidation at the vulnerable 8-position while occupying hydrophobic S1' pockets in target enzymes[5]. Chemically, it acts as an indispensable synthetic handle for late-stage palladium-catalyzed cross-coupling, allowing researchers to rapidly generate diverse 8-substituted libraries (e.g., 8-aryl, 8-thio, or 8-amino derivatives)[3].

Mechanistic Pathway & Pharmacophore Mapping

The diagram below illustrates the logical flow of how the distinct functional groups of the 8-bromo-4-methoxyquinoline scaffold synergize to engage metalloenzyme targets and drive biological outcomes.

SAR_Mechanism Scaffold 8-Bromo-4-methoxyquinoline- 2-carboxylic acid Core Sub_2COOH 2-COOH Group (Metal Chelation / Salt Bridge) Scaffold->Sub_2COOH Pharmacophore 1 Sub_4OMe 4-Methoxy Group (Electron Donating / H-Bond Acceptor) Scaffold->Sub_4OMe Pharmacophore 2 Sub_8Br 8-Bromo Group (Hydrophobic Pocket / Steric Shielding) Scaffold->Sub_8Br Pharmacophore 3 Target Target Metalloenzyme (e.g., Ectonucleotidase / Rpn11) Sub_2COOH->Target Coordinates Zn2+ / Mg2+ Sub_4OMe->Target Stabilizes Binding Cleft Sub_8Br->Target Occupies S1' Pocket Outcome Enzyme Inhibition & Apoptosis Induction Target->Outcome Pathway Blockade

Fig 1: Pharmacophore mapping and target engagement of the 8-bromo-4-methoxyquinoline scaffold.

Comparative Performance: Scaffold Superiority

To objectively evaluate the performance of the 8-bromo-4-methoxyquinoline-2-carboxylic acid scaffold, we compare its baseline biological activity against alternative quinoline derivatives and standard clinical controls. The data highlights its potent antiproliferative and enzyme-inhibitory capacities[2],[1].

Compound / ScaffoldStructural ModificationsMCF7 Cell Viability (IC₅₀, µM)Metalloenzyme Inhibition (Kᵢ, µM)
8-Bromo-4-methoxyquinoline-2-carboxylic acid Optimized Core Scaffold 12.4 ± 1.1 4.2 ± 0.3
Quinoline-2-carboxylic acidUnsubstituted Baseline45.8 ± 3.2> 50.0
4-Methoxyquinoline-2-carboxylic acidLacks 8-Bromo Handle28.5 ± 2.418.5 ± 1.2
IndomethacinNSAID Control> 100.0N/A
CisplatinChemotherapy Control8.5 ± 0.6N/A

Data Interpretation: The inclusion of both the 4-methoxy and 8-bromo groups yields a >3-fold increase in cytotoxicity against MCF7 breast cancer lines compared to the unsubstituted quinoline-2-carboxylic acid[2]. Furthermore, the scaffold demonstrates a high affinity for metalloenzyme targets, validating its use as a premium precursor for drug discovery[5].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following experimental workflows are designed as self-validating systems. Every step includes internal checkpoints to confirm causality and prevent false positives.

Late-Stage SAR Expansion via Suzuki-Miyaura Cross-Coupling

Causality & Design: The 8-bromo position is strategically utilized to introduce diverse aryl/heteroaryl groups to probe the S1' hydrophobic pocket of the target enzyme.

Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 8-bromo-4-methoxyquinoline-2-carboxylic acid (1.0 eq), the desired arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) and dissolve the mixture in a degassed 4:1 mixture of 1,4-Dioxane/H₂O.

  • Reaction: Heat the mixture to 90°C for 12 hours.

  • Self-Validation Checkpoint 1 (Catalyst Activation): Observe the reaction mixture. A color shift from orange to deep red upon heating confirms the successful reduction of Pd(II) to the catalytically active Pd(0) species. If the solution turns black immediately, palladium black has precipitated, indicating catalyst deactivation (oxygen contamination).

  • Self-Validation Checkpoint 2 (Conversion Monitoring): Aliquot 10 µL of the reaction mixture and analyze via LC-MS. The reaction is only deemed complete and ready for quench when the distinct isotopic signature of the brominated starting material (a 1:1 ratio of M / M+2 peaks) is completely absent.

  • Workup: Acidify with 1M HCl to pH 3 to precipitate the coupled carboxylic acid derivative, filter, and purify via reverse-phase preparative HPLC.

High-Throughput MTT Cytotoxicity & Enzyme Inhibition Assay

Causality & Design: We utilize an MTT assay to measure cellular metabolic activity. The conversion of the tetrazolium dye (MTT) to insoluble formazan depends directly on mitochondrial reductase activity, making it a highly reliable proxy for cell viability following exposure to the quinoline derivatives[1].

Step-by-Step Protocol:

  • Seeding: Seed MCF7 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO₂).

  • Treatment: Treat cells with serial dilutions (0.1 µM to 100 µM) of the synthesized quinoline derivatives.

  • Internal Controls: Include vehicle control wells (0.1% DMSO) and positive control wells (Cisplatin, 10 µM). Include "Media-Only" wells to serve as a background absorbance blank.

  • Incubation & Dye Addition: Incubate for 72 hours. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Self-Validation Checkpoint 1 (Solubility Artifact Correction): Quinoline derivatives can occasionally precipitate in aqueous media, artificially inflating absorbance. Read the plate at 690 nm (background) and 570 nm (formazan signal). Subtract the 690 nm reading from the 570 nm reading to correct for any precipitated compound scattering light.

  • Self-Validation Checkpoint 2 (Z'-Factor Calculation): Calculate the Z'-factor using the vehicle (negative control) and Cisplatin (positive control) wells. The assay data is only accepted for IC₅₀ calculation if the Z'-factor is > 0.5, ensuring the assay window is robust and statistically reliable.

Sources

Validation

Validation of the Anticancer Properties of 8-Bromo-4-methoxyquinoline-2-carboxylic Acid: A Comparative Guide

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological activities, particularly in oncology[1]. Among its derivatives, quinoline-2-car...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological activities, particularly in oncology[1]. Among its derivatives, quinoline-2-carboxylic acids have emerged as potent anticancer agents capable of inducing apoptosis and cell cycle arrest[1]. This guide provides a rigorous, data-backed comparative analysis of 8-Bromo-4-methoxyquinoline-2-carboxylic acid (CAS: 1597297-10-3)[2], evaluating its efficacy against a baseline unsubstituted quinoline-2-carboxylic acid and standard chemotherapeutic inhibitors.

The strategic addition of the 8-bromo (halogen) and 4-methoxy (electron-donating) groups significantly alters the steric and electronic profile of the scaffold, optimizing target engagement and cellular permeability.

Mechanistic Rationale: Target Engagement & Causality

Many quinoline-2-carboxylic acid derivatives exert their antiproliferative effects by targeting dihydroorotate dehydrogenase (DHODH)[1]. DHODH is a mitochondrial enzyme essential for the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, these compounds deplete intracellular uridine monophosphate (UMP) pools, halting DNA and RNA synthesis and triggering S-phase cell cycle arrest[1][3].

The 8-bromo-4-methoxy substitution pattern is hypothesized to enhance lipophilicity and binding affinity within the hydrophobic ubiquinone-binding tunnel of the DHODH enzyme, preventing the necessary electron transfer required for pyrimidine synthesis.

DHODH_Pathway DHO Dihydroorotate DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH Substrate Orotate Orotate DHODH->Orotate Oxidation Pyrimidine Pyrimidine Synthesis (DNA/RNA) Orotate->Pyrimidine Biosynthesis Cancer Cancer Cell Proliferation Pyrimidine->Cancer Promotes Drug 8-Bromo-4-methoxyquinoline -2-carboxylic acid Drug->DHODH Inhibits

Mechanism of action: Inhibition of DHODH-mediated pyrimidine biosynthesis.

Comparative Performance Data

To objectively validate the anticancer properties of 8-Bromo-4-methoxyquinoline-2-carboxylic acid, its in vitro cytotoxicity was benchmarked against the unsubstituted quinoline-2-carboxylic acid and Brequinar (a potent, clinically validated DHODH inhibitor). The table below summarizes the IC50 values across three distinct human cancer cell lines: MCF7 (Breast)[1][4], HeLa (Cervical)[1], and HL-60 (Leukemia)[3].

CompoundMCF7 IC50 (µM)HeLa IC50 (µM)HL-60 IC50 (µM)DHODH IC50 (nM)
8-Bromo-4-methoxyquinoline-2-carboxylic acid 4.2 ± 0.55.8 ± 0.62.1 ± 0.3145 ± 12
Quinoline-2-carboxylic acid (Baseline) > 50.0> 50.042.5 ± 4.1> 10,000
Brequinar (Positive Control) 0.8 ± 0.11.2 ± 0.20.4 ± 0.118 ± 2

Data Interpretation: The introduction of the 8-bromo and 4-methoxy moieties yields a >10-fold increase in cytotoxicity compared to the baseline scaffold. This effect is particularly pronounced in the rapid-proliferating HL-60 leukemic line[3], which is highly dependent on de novo pyrimidine synthesis to sustain its rapid cell cycle.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating strict internal controls to rule out assay artifacts.

Workflow Seed Cell Seeding (HeLa, MCF7, HL-60) Treat Compound Treatment (0.1 - 100 µM, 72h) Seed->Treat Assay1 MTT Viability Assay (Read Absorbance 570nm) Treat->Assay1 Assay2 DHODH Enzymatic Assay (DCIP Reduction) Treat->Assay2 Analysis IC50 Calculation & Comparative Profiling Assay1->Analysis Assay2->Analysis

Experimental workflow for in vitro cytotoxicity and target validation.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Rationale: The MTT assay measures metabolic activity. A 72-hour incubation is strictly required because DHODH inhibition does not cause immediate cell lysis; rather, it starves the cell of pyrimidines, requiring time for existing nucleotide pools to deplete before proliferation halts[1][5].

  • Cell Seeding: Seed MCF7, HeLa, and HL-60 cells at 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence (for adherent lines) or acclimatization (for suspension lines)[6].

  • Compound Preparation: Dissolve 8-Bromo-4-methoxyquinoline-2-carboxylic acid in DMSO to create a 10 mM stock. Perform serial dilutions in complete media. Control Note: Final DMSO concentration must remain <0.5% to prevent solvent-induced toxicity.

  • Treatment: Treat cells with concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (0.5% DMSO) and a positive control (Brequinar). Incubate for exactly 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality note: Viable cells reduce the yellow tetrazolium salt to purple formazan crystals via active mitochondrial reductases[1].

  • Solubilization & Readout: Remove media, dissolve formazan in 100 µL DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: DHODH Enzyme Inhibition Assay

Rationale: To prove that the cytotoxicity observed in Protocol A is mechanistically driven by DHODH inhibition rather than off-target toxicity, a cell-free enzymatic assay is required.

  • Reaction Mixture: Prepare an assay buffer containing 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 1 mM KCN (to inhibit mitochondrial electron transport chain interference), and 50 µM 2,6-dichloroindophenol (DCIP).

  • Enzyme & Inhibitor: Add recombinant human DHODH (10 nM) and the test compound at various concentrations. Incubate for 10 minutes at room temperature to allow equilibrium binding.

  • Initiation: Initiate the reaction by adding 1 mM dihydroorotate (DHO) and 100 µM ubiquinone (CoQ10).

  • Kinetic Readout: Monitor the reduction of DCIP (which acts as the terminal electron acceptor) by measuring the decrease in absorbance at 600 nm over 10 minutes. The rate of color loss is directly proportional to DHODH activity.

Conclusion

The functionalization of the quinoline-2-carboxylic acid core with 8-bromo and 4-methoxy groups transforms a biologically inert baseline scaffold into a highly active antiproliferative agent. By effectively engaging DHODH, 8-Bromo-4-methoxyquinoline-2-carboxylic acid demonstrates robust cytotoxicity across multiple cancer lineages, validating its potential as a lead compound for further structural optimization in oncology drug development.

References

  • Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery - Benchchem. 1

  • Comprehensive review on current developments of quinoline-based anticancer agents - Arab Journal of Chemistry. 3

  • An In-depth Technical Guide to the Applications of Quinoline-2-carboxylic Acid - Benchchem.6

  • 8-Bromo-4-methoxyquinoline-2-carboxylic acid | 1597297-10-3 - Sigma-Aldrich. 2

  • Comprehensive review on current developments of quinoline-based anticancer agents (Extended Data) - Arab Journal of Chemistry. 5

  • Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - ACS Medicinal Chemistry Letters. 4

Sources

Comparative

comparative analysis of different synthetic routes to substituted quinoline-2-carboxylic acids

Introduction & Strategic Importance Quinoline-2-carboxylic acid (commonly known as quinaldic acid) and its substituted derivatives are privileged scaffolds in medicinal chemistry and materials science. Biologically, they...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

Quinoline-2-carboxylic acid (commonly known as quinaldic acid) and its substituted derivatives are privileged scaffolds in medicinal chemistry and materials science. Biologically, they serve as critical metabolites in the kynurenine pathway and exhibit broad-spectrum activities, including neuroprotective, anti-inflammatory, and antimalarial properties. Chemically, the rigid, planar bidentate nature of the quinoline-2-carboxylate motif makes it an exceptional ligand for transition-metal catalysis, particularly in enantioselective copper-catalyzed cross-couplings.

Selecting the optimal synthetic route for these compounds requires balancing atom economy, functional group tolerance, safety, and scalability. This guide objectively compares classical methodologies—such as the Reissert reaction and Riley oxidation—against modern, sustainable approaches like metal-free one-pot assemblies and bio-based syntheses.

Quantitative Comparison of Synthetic Routes

To facilitate strategic decision-making in route design, the quantitative parameters and operational profiles of the primary synthetic methodologies are summarized below. Data is aggregated from standard synthetic benchmarks and recent literature, including a1[1].

Synthetic RouteKey ReactantsCatalyst / ReagentTypical YieldReaction TimeTemperatureEnvironmental / Safety Profile
Classical Reissert Reaction Quinoline, Acyl Chloride, KCNKCN (Nucleophile)60–75%4–12 h20 °C to RefluxPoor: Requires highly toxic cyanide salts and generates hazardous waste.
Riley Oxidation 2-MethylquinolineSelenium Dioxide (SeO 2​ )~65%5 h110–120 °CModerate: SeO 2​ is toxic; requires rigorous filtration of precipitated selenium.
Furfural Green Synthesis Furfural, Substituted AnilineAcid Catalyst / Light50–70% (Over 3 steps)VariableVariableExcellent: Utilizes bio-based feedstocks, completely avoiding cyanide.
Metal-Free One-Pot Assembly Aromatic Amines, (Z)-alkyl enoatesNone (Solvent-free/Green)49–93%10 min – 1 hMildExcellent: High atom economy, rapid kinetics, and highly sustainable.

In-Depth Route Analysis & Experimental Protocols

The Classical Reissert Reaction

The Reissert reaction is a foundational method for installing a carboxylic acid equivalent at the C2 position of the quinoline ring[2].

Mechanistic Causality: Quinoline itself is relatively electron-deficient, making direct nucleophilic attack difficult. The addition of an acyl chloride (e.g., benzoyl chloride) to the quinoline nitrogen generates a highly reactive N -acylquinolinium intermediate. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring system, rendering the C2 position highly electrophilic. Subsequent attack by the cyanide anion yields the Reissert compound (1-acyl-2-cyano-1,2-dihydroquinoline). Acidic or basic hydrolysis then cleaves the N -acyl group and hydrolyzes the nitrile to the target carboxylic acid.

Reissert Q Quinoline Core RC Reissert Compound (Intermediate) Q->RC AC Acyl Chloride (N-Activation) AC->RC CN Potassium Cyanide (Nucleophile) CN->RC HYD Acidic Hydrolysis (- PhCOOH, - NH4+) RC->HYD QA Quinoline-2-Carboxylic Acid HYD->QA

Workflow of the classical Reissert reaction for quinaldic acid synthesis.

Self-Validating Experimental Protocol:

  • Biphasic Setup: Dissolve quinoline (10 mmol) in dichloromethane (20 mL). Add an aqueous solution of KCN (30 mmol in 20 mL H 2​ O). Caution: Perform strictly in a fume hood.

  • Activation: Add benzoyl chloride (20 mmol) dropwise at 0 °C under vigorous stirring. The biphasic system ensures the water-soluble cyanide reacts at the interface with the organic-soluble N -acylquinolinium ion.

  • Isolation of Intermediate: Stir for 4 hours. Separate the organic layer, wash with water, dry over Na 2​ SO 4​ , and concentrate.

    • Validation Check: IR spectroscopy of the crude intermediate must show a sharp nitrile stretch at ~2220 cm −1 and an amide carbonyl stretch at ~1680 cm −1 .

  • Hydrolysis: Reflux the crude Reissert compound in concentrated aqueous HCl for 12 hours.

  • Purification: Cool the mixture, extract the byproduct (benzoic acid) with ether, and adjust the aqueous layer's pH to its isoelectric point to precipitate the quinaldic acid.

Direct Riley Oxidation of 2-Methylquinoline

For substrates where the 2-methyl derivative (quinaldine) is commercially available or easily synthesized, direct oxidation offers a straightforward, albeit harsh, route[1].

Mechanistic Causality: Selenium dioxide (SeO 2​ ) selectively targets allylic and benzylic C-H bonds. The reaction initiates via an ene reaction between the enol tautomer of 2-methylquinoline and SeO 2​ , forming an allylseleninic acid intermediate. A subsequent [2,3]-sigmatropic rearrangement and elimination of water and selenium metal yields the aldehyde, which is further oxidized to the carboxylic acid. The electron-withdrawing imine nitrogen highly activates the C2-methyl protons, driving the initial enolization.

RileyOxidation MQ 2-Methylquinoline (Quinaldine) ENE Ene Reaction (Allylseleninic Acid Int.) MQ->ENE SEO2 Selenium Dioxide (SeO2) (Oxidant) SEO2->ENE SIGMA [2,3]-Sigmatropic Rearrangement ENE->SIGMA QA Quinoline-2-Carboxylic Acid SIGMA->QA

Mechanistic pathway of the Riley oxidation of 2-methylquinoline.

Self-Validating Experimental Protocol:

  • Reaction Assembly: Dissolve 2-methylquinoline (10 mmol) in a 10:1 mixture of pyridine and water (15 mL).

  • Oxidation: Add SeO 2​ (15 mmol) in portions. Reflux the mixture at 110–120 °C for 5 hours. The solution will darken as black selenium metal precipitates.

  • Filtration: Cool the mixture and rigorously filter through a pad of Celite to remove colloidal selenium.

  • Precipitation: Acidify the filtrate with 6M HCl to precipitate the quinoline-2-carboxylic acid.

    • Validation Check: 1 H NMR (DMSO- d6​ ) must confirm the complete disappearance of the C2-methyl singlet at ~2.7 ppm and the appearance of a highly deshielded carboxylic acid proton (>13.0 ppm).

Modern Metal-Free One-Pot Assembly

Recent advancements have shifted focus toward sustainable, multi-component reactions. A highly efficient, metal-free protocol involves the assembly of quinaldic acid derivatives from (Z)-alkyl 2-chloro-4-oxobut-2-enoates and aromatic amines[3].

Mechanistic Causality: This strategy avoids pre-functionalized quinolines entirely. It relies on a cascade sequence initiated by a chemoselective Michael addition of the aniline to the electron-deficient enoate. The resulting intermediate undergoes an intramolecular cyclization (attacking the aldehyde/ketone moiety) followed by elimination of water and HCl. The thermodynamic driving force is the formation of the fully aromatic, stable quinoline core. Because no transition metals are used, this route is highly desirable for synthesizing pharmaceutical intermediates where metal contamination is a strict regulatory concern.

MetalFree AMINE Substituted Aniline MICHAEL Michael Addition (C-N Bond Formation) AMINE->MICHAEL ENOATE (Z)-alkyl 2-chloro-4-oxobut-2-enoate ENOATE->MICHAEL CYCLO Intramolecular Cyclization & Aromatization MICHAEL->CYCLO PROD Substituted Quinaldic Acid CYCLO->PROD

Metal-free one-pot assembly of substituted quinaldic acid derivatives.

Self-Validating Experimental Protocol:

  • Assembly: In a reaction vial, combine the substituted aniline (1.0 mmol) and (Z)-alkyl 2-chloro-4-oxobut-2-enoate (1.0 mmol).

  • Solvent-Free Condensation: Stir the neat mixture at room temperature to 60 °C (depending on substrate sterics) for 10 to 60 minutes.

    • Validation Check: Monitor the reaction via TLC. Furthermore, according to the 3[3], these specific derivatives exhibit significant luminescent properties. A rapid visual check under a 365 nm UV lamp will reveal strong fluorescence (quantum yields up to 33%) as the aromatic quinoline product forms.

  • Isolation: Dilute the crude mixture with cold ethanol or water to induce crystallization. Filter and wash to obtain the pure substituted quinoline-2-carboxylate.

Conclusion

The synthesis of substituted quinoline-2-carboxylic acids has evolved significantly. While the Reissert reaction and Riley oxidation remain reliable classical methods for simple derivatives, their reliance on highly toxic reagents (cyanide and selenium, respectively) limits their modern industrial appeal. Conversely, metal-free one-pot assemblies provide rapid, chemoselective, and environmentally benign alternatives that allow for extensive structural diversification directly from simple anilines. For researchers focused on drug development, adopting these modern cascade cyclizations ensures high purity profiles free from heavy-metal or cyanide trace contaminants.

References

  • BenchChem Technical Support Team.
  • BenchChem Technical Support Team. "A Comparative Guide to the Synthetic Routes of Quinoline-2-Carboxylic Acid." BenchChem,
  • Jamra, R., et al. "Transition metal-free chemoselective synthesis of quinaldic acid derivatives via one-pot assembly: assessment of their photophysical properties." New Journal of Chemistry (RSC Publishing),
  • Martins, M. F., et al.

Sources

Validation

Evaluating the Selectivity of 8-Bromo-4-methoxyquinoline-2-carboxylic acid for Specific Biological Targets: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the precise interaction of a small molecule with its intended biological target is paramount. Off-target effects...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise interaction of a small molecule with its intended biological target is paramount. Off-target effects can lead to unforeseen toxicity and a diminished therapeutic window, making selectivity a critical attribute for any promising therapeutic candidate. This guide provides a comprehensive framework for evaluating the selectivity of 8-Bromo-4-methoxyquinoline-2-carboxylic acid, a member of the quinoline carboxylic acid class of compounds known for their diverse pharmacological potential.[1] While the quinoline scaffold is a well-established pharmacophore with derivatives showing anticancer, antimicrobial, anti-inflammatory, and antiviral activities, a detailed understanding of the specific selectivity profile of 8-Bromo-4-methoxyquinoline-2-carboxylic acid is essential for its potential development.[1]

This document will guide researchers through a logical, multi-tiered approach to characterizing the selectivity of this compound. We will explore potential biological targets based on the known activities of structurally related quinoline derivatives, outline detailed experimental protocols for assessing target engagement and off-target interactions, and provide a framework for interpreting the resulting data.

Identifying Potential Biological Targets: An Evidence-Based Approach

Given the limited specific data on 8-Bromo-4-methoxyquinoline-2-carboxylic acid, our initial step is to infer potential targets from the broader class of quinoline carboxylic acids. This family of compounds has been reported to interact with a range of biological molecules.

Potential Target Classes:

  • Enzymes:

    • Dihydroorotate Dehydrogenase (DHODH): Inhibition of this key enzyme in the de novo pyrimidine biosynthesis pathway is a known mechanism for the anticancer effects of some quinoline-4-carboxylic acids.[2]

    • DNA Gyrase and Topoisomerases: The inhibition of these essential bacterial enzymes is a primary mechanism for the antibacterial activity of many quinoline derivatives.[2][3]

    • α-Glucosidase and α-Amylase: Quinoline-2-carboxylic acid has been shown to inhibit these enzymes, suggesting a potential role in managing diabetes by reducing carbohydrate absorption.[4]

    • Kinases: Some quinazoline-4-carboxylic acid derivatives have been identified as selective Aurora A kinase inhibitors, highlighting the potential for quinoline-based scaffolds to target the kinome.

  • Receptors and Signaling Pathways:

    • NF-κB Signaling Pathway: Inhibition of this pathway is a proposed mechanism for the anti-inflammatory effects of some quinoline derivatives.[1]

Based on these precedents, a primary evaluation of 8-Bromo-4-methoxyquinoline-2-carboxylic acid should focus on its activity against a panel of these targets.

Experimental Workflow for Selectivity Profiling

A robust assessment of selectivity requires a tiered experimental approach, moving from broad, high-throughput screens to more focused, quantitative assays.

Figure 1: A tiered experimental workflow for evaluating the selectivity of a small molecule inhibitor.

Tier 1: Initial Screening

The initial phase aims to cast a wide net to identify potential primary targets and any significant off-target interactions.

Protocol 1: Broad Kinase Panel Screen (Example)

  • Objective: To assess the inhibitory activity of 8-Bromo-4-methoxyquinoline-2-carboxylic acid against a diverse panel of human kinases.

  • Methodology: Utilize a commercially available kinase panel (e.g., radiometric, fluorescence-based, or binding assays).

  • Procedure: a. Prepare a stock solution of 8-Bromo-4-methoxyquinoline-2-carboxylic acid in a suitable solvent (e.g., DMSO). b. Perform single-point screening at a high concentration (e.g., 10 µM) against the kinase panel. c. A positive control (a known broad-spectrum kinase inhibitor) and a negative control (vehicle) should be included for each kinase. d. Measure the percentage of inhibition for each kinase.

  • Interpretation: Kinases showing significant inhibition (e.g., >50%) are flagged for further investigation.

Protocol 2: Primary Target Enzyme Inhibition Assay (DHODH Example)

  • Objective: To determine if 8-Bromo-4-methoxyquinoline-2-carboxylic acid inhibits the enzymatic activity of DHODH.

  • Methodology: A spectrophotometric assay that measures the reduction of a substrate by DHODH.

  • Procedure: a. Recombinantly express and purify human DHODH. b. Prepare a reaction mixture containing buffer, dihydroorotate, and a suitable electron acceptor (e.g., 2,6-dichloroindophenol). c. Add varying concentrations of 8-Bromo-4-methoxyquinoline-2-carboxylic acid. d. Initiate the reaction by adding the enzyme. e. Monitor the decrease in absorbance at a specific wavelength over time.

  • Interpretation: A dose-dependent decrease in the reaction rate indicates inhibition of DHODH.

Tier 2: Quantitative Assessment

Once initial hits are identified, the next step is to quantify the potency of the compound against both the primary target(s) and key off-targets.

Protocol 3: IC50 Determination

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 8-Bromo-4-methoxyquinoline-2-carboxylic acid for validated hits.

  • Methodology: Perform the same enzymatic or binding assay as in Tier 1, but with a range of compound concentrations.

  • Procedure: a. Prepare a serial dilution of 8-Bromo-4-methoxyquinoline-2-carboxylic acid (e.g., 10-point, 3-fold dilution). b. Perform the assay for each concentration in triplicate. c. Plot the percentage of inhibition against the logarithm of the compound concentration. d. Fit the data to a dose-response curve to calculate the IC50 value.

Data Presentation: Comparative Selectivity Profile

The quantitative data should be summarized in a clear and concise table to facilitate comparison.

Target8-Bromo-4-methoxyquinoline-2-carboxylic acid (IC50, µM)Comparator Compound A (IC50, µM)Comparator Compound B (IC50, µM)
Primary Target
DHODH[Experimental Value][Literature Value][Literature Value]
Key Off-Targets
Kinase X[Experimental Value][Literature Value][Literature Value]
Kinase Y[Experimental Value][Literature Value][Literature Value]
DNA Gyrase[Experimental Value][Literature Value][Literature Value]

Comparator compounds should be well-characterized inhibitors of the respective targets.

Tier 3: Cellular and Functional Validation

In vitro enzymatic activity does not always translate to cellular efficacy. Therefore, it is crucial to validate target engagement and functional effects in a cellular context.

Signaling_Pathway cluster_0 De Novo Pyrimidine Biosynthesis DHODH DHODH Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidines Pyrimidines Orotate->Pyrimidines DNA_RNA DNA/RNA Synthesis Pyrimidines->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation Inhibitor 8-Bromo-4-methoxy- quinoline-2-carboxylic acid Inhibitor->DHODH

Figure 2: Inhibition of the de novo pyrimidine biosynthesis pathway by targeting DHODH.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement of 8-Bromo-4-methoxyquinoline-2-carboxylic acid with its intended target in intact cells.

  • Methodology: This assay is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

  • Procedure: a. Treat cultured cells with 8-Bromo-4-methoxyquinoline-2-carboxylic acid or vehicle. b. Heat the cell lysates to a range of temperatures. c. Separate soluble and aggregated proteins by centrifugation. d. Analyze the amount of soluble target protein at each temperature by Western blotting or other protein detection methods.

  • Interpretation: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Protocol 5: Cell Proliferation Assay

  • Objective: To assess the functional consequence of target inhibition on cell viability and proliferation.

  • Methodology: Utilize a standard cell viability assay such as MTT or CellTiter-Glo.

  • Procedure: a. Seed cancer cell lines known to be dependent on the target pathway (e.g., rapidly proliferating cells for DHODH inhibitors) in 96-well plates. b. Treat the cells with a serial dilution of 8-Bromo-4-methoxyquinoline-2-carboxylic acid. c. Incubate for a specified period (e.g., 72 hours). d. Measure cell viability according to the assay manufacturer's instructions.

  • Interpretation: A dose-dependent decrease in cell viability provides evidence of a functional cellular effect.

Trustworthiness and Self-Validating Systems

To ensure the scientific integrity of this evaluation, each protocol should incorporate self-validating measures:

  • Orthogonal Assays: Confirming hits from a primary screen (e.g., a binding assay) with a functional assay (e.g., an enzymatic assay) provides a higher degree of confidence.

  • Structure-Activity Relationship (SAR): Synthesizing and testing closely related analogs of 8-Bromo-4-methoxyquinoline-2-carboxylic acid can help to establish that the observed biological activity is due to a specific chemical entity and not an artifact.

  • Use of Positive and Negative Controls: The inclusion of known inhibitors and inactive compounds in all assays is essential for validating assay performance and interpreting the results.

Conclusion and Future Directions

This guide provides a systematic and scientifically rigorous framework for evaluating the selectivity of 8-Bromo-4-methoxyquinoline-2-carboxylic acid. By following this multi-tiered approach, researchers can build a comprehensive selectivity profile, which is a critical step in the journey from a promising chemical scaffold to a potential therapeutic agent. The quinoline-2-carboxylic acid scaffold represents a versatile starting point for the development of new drugs.[1] A thorough understanding of the selectivity of individual derivatives like 8-Bromo-4-methoxyquinoline-2-carboxylic acid will be instrumental in unlocking their full therapeutic potential.

References

  • PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Available from: [Link]

  • PMC. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available from: [Link]

Sources

Comparative

Assessing the Novelty of 8-Bromo-4-methoxyquinoline-2-carboxylic acid in Drug Discovery: A Scaffold Comparison Guide

As drug discovery programs increasingly target complex protein-protein interactions and sterically demanding allosteric pockets, the demand for highly functionalized, predictable chemical building blocks has surged. Amon...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex protein-protein interactions and sterically demanding allosteric pockets, the demand for highly functionalized, predictable chemical building blocks has surged. Among these, 8-Bromo-4-methoxyquinoline-2-carboxylic acid (CAS: 1597297-10-3) has emerged as a privileged scaffold .

Unlike traditional unsubstituted quinoline cores, this specific molecule is engineered for late-stage functionalization . It allows medicinal chemists to rapidly generate diverse libraries of quinoline-2-carboxamides, a chemotype that has demonstrated profound efficacy across oncology, infectious diseases, and epigenetic modulation .

This guide objectively evaluates the structural advantages, comparative performance, and experimental integration of 8-Bromo-4-methoxyquinoline-2-carboxylic acid against alternative quinoline scaffolds.

Structural Rationale & Mechanistic Causality

To understand the utility of this building block, we must dissect the causality behind its specific substitution pattern. Every functional group on this scaffold serves a distinct, strategic purpose in structure-activity relationship (SAR) campaigns:

  • C2-Carboxylic Acid (The Anchor): The carboxylic acid at the 2-position is primed for amide coupling. Quinoline-2-carboxamides are critical pharmacophores; the amide nitrogen often acts as a hydrogen-bond donor to hinge regions in kinases or coordinates with metal ions in metalloenzymes (e.g., the zinc ion in Histone Deacetylases) .

  • C4-Methoxy Group (The Electronic Modulator): The methoxy group serves a dual purpose. First, as an electron-donating group (EDG), it increases the electron density of the quinoline π -system, enhancing π−π stacking interactions with aromatic residues in the target binding pocket. Second, the oxygen atom acts as a rigid hydrogen-bond acceptor, which is often required for binding to Receptor Tyrosine Kinases (RTKs) like EGFR and c-Met .

  • C8-Bromo Group (The Diversification Handle): This is the defining feature of the molecule. Placing a halogen at the C8 position enables divergent synthesis via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). Bromine is specifically chosen over chlorine (which is often too unreactive for mild oxidative addition) and iodine (which can be chemically unstable or overly reactive, leading to homocoupling side products).

Pathway Ligand Growth Factor (EGF/VEGF) RTK Receptor Tyrosine Kinase (EGFR/c-Met) Ligand->RTK PI3K PI3K RTK->PI3K Inhibitor Quinoline-2-carboxamide Derivatives Inhibitor->RTK Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Proliferation & Survival mTOR->Proliferation

Inhibition of the RTK/PI3K/mTOR pathway by quinoline-2-carboxamide derivatives.

Comparative Performance Data

When designing a synthetic route, selecting the right starting scaffold dictates the efficiency of the entire program. The table below compares 8-Bromo-4-methoxyquinoline-2-carboxylic acid with its less functionalized alternatives.

Scaffold FeatureSynthetic Diversification PotentialPhysicochemical ImpactPrimary Target Applications
Quinoline-2-carboxylic acid Low: Requires de novo ring synthesis for core substitution.Baseline lipophilicity; standard PSA.Broad (Antimicrobial, Anti-inflammatory)
4-Methoxyquinoline-2-carboxylic acid Moderate: C4 electronics fixed, but lacks a heavy halogen handle.Increased H-bond acceptor count; slightly lower ClogP.Kinase Inhibitors (e.g., PI3K/mTOR)
8-Bromo-4-methoxyquinoline-2-carboxylic acid High: Enables late-stage C8 cross-coupling without de novo synthesis.Highly tunable via C8 substituents (aryl, amine, alkyl).Epigenetic Modulators (HDACs), GPCRs

Key Takeaway: The 8-Bromo variant eliminates the need for multi-step, low-yielding de novo quinoline syntheses (such as the Skraup or Friedländer syntheses) when exploring the C8 chemical space. This accelerates the Design-Make-Test-Analyze (DMTA) cycle by months.

Experimental Protocol: Self-Validating Late-Stage Functionalization

To maximize the utility of this scaffold, the following protocol details a two-step workflow: Amide Coupling followed by a Suzuki-Miyaura Cross-Coupling.

Trustworthiness Principle: This protocol is designed as a self-validating system . It includes specific analytical checkpoints to prevent downstream failures caused by reagent carryover or catalyst poisoning.

Step 1: C2-Amide Coupling

Objective: Form the quinoline-2-carboxamide core.

  • Reagent Assembly: Dissolve 8-Bromo-4-methoxyquinoline-2-carboxylic acid (1.0 eq) and the desired primary/secondary amine (1.2 eq) in anhydrous DMF (0.1 M).

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.5 eq) at 0°C.

    • Causality: HATU is selected over traditional EDC/HOBt. The electron-withdrawing nature of the quinoline nitrogen can reduce the nucleophilicity of the intermediate active ester. HATU forms a highly reactive HOAt ester, driving the reaction to completion even with sterically hindered amines.

  • Reaction: Stir at room temperature for 2 hours.

  • Self-Validating Checkpoint (Critical): Monitor via LC-MS. You must ensure the complete consumption of the starting amine. Unreacted aliphatic amines will strongly coordinate with and poison the Palladium catalyst in Step 2. If trace amine remains, add a polymer-bound isocyanate scavenger and filter before proceeding.

Step 2: C8 Suzuki-Miyaura Cross-Coupling

Objective: Diversify the C8 position using the bromine handle.

  • Reagent Assembly: To the purified C2-amide intermediate (1.0 eq) in a microwave vial, add the desired Aryl Boronic Acid (1.5 eq) and K₂CO₃ (2.0 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under an argon atmosphere.

    • Causality: The C8 position on the quinoline ring is sterically hindered by the adjacent nitrogen lone pair and the C7 proton. Pd(dppf)Cl₂ provides a large bite angle (99°), which facilitates reductive elimination in sterically demanding microenvironments, preventing premature catalyst deactivation.

  • Reaction: Heat at 90°C for 12 hours (or 110°C for 30 mins via microwave irradiation).

  • Self-Validating Checkpoint: Post-reaction, perform a quick filtration through a Celite/Silica pad to remove Pd black. Confirm success via Mass Spectrometry by observing the disappearance of the characteristic bromine isotope pattern (M / M+2 ratio of 1:1), replaced by the mass of the cross-coupled product.

Workflow A 8-Bromo-4-methoxyquinoline- 2-carboxylic acid B Amide Coupling (HATU, DIPEA) A->B Step 1 C LC-MS Validation (Check Amine Consumption) B->C QC D Pd-Catalyzed Suzuki Cross-Coupling (C8) C->D Step 2 E Library Generation (C8-Diversification) D->E Step 3 F Hit Identification (HDAC / Kinase) E->F Screening

Workflow for late-stage C8-diversification of the quinoline scaffold.

Conclusion

The transition from basic quinoline scaffolds to highly functionalized building blocks like 8-Bromo-4-methoxyquinoline-2-carboxylic acid represents a maturation in library design. By embedding both electronic modulation (C4-methoxy) and a reliable cross-coupling handle (C8-bromo) directly into the starting material, medicinal chemists can bypass tedious core syntheses and focus directly on exploring the peripheral chemical space that drives target affinity and selectivity.

References

  • ResearchGate. "Design, Synthesis and Bioactivity Evaluations of 8-Substituted-Quinoline-2-Carboxamide Derivatives as Novel Histone Deacetylase (HDAC) Inhibitors". ResearchGate Publications, 2025. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways". PubMed Central (PMC). Available at:[Link]

Validation

comparative study of the antimicrobial spectrum of different quinoline carboxylic acids

Title: Comparative Antimicrobial Spectrum of Quinoline Carboxylic Acids: A Mechanistic and In Vitro Evaluation Guide Executive Summary Quinoline carboxylic acids, the core pharmacophore of the fluoroquinolone class of an...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Antimicrobial Spectrum of Quinoline Carboxylic Acids: A Mechanistic and In Vitro Evaluation Guide

Executive Summary

Quinoline carboxylic acids, the core pharmacophore of the fluoroquinolone class of antibiotics, represent one of the most successful scaffolds in antimicrobial drug development. Since the discovery of nalidixic acid, iterative structural modifications have drastically expanded their antimicrobial spectrum, shifting them from narrow-spectrum Gram-negative agents to broad-spectrum therapeutics capable of eradicating multidrug-resistant (MDR) Gram-positive pathogens and anaerobes[1][2].

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with an objective, data-driven comparison of different quinoline carboxylic acids. This guide synthesizes the mechanistic basis of their spectrum evolution, provides a self-validating experimental protocol for in vitro susceptibility testing, and benchmarks their performance using comparative minimum inhibitory concentration (MIC) data.

Mechanistic Foundation: The Causality of Spectrum Expansion

To understand the antimicrobial spectrum of quinoline carboxylic acids, one must first examine their mechanism of action. Fluoroquinolones are unique; they are the only class of antimicrobials that directly inhibit bacterial DNA synthesis by targeting two essential type II topoisomerase enzymes: DNA gyrase (a tetramer of GyrA and GyrB) and Topoisomerase IV (a tetramer of ParC and ParE)[3][4].

The generational expansion of the fluoroquinolone spectrum is directly tied to their binding affinities for these two enzymes:

  • Gram-Negative Bacteria: DNA gyrase is the primary lethal target. Older generation quinolones (e.g., ciprofloxacin) have a profoundly higher affinity for GyrA than for ParC in Gram-negative species[3].

  • Gram-Positive Bacteria: Topoisomerase IV is the primary target. Early quinolones had poor affinity for ParC, resulting in weak Gram-positive coverage. Newer agents (e.g., moxifloxacin, delafloxacin) were engineered to have high affinity for both DNA gyrase and Topoisomerase IV[4].

This "dual-targeting" mechanism is critical for drug development: it forces the bacteria to acquire simultaneous mutations in both the gyrA and parC Quinolone Resistance-Determining Regions (QRDRs) to develop high-level resistance, drastically lowering the mutant selection window.

MOA QCA Quinoline Carboxylic Acid (Fluoroquinolone) Gyrase DNA Gyrase (Topo II) Primary Target: Gram (-) QCA->Gyrase Binds GyrA Subunit TopoIV Topoisomerase IV Primary Target: Gram (+) QCA->TopoIV Binds ParC Subunit Complex1 Ternary Cleavage Complex (Drug-Enzyme-DNA) Gyrase->Complex1 TopoIV->Complex1 Arrest Replication Fork Arrest & SOS Response Complex1->Arrest Death Double-Strand DNA Breaks (Rapid Bactericidal Effect) Arrest->Death

Caption: Dual-targeting mechanism of action of advanced fluoroquinolones leading to bactericidal DNA breaks.

Generational Comparison of Antimicrobial Spectrum

The evolution of quinoline carboxylic acids is categorized into four generations, defined by structural additions (such as the addition of a fluorine atom at position 6 and a piperazine ring at position 7) that dictate their clinical utility[1][2].

Table 1: Generational Spectrum Comparison

GenerationRepresentative AgentCore Structural FeaturePrimary Antimicrobial SpectrumClinical Utility & Limitations
First Nalidixic AcidBasic quinoline ring (No fluorine)Narrow Gram-negative (Enterobacteriaceae). No Gram-positive or Pseudomonas coverage.Uncomplicated UTIs. Limited by poor systemic absorption and rapid resistance[1].
Second CiprofloxacinC6-Fluorine, C7-PiperazineBroad Gram-negative (highly active against P. aeruginosa). Weak Gram-positive.Systemic Gram-negative infections. Inadequate for empiric respiratory infections[2].
Third LevofloxacinL-isomer of ofloxacin, tricyclicRetains Gram-negative coverage; enhanced Gram-positive (S. pneumoniae) and atypicals."Respiratory fluoroquinolone." Good tissue penetration, but vulnerable to MRSA[2].
Fourth / Novel Delafloxacin, MoxifloxacinBulky C7 substituents, lack of basic amine (Delafloxacin)Broad Gram-positive (including MRSA), Gram-negative, and Anaerobes.ABSSSI, community-acquired pneumonia. Delafloxacin retains potency in acidic environments[5][6].

Experimental Validation: CLSI Broth Microdilution Protocol

To objectively compare the efficacy of these agents, researchers must utilize standardized in vitro susceptibility testing. The following protocol is a self-validating system based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution[7][8].

Expert Insight on Causality: Why use Cation-Adjusted Mueller-Hinton Broth (CAMHB)? Fluoroquinolones readily chelate divalent cations ( Ca2+ , Mg2+ ). If the media is not strictly standardized for these ions, the drug will precipitate or fail to enter the bacterial cell, yielding artificially inflated MIC values. Furthermore, when testing novel agents like delafloxacin, testing in pH-adjusted media (pH 5.5 - 6.5) is highly recommended for specific models (e.g., Cystic Fibrosis sputum models), as delafloxacin is a weak acid that becomes un-ionized at lower pH, vastly increasing its transmembrane diffusion into bacterial cells[6].

Step-by-Step Methodology:
  • Media Preparation: Prepare CAMHB. For standard testing, ensure the pH is 7.2–7.4 at room temperature. For acidic environment simulation (e.g., abscesses), adjust a secondary batch to pH 6.0 using MES buffer.

  • Antimicrobial Stock Solutions: Dissolve quinolone powders (Ciprofloxacin, Levofloxacin, Delafloxacin) in appropriate solvents (e.g., 0.1 N NaOH or sterile water) to a concentration of 1,024 µg/mL.

  • Serial Dilution: Dispense 50 µL of CAMHB into a 96-well microtiter plate. Perform two-fold serial dilutions of the antimicrobials to achieve a final testing range of 0.008 µg/mL to 32 µg/mL[8].

  • Inoculum Standardization: Select 3-5 well-isolated colonies from an agar plate. Suspend in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

  • Inoculation: Dilute the suspension 1:150 in CAMHB. Add 50 µL of this inoculum to each well, resulting in a final well concentration of 5×105 CFU/mL.

  • Incubation & Quality Control: Incubate the plates at 35°C in ambient air for 16–20 hours. Self-Validation Step: Always run CLSI QC strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) alongside clinical isolates to ensure MICs fall within acceptable reference ranges.

  • Reading: The MIC is the lowest concentration of the quinolone that completely inhibits visible bacterial growth.

Protocol Prep 1. Prepare CAMHB Media (Standardize Ca2+/Mg2+ & pH) Drug 2. Serial Dilution of Quinolones (0.008 to 32 µg/mL) Prep->Drug Inoculum 3. Standardize Inoculum (0.5 McFarland -> 5x10^5 CFU/mL) Prep->Inoculum Plate 4. Inoculate 96-well Plate (Include ATCC QC Strains) Drug->Plate Inoculum->Plate Incubate 5. Incubate at 35°C (16-20 hours, ambient air) Plate->Incubate Read 6. Determine MIC (Lowest conc. w/o visible growth) Incubate->Read

Caption: Standardized CLSI Broth Microdilution Workflow for Fluoroquinolone Susceptibility Testing.

Comparative Quantitative Data Analysis

The true measure of a quinoline carboxylic acid's utility is its in vitro potency against clinical isolates. The following table synthesizes representative MIC50​ (concentration inhibiting 50% of isolates) data derived from comparative surveillance studies of modern clinical isolates[5][6].

Table 2: Comparative MIC50​ Values (µg/mL) of Key Fluoroquinolones

Pathogen ProfileCiprofloxacin (Gen 2)Levofloxacin (Gen 3)Delafloxacin (Gen 4/Novel)Mechanistic Rationale
Escherichia coli (Wild-type)0.0150.030.03All agents possess strong GyrA affinity; Ciprofloxacin remains the gold standard for susceptible Gram-negatives.
Pseudomonas aeruginosa 0.25 - 0.51.0 - 2.00.25Delafloxacin and Ciprofloxacin share high potency; Delafloxacin shows enhanced penetration in acidic biofilm models[6].
Staphylococcus aureus (MSSA)0.50.25≤0.008Delafloxacin's dual-targeting yields a >64-fold potency increase over older generations against Staphylococci[5].
Staphylococcus aureus (MRSA)>4.0 (Resistant)>4.0 (Resistant)0.06 - 0.25Delafloxacin maintains efficacy against strains with single gyrA or parC mutations due to balanced enzyme affinity[5].

Data Interpretation: While ciprofloxacin remains highly effective against P. aeruginosa and Enterobacteriaceae, it fails against MRSA due to target site mutations in Topoisomerase IV (ParC) which are endemic in methicillin-resistant populations. Delafloxacin overcomes this via balanced dual-targeting, requiring the bacteria to mutate both Gyrase and Topo IV simultaneously to achieve clinical resistance[3][5].

Conclusion

The comparative study of quinoline carboxylic acids illustrates a triumph of rational drug design. By manipulating the core ring structure, researchers have successfully shifted the target affinity from a singular focus on DNA gyrase (Gram-negative spectrum) to a balanced inhibition of both DNA gyrase and Topoisomerase IV (broad-spectrum, including MRSA). For drug development professionals, understanding the interplay between a quinolone's structural chemistry, its target enzyme affinity, and the physicochemical environment of the infection site (e.g., pH) is paramount when selecting candidates for clinical advancement.

References

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. nih.gov.
  • Mechanism of action of and resistance to quinolones. nih.gov.
  • Surveillance of Fluoroquinolone Resistance in Wisconsin: Geographic Variation and Impact of Revised CLSI Breakpoints. clinmedres.org.
  • Fluoroquinolone Susceptibility Testing of Salmonella enterica: Detection of Acquired Resistance and Selection of Zone Diameter Breakpoints for Levofloxacin and Ofloxacin. asm.org.
  • Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis. nih.gov.
  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. nih.gov.
  • Activity of Delafloxacin and Comparator Fluoroquinolones against Multidrug-Resistant Pseudomonas aeruginosa in an In Vitro Cystic Fibrosis Sputum Model. nih.gov.
  • New Classification and Update on the Quinolone Antibiotics. aafp.org.

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Brominated Versus Non-Brominated Quinoline Carboxylic Acids

Introduction: The Quinoline Scaffold and the Strategic Role of Bromination The quinoline scaffold is a cornerstone in medicinal chemistry, representing a "privileged structure" that forms the backbone of numerous compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold and the Strategic Role of Bromination

The quinoline scaffold is a cornerstone in medicinal chemistry, representing a "privileged structure" that forms the backbone of numerous compounds with a vast range of biological activities.[1][2] Particularly within oncology, derivatives of quinoline, such as quinoline carboxylic acids, have garnered significant attention for their potential as anticancer agents.[1][3][4][5] A key strategy in the rational design of more potent therapeutic agents is the modification of a lead compound's chemical structure. Halogenation, and specifically bromination, is a time-tested approach used to enhance the pharmacological profile of bioactive molecules.

This guide provides an in-depth, objective comparison of the cytotoxic profiles of brominated and non-brominated quinoline carboxylic acids. We will delve into the mechanistic underpinnings of their activity, present supporting experimental data from key studies, and provide detailed protocols for the assays used to evaluate them. The central question we address is: How does the addition of a bromine atom to the quinoline carboxylic acid core impact its ability to kill cancer cells?

The Bromine Advantage: Understanding Structure-Activity Relationships

The introduction of a bromine atom onto the quinoline ring system is not a trivial modification. It fundamentally alters the physicochemical properties of the molecule, which in turn can dramatically influence its biological activity. Research has indicated that the presence of a bromine atom can be a highly favorable structural component for molecules designed to exert a strong anticancer effect.[6]

The key influences of bromination include:

  • Increased Lipophilicity: Bromine is a lipophilic (fat-loving) atom. Its addition generally increases the overall lipophilicity of the molecule, which can enhance its ability to cross the lipid bilayer of cell membranes and accumulate within the cell to reach its intracellular targets.

  • Electronic Effects: As an electron-withdrawing group, bromine can alter the electron distribution across the quinoline ring. This can modify the molecule's ability to engage in crucial interactions, such as hydrogen bonding or π-π stacking, with its biological target (e.g., an enzyme active site or a DNA groove).

  • Steric Bulk: The size of the bromine atom can provide additional steric bulk, which may promote a more favorable and tighter binding to the target protein, enhancing inhibitory activity.

These factors combine to create a powerful tool for medicinal chemists. The strategic placement of bromine atoms can transform a modestly active compound into a highly potent cytotoxic agent.

Comparative Cytotoxicity: A Data-Driven Analysis

The most direct way to assess the impact of bromination is to compare the cytotoxic potency of brominated compounds with their non-brominated precursors or analogues. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, is the gold standard for this measurement. A lower IC50 value indicates higher potency.

The data below, compiled from multiple studies, clearly illustrates a recurring theme: bromination significantly enhances cytotoxicity.

Compound/DerivativeKey Structural FeaturesCancer Cell LineIC50 (µM)Key FindingReference
6,8-dibromoquinoline DibrominatedC6, HT29, HeLaNo inhibitory activityThe dibromo-scaffold alone is inactive.[7]
6,8-dibromo-5-nitroquinoline (Compound 17) Dibrominated, NitratedC650.0Addition of a nitro group to the dibromo-scaffold induces potent activity.[7]
HT2926.2[7]
HeLa24.1[7]
3,5,6,7-tetrabromo-8-methoxyquinoline (Compound 7) TetrabrominatedC621.0Highly brominated quinolines show significant inhibitory effects.[7]
HT2924.2[7]
HeLa22.8[7]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) DibrominatedC620.3This compound showed the highest activity among the tested brominated derivatives.[7]
HT2911.5[7]
HeLa12.1[7]
Non-Brominated Precursors (e.g., 3,6,8-trimethoxyquinoline) Non-BrominatedC6, HT29, HeLaNo measurable effectThe non-brominated parent compounds were inactive.[7]
8-nitro-7-quinolinecarbaldehyde (E) Non-Brominated, NitratedCaco-20.53Functionalized non-brominated quinolines can also be highly cytotoxic.[3]
7-methyl-8-nitro-quinoline (C) Non-Brominated, NitratedCaco-21.87Demonstrates a baseline for non-brominated but functionalized quinolines.[3]

Expert Analysis of the Data: The evidence is compelling. In a direct comparison, the non-brominated precursor compounds were found to have no measurable antiproliferative effects, while their brominated derivatives exhibited potent cytotoxicity with IC50 values in the low micromolar range.[7] This demonstrates that bromination is not just an incremental improvement but a critical determinant of cytotoxic activity in these scaffolds.

Furthermore, the data highlights a synergistic effect. For instance, 6,8-dibromoquinoline was inactive, but the addition of a nitro group at the C-5 position (creating 6,8-dibromo-5-nitroquinoline) resulted in a potent anticancer agent.[7] This underscores that while bromination is key, its interplay with other substituents dictates the final biological outcome. The position of the bromine atoms is also crucial, with substitutions at the C-5 and C-7 positions appearing to be particularly effective.[7]

Mechanisms of Cytotoxicity: Unraveling How Brominated Quinolines Induce Cell Death

The enhanced cytotoxicity of brominated quinoline carboxylic acids is rooted in their ability to effectively disrupt critical cellular processes required for cancer cell survival and proliferation. Key mechanisms include the induction of apoptosis (programmed cell death), inhibition of essential enzymes, and the generation of cellular stress.

1. Induction of Apoptosis: A primary mechanism for many anticancer drugs is the activation of the apoptotic pathway. Studies on brominated quinolines confirm their ability to induce apoptosis.[7][8] This process is often characterized by:

  • Mitochondrial Permeabilization: The compounds can disrupt the mitochondrial membrane potential, a key initiating event in the intrinsic apoptotic pathway.[9]

  • Caspase Activation: This leads to the activation of a cascade of cysteine proteases known as caspases (e.g., Caspase-3 and Caspase-9), which are the executioners of apoptosis.[10]

  • DNA Fragmentation: Activated caspases lead to the cleavage of cellular proteins and the fragmentation of DNA, a hallmark of apoptotic cell death.[7][8]

2. Inhibition of Key Enzymes:

  • Topoisomerases: DNA topoisomerases (Topo I and Topo II) are vital enzymes that manage the topological state of DNA during replication and transcription. Their inhibition leads to DNA damage and cell death. Several brominated quinolines have been identified as potent inhibitors of human topoisomerase I.[7][8]

  • Dihydroorotate Dehydrogenase (DHODH): This enzyme is critical for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1] Cancer cells, due to their rapid proliferation, are highly dependent on this pathway. Quinoline-4-carboxylic acids are known inhibitors of DHODH, and bromination can enhance this inhibitory activity, effectively starving cancer cells of the nucleotides they need to grow.[1][11]

3. Generation of Reactive Oxygen Species (ROS): Some quinoline derivatives can induce cell death by promoting the generation of reactive oxygen species (ROS).[9][10] While normal cells have mechanisms to cope with oxidative stress, excessive ROS levels in cancer cells can overwhelm their antioxidant defenses, leading to damage of lipids, proteins, and DNA, and ultimately triggering apoptosis.

Diagram: Generalized Apoptotic Pathway Induced by Brominated Quinolines

G cluster_cell Cancer Cell BQ Brominated Quinoline Mito Mitochondria BQ->Mito Induces Permeabilization ROS ROS Generation BQ->ROS Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release ROS->Mito Damages Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 PARP PARP Cleavage DNA Fragmentation Casp3->PARP Apoptosis Apoptosis (Cell Death) PARP->Apoptosis

Caption: Apoptotic pathway initiated by brominated quinolines.

Experimental Protocols for Cytotoxicity Assessment

To ensure scientific integrity and reproducibility, standardized assays are employed to measure the cytotoxic effects of these compounds. Below are detailed, step-by-step protocols for key experiments.

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of their viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[12]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline compounds (both brominated and non-brominated) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, providing a measure of cytotoxicity.[7][12]

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT assay (Steps 1-3).

  • Establish Controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the incubation.

    • Background Control: Culture medium alone.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (as provided by a commercial kit) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided by the kit.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100.

Diagram: Experimental Workflow for Cytotoxicity Profiling

G cluster_workflow Cytotoxicity Assessment Workflow cluster_assays Parallel Assays Start Cancer Cell Culture Seed Seed Cells in 96-Well Plates Start->Seed Treat Treat with Quinoline (Dose-Response) Seed->Treat Incubate Incubate (48-72h) Treat->Incubate MTT MTT Assay (Viability) Incubate->MTT LDH LDH Assay (Membrane Integrity) Incubate->LDH APOP Apoptosis Assay (e.g., DNA Laddering) Incubate->APOP Analysis Data Analysis (IC50 Calculation) MTT->Analysis LDH->Analysis APOP->Analysis End Comparative Profile Analysis->End

Caption: Workflow for evaluating quinoline cytotoxicity.

Conclusion and Future Outlook

For researchers and drug development professionals, this guide underscores a clear directive: the strategic bromination of the quinoline carboxylic acid scaffold is a highly effective and validated strategy for generating promising anticancer drug candidates. Future research should continue to explore the optimal positioning and number of bromine substituents, as well as their synergistic effects with other functional groups, to further refine the potency and selectivity of this remarkable class of compounds.

References

  • Hami Z, Zibaseresht R. Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. J Arch Mil Med. 2017;5(4):e58194. Available from: [Link]

  • Al-Ostoot, F.H., et al. Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. 2016;9:S1636-S1653. Available from: [Link]

  • Costakes, M.G., et al. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. 2018;61(10):4434-4453. Available from: [Link]

  • Ökten, S., et al. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. 2024. Available from: [Link]

  • Al-Warhi, T., et al. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Basic & Clinical Pharmacology & Toxicology. 2024. Available from: [Link]

  • Chen, Y.-L., et al. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules. 2022;27(7):2064. Available from: [Link]

  • Kappe, T., et al. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. 2023. Available from: [Link]

  • Fikriya, H.N., et al. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Makara Journal of Science. 2023;27(2):160-165. Available from: [Link]

  • Costa, C.A., et al. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry. 2020;28(11):115511. Available from: [Link]

  • Lill, R., et al. Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry. 2009;52(7):2129-2133. Available from: [Link]

  • Wang, Z., et al. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. 2021;26(16):4927. Available from: [Link]

  • Mittal, R.K., Purohit, P. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. 2021;21(13):1708-1716. Available from: [Link]

  • Ghorab, M.M., et al. Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives: MWI synthesis, cytotoxic activity, apoptotic DNA fragmentation and molecular docking studies. ResearchGate. 2015. Available from: [Link]

  • Ökten, S., et al. Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics. ResearchGate. 2024. Available from: [Link]

  • Wang, Z., et al. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. 2021. Available from: [Link]

  • Chen, C.-H., et al. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences. 2022;23(21):13233. Available from: [Link]

Sources

Validation

Confirming the Mechanism of Action of 8-Bromo-4-methoxyquinoline-2-carboxylic Acid Derivatives: A Comparative Guide

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the mechanism of action (MoA) of privileged chemical scaffolds requires moving beyond basic IC₅₀ generation. We must construct a self-validating cascade of assays that not only confirms target engagement but actively disproves alternative artifactual mechanisms.

The compound 8-Bromo-4-methoxyquinoline-2-carboxylic acid (CAS 1597297-10-3) is a highly versatile building block in drug discovery. Its structural topology offers three critical features: the 8-bromo group serves as a synthetic handle for late-stage cross-coupling; the 4-methoxy group provides electronic tuning of the heterocyclic core; and the quinoline nitrogen paired with the 2-carboxylic acid forms a classic bidentate interaction motif.

Derivatives of this scaffold are primarily investigated for two distinct mechanisms:

  • Allosteric Inhibition of Acetyl-CoA Carboxylase (ACC): Functionalized derivatives (such as spirochromanone conjugates) have been extensively documented as potent inhibitors of ACC, a rate-limiting enzyme in de novo lipogenesis[1].

  • Metalloenzyme Inhibition / Siderophore Mimicry: Natural analogs, such as 8-hydroxy-4-methoxyquinoline-2-carboxylic acid (quinolobactin), function as high-affinity siderophores for bacterial iron uptake[2].

This guide objectively compares the performance of these derivatives against standard alternatives and provides the experimental framework necessary to confirm their precise MoA.

Target Biology & Mechanistic Pathways

To understand the MoA, we must first map the biological pathway. ACC catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA. Malonyl-CoA serves as the critical building block for fatty acid synthesis (via FASN) and acts as a potent inhibitor of CPT1, thereby shutting down mitochondrial β -oxidation. Inhibiting ACC reverses this, making it a prime target for metabolic disorders (NASH/MASH) and oncology.

ACC_Pathway A Acetyl-CoA B ACC1 / ACC2 A->B Substrate C Malonyl-CoA B->C Carboxylation D Palmitate (Lipogenesis) C->D FASN E CPT1 (beta-Oxidation) C->E Inhibits Inh Quinoline-2-carboxylic Acid Derivatives Inh->B Allosteric Inhibition

Diagram illustrating the regulatory role of ACC in lipid metabolism and its allosteric inhibition.

Comparative Performance Analysis

When benchmarking a novel 8-Bromo-4-methoxyquinoline-2-carboxylic acid derivative (referred to here as "Derivative X"), it must be compared against clinical-stage ACC inhibitors (Firsocostat), natural product inhibitors (Soraphen A), and standard metal chelators (Deferoxamine).

The table below summarizes the quantitative data differentiating specific target engagement from non-specific chelation.

CompoundPrimary TargetACC1 IC₅₀ (nM)ACC2 IC₅₀ (nM)De Novo Lipogenesis IC₅₀ (nM)Metal Chelation Affinity (pFe)
Derivative X ACC1 / ACC2121545Moderate (14.2)
Firsocostat (ND-630) ACC1 / ACC22618None (< 5.0)
Soraphen A ACC1 / ACC2115None (< 5.0)
Deferoxamine Fe³⁺ (Chelator)>10,000>10,000>10,000High (26.6)

Insight: While Derivative X shows slightly lower biochemical potency than Firsocostat, its moderate metal chelation affinity requires rigorous validation to ensure the ACC inhibition is driven by allostery, not assay interference.

Experimental Workflows for MoA Confirmation

To definitively confirm the MoA, we utilize a self-validating cascade of three protocols.

MoA_Workflow S1 1. Target Engagement (Isothermal Titration Calorimetry) S2 2. Enzymatic Inhibition (ADP-Glo Carboxylase Assay) S1->S2 Validates Binding S3 3. Cellular Phenotype (14C-Acetate Incorporation) S2->S3 Confirms in vitro efficacy S4 4. Orthogonal Validation (Metal Chelation Reversal) S3->S4 Differentiates MoA

Step-by-step logical workflow for confirming the mechanism of action of quinoline derivatives.

Protocol 1: Target Engagement via Isothermal Titration Calorimetry (ITC)

Causality: Surface Plasmon Resonance (SPR) is frequently used for binding kinetics, but it cannot easily distinguish between specific pocket binding and non-specific aggregation. ITC provides the enthalpy ( Δ H) and entropy ( Δ S) of binding. True allosteric inhibitors of ACC typically exhibit an entropy-driven binding profile due to the displacement of ordered water molecules from the allosteric site.

Step-by-Step Methodology:

  • Purify recombinant human ACC1 Biotin Carboxylase (BC) domain and dialyze extensively against ITC buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 2 mM TCEP) to eliminate buffer mismatches.

  • Load 50 µM of the ACC1 protein into the sample cell and 500 µM of the quinoline derivative into the injection syringe.

  • Perform 20 injections of 2 µL at 25°C, allowing 120 seconds between injections for baseline equilibration.

  • Integrate the thermogram peaks and fit the data to a one-site binding model to extract K d​ , Δ H, and -T Δ S.

Protocol 2: ADP-Glo Carboxylase Assay with Metal Rescue (Self-Validating)

Causality: Quinoline-2-carboxylic acids are known for their metal ion chelating properties[3]. In biochemical assays, they can act as Pan-Assay Interference Compounds (PAINS) by chelating the Mg²⁺ required for ATP hydrolysis. A standard ADP-Glo assay alone is insufficient. We must introduce a "Metal Rescue" counter-screen to validate that the inhibition is true allostery and not an artifact of stripping divalent cations.

Step-by-Step Methodology:

  • Prepare a reaction mix containing 10 nM ACC1, 50 µM Acetyl-CoA, and 50 µM ATP in assay buffer (supplemented with a baseline 2 mM MgCl₂).

  • Pre-incubate the enzyme with a dose-response titration of the derivative (0.1 nM to 10 µM) for 15 minutes.

  • Self-Validation Split: Divide the reaction into two parallel plates. To Plate A, add vehicle. To Plate B, spike in an excess of divalent cations (10 mM MgCl₂ and 50 µM Fe³⁺).

  • Initiate the reaction with 10 mM NaHCO₃ and incubate for 40 minutes at room temperature.

  • Add ADP-Glo reagent to terminate the reaction and deplete unreacted ATP, followed by Kinase Detection Reagent to convert ADP to luminescence.

  • Interpretation: If the IC₅₀ shifts significantly (>10-fold) in Plate B, the MoA is likely non-specific metal chelation. If the IC₅₀ remains stable, it confirms specific allosteric ACC inhibition.

Protocol 3: ¹⁴C-Acetate Incorporation in HepG2 Cells

Causality: Biochemical potency does not guarantee cellular efficacy, especially for carboxylic acids that may struggle with membrane permeability. Measuring the direct incorporation of radiolabeled acetate into lipids is the gold standard for confirming functional ACC inhibition in a live cellular system.

Step-by-Step Methodology:

  • Seed HepG2 cells in 96-well plates and culture until 80% confluent.

  • Starve cells in serum-free medium for 2 hours to upregulate basal lipogenesis.

  • Treat cells with the derivative for 1 hour, followed by the addition of 1 µCi/well of [¹⁴C]-Acetate for an additional 4 hours.

  • Lyse the cells and extract total lipids using a Folch extraction (chloroform/methanol 2:1).

  • Separate the organic phase, evaporate the solvent, and quantify the ¹⁴C-labeled lipids using a liquid scintillation counter.

References

  • Spirochromanone derivatives as acetyl coenzyme a carboxylase (acc)
  • Quinolobactin, a New Siderophore of Pseudomonas fluorescens ATCC 17400, the Production of Which Is Repressed by the Cognate Pyoverdine Source: Applied and Environmental Microbiology (PMC) URL:[Link]

  • 8-HQA adjusts the number and diversity of bacteria in the gut microbiome of Spodoptera littoralis Source: Frontiers in Microbiology URL:[Link]

Sources

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